4-Aminopyrimidine-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-aminopyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-3(5(9)10)1-7-2-8-4/h1-2H,(H,9,10)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBDZQFROMAIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360898 | |
| Record name | 4-Aminopyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20737-41-1 | |
| Record name | 4-Aminopyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminopyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Aminopyrimidine-5-carboxylic Acid
An In-depth Analysis of its Physicochemical Properties and Biological Significance for Researchers and Drug Development Professionals
Introduction: 4-Aminopyrimidine-5-carboxylic acid is a versatile heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1] Its unique structural features, comprising a pyrimidine core substituted with both an amino and a carboxylic acid group, allow for diverse chemical modifications, making it an invaluable intermediate in the synthesis of novel bioactive molecules.[1] This technical guide provides a detailed overview of the physicochemical properties of this compound, standardized experimental protocols for their determination, and an exploration of its role in key biological pathways, offering a critical resource for researchers and scientists in the field of drug discovery.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and application in synthetic and biological studies.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Amino-5-pyrimidinecarboxylic acid | [2] |
| CAS Number | 20737-41-1 | [2] |
| Molecular Formula | C₅H₅N₃O₂ | [3] |
| Molecular Weight | 139.11 g/mol | [3] |
| Appearance | White to yellow powder or crystals | [2] |
| Melting Point | 278-281 °C | [4] |
| Boiling Point (Predicted) | 384.9 ± 27.0 °C | [4] |
| Density (Predicted) | 1.533 ± 0.06 g/cm³ | [4] |
| Purity | ≥95% (HPLC), 98% (HPLC) | [2][5] |
| Storage Conditions | Room Temperature, Keep in a dark place under an inert atmosphere | [2][4] |
Table 2: Physicochemical Parameters of this compound
| Parameter | Value | Source(s) |
| pKa (Predicted) | 2.21 ± 0.10 | [4] |
| LogP (Predicted) | -0.1 | [6] |
| Water Solubility | Data not available. A related compound, pyrimidine-4-carboxylic acid, has a solubility of approx. 1 mg/mL in PBS (pH 7.2). | [7] |
| Solubility in Organic Solvents | Data not available. A related compound, pyrimidine-4-carboxylic acid, is soluble in ethanol, DMSO, and dimethylformamide. | [7] |
Experimental Protocols for Physicochemical Characterization
Standardized protocols are crucial for the accurate and reproducible determination of physicochemical properties. The following methodologies are based on the internationally recognized OECD Guidelines for the Testing of Chemicals.
Melting Point Determination (OECD 102)
The melting point is a fundamental property for characterizing the purity of a crystalline solid.
Principle: This method determines the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.[8][9] The presence of impurities typically broadens and depresses the melting range.[8][9]
Apparatus:
Procedure (Capillary Method):
-
A small amount of the finely powdered, dry substance is packed into a capillary tube.
-
The capillary is placed in the heating block or liquid bath of the melting point apparatus.
-
The temperature is raised at a controlled rate.
-
The temperatures at which the substance begins to melt and at which it is completely liquid are recorded as the melting range.
Water Solubility (OECD 105)
Water solubility is a critical parameter influencing a compound's absorption, distribution, and environmental fate.
Principle: This guideline describes the column elution method (for solubilities < 10⁻² g/L) and the flask method (for solubilities > 10⁻² g/L) to determine the saturation mass concentration of a substance in water at a given temperature.[12][13]
Procedure (Flask Method):
-
An excess amount of the test substance is added to a flask containing purified water.
-
The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (preliminary tests can determine this duration).[12][13]
-
The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Dissociation Constant (pKa) Determination (OECD 112)
The pKa value is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.
Principle: The pKa is determined by measuring the pH of a solution containing a known concentration of the substance while titrating with a standard acid or base. Alternatively, spectrophotometric or conductometric methods can be used to determine the relative concentrations of the ionized and unionized forms as a function of pH.[14][15]
Procedure (Titration Method):
-
A precise amount of the substance is dissolved in a suitable solvent (often water or a co-solvent system).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is calculated from the titration curve, often corresponding to the pH at which the substance is half-neutralized.
Partition Coefficient (LogP) Determination (OECD 107/117)
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.
Principle: LogP is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of n-octanol and water.[16] The Shake Flask Method (OECD 107) is the traditional approach, while the HPLC Method (OECD 117) is a faster, alternative method.
Procedure (Shake Flask Method - OECD 107):
-
A known amount of the substance is dissolved in either n-octanol or water.
-
The two immiscible solvents are mixed in a vessel.
-
The mixture is shaken until equilibrium is reached.
-
The phases are separated by centrifugation.[16]
-
The concentration of the substance in each phase is determined analytically.
-
The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Biological Signaling Pathways and Applications
This compound is a key precursor for compounds targeting several important biological pathways. Its derivatives have shown potential in oncology, cardiovascular disease, and as antimicrobial agents.
Inhibition of DNA Gyrase and Topoisomerase IV
Derivatives of aminopyrimidines are explored as antibacterial agents that target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[17][18]
Mechanism of Action: These enzymes are essential for bacterial DNA replication, repair, and recombination.[19] Inhibitors trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to double-strand breaks.[19][20] This blockage of DNA synthesis and induction of the SOS response ultimately results in bacterial cell death.[19][20] In many gram-positive bacteria, topoisomerase IV is the primary target for resistance development, while in many gram-negative bacteria, it is DNA gyrase.[19][20]
Angiotensin Receptor Blockade
The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin II, a key component of this system, exerts its effects by binding to the AT₁ receptor.[21]
Mechanism of Action: Angiotensin Receptor Blockers (ARBs) are competitive antagonists of the AT₁ receptor.[22] By selectively blocking the binding of angiotensin II, ARBs prevent vasoconstriction, aldosterone release, and other hypertrophic responses, leading to a reduction in blood pressure.[22] This makes them a cornerstone in the treatment of hypertension and related cardiovascular conditions.[21] Derivatives of this compound have been investigated for their potential as a new class of antihypertensive agents acting through this mechanism.
Other Applications
This versatile scaffold is also utilized in the development of:
-
Anticancer Agents: As an intermediate in the synthesis of inhibitors for targets like mitogen-activated protein kinase-interacting kinases (MNK), which are implicated in tumorigenesis.[23]
-
Antiviral Agents: Dihydroxypyrimidine (DHP) carboxamides, which can be derived from pyrimidine carboxylic acids, are a known scaffold for antiviral drugs targeting viral enzymes.
-
Agrochemicals: The compound serves as a building block in the synthesis of herbicides and fungicides.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 20737-41-1 [sigmaaldrich.com]
- 3. labsolu.ca [labsolu.ca]
- 4. This compound CAS#: 20737-41-1 [m.chemicalbook.com]
- 5. stanfordchem.com [stanfordchem.com]
- 6. 5-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 12258912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. laboratuar.com [laboratuar.com]
- 9. oecd.org [oecd.org]
- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. oecd.org [oecd.org]
- 13. Water Solubility | Scymaris [scymaris.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Angiotensin converting enzyme inhibitors and angiotensin receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. research.sahmri.org.au [research.sahmri.org.au]
An In-depth Technical Guide to 4-Aminopyrimidine-5-carboxylic acid (CAS: 20737-41-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminopyrimidine-5-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core, substituted with both an amino and a carboxylic acid group, provides multiple reactive sites for chemical modification, making it a valuable intermediate in pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
This compound is typically a white to yellow powder or crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 20737-41-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₅H₅N₃O₂ | [1][3] |
| Molecular Weight | 139.11 g/mol | [1][2][3] |
| Appearance | White to yellow powder or crystals | [1] |
| Purity | ≥95% to >98% (HPLC) | [1][2] |
| Storage Temperature | Room Temperature or 0-8°C | [1][3] |
| IUPAC Name | This compound | [1] |
| InChI Key | ZUBDZQFROMAIPT-UHFFFAOYSA-N | [1] |
While specific data for melting point, boiling point, and solubility are not consistently reported across public sources, its structure suggests it would be soluble in alkaline aqueous solutions due to the presence of the carboxylic acid group.
Synthesis
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Biological Activities and Applications
This compound is a versatile intermediate with potential applications in several areas of drug discovery and agrochemical development.
Anticancer Activity: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8][9][10] Inhibition of VEGFR-2 is a well-established therapeutic strategy in oncology.[10][11] Pyrimidine derivatives are known to be effective VEGFR-2 inhibitors.
The binding of VEGF to VEGFR-2 triggers a complex downstream signaling cascade, primarily through the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-AKT pathways, leading to endothelial cell proliferation, migration, and survival.[12][13]
Caption: Simplified VEGFR-2 signaling pathway and the potential inhibitory role of this compound.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
A common method to assess the inhibitory activity of compounds against VEGFR-2 is a luminescence-based kinase assay.[8][11]
-
Master Mixture Preparation: A master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) is prepared.[8][9]
-
Plate Setup: The master mixture is added to the wells of a 96-well plate.
-
Compound Addition: The test compound (this compound), dissolved in a suitable solvent (e.g., DMSO), is added to the test wells at various concentrations. Control wells with solvent only (positive control) and wells without the enzyme (blank) are also prepared.
-
Enzyme Addition: Recombinant human VEGFR-2 enzyme is added to the test and positive control wells.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.[8]
-
Detection: A kinase detection reagent (e.g., Kinase-Glo® MAX) is added to each well. This reagent measures the amount of ATP remaining in the well.
-
Luminescence Reading: After a short incubation at room temperature, the luminescence is measured using a microplate reader.
-
Data Analysis: The inhibitory activity is calculated as the percentage of remaining VEGFR-2 activity in the presence of the inhibitor compared to the positive control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.
Antimicrobial Activity
This compound has been reported to possess antibacterial and antifungal properties.[14] The proposed mechanism for its antibacterial action is the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and cell division.[14]
Experimental Protocol: Antibacterial Susceptibility Testing (Disk Diffusion Method)
A standard method to screen for antibacterial activity is the disk diffusion method.[15][16]
-
Bacterial Culture Preparation: A standardized suspension of the target bacteria (e.g., Escherichia coli, Staphylococcus aureus) is prepared.
-
Agar Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the bacterial suspension.
-
Disk Application: Sterile paper disks impregnated with a known concentration of this compound are placed on the surface of the agar. A disk with the solvent used to dissolve the compound serves as a negative control, and disks with standard antibiotics (e.g., ampicillin, ciprofloxacin) serve as positive controls.[17]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
MNK Inhibitor Development
The literature suggests that this compound can be used in the preparation of antitumor drugs such as MNK (MAP kinase-interacting kinase) inhibitors.[6] MNK1 is a serine/threonine kinase that is activated by MAP kinases and plays a role in protein synthesis and cell proliferation.[18]
Experimental Protocol: MNK1 Kinase Assay
A common method for assessing MNK1 activity is a radioisotope-based filter binding assay.[19]
-
Reaction Setup: The assay is set up in a reaction buffer containing active MNK1, a suitable substrate (e.g., eIF4E), and a γ-³³P-ATP assay cocktail.[19]
-
Inhibitor Addition: The test compound is added at various concentrations.
-
Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 15 minutes).[19]
-
Reaction Termination: The reaction is stopped by spotting the mixture onto phosphocellulose paper.
-
Washing: The paper is washed with a phosphoric acid solution to remove unincorporated γ-³³P-ATP.[19]
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The inhibitory activity is determined by comparing the radioactivity in the presence of the inhibitor to that of a control without the inhibitor.
Applications in Proteomics Research
While specific applications of this compound in proteomics are not detailed in the available literature, its structure as an amino acid derivative suggests potential uses. Amino acid analysis is a fundamental technique in proteomics for determining the composition of proteins.[20] This compound could potentially be used as a building block for creating specialized chemical probes or tags for protein labeling and quantification in mass spectrometry-based proteomics.[21][22] For example, it could be incorporated into peptide synthesis to introduce a unique mass or reactive handle for subsequent analysis.
Spectral Data
While a dedicated, published spectrum for this compound was not found, representative spectral data for related aminopyrimidine structures are available.
-
Infrared (IR) Spectroscopy: The IR spectrum of a 4-aminopyrimidine derivative would be expected to show characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹), and O-H stretching of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹).[23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would show signals corresponding to the protons on the pyrimidine ring and the amino group. The chemical shifts of the ring protons would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (139.11 g/mol ).
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its utility as a precursor for VEGFR-2 inhibitors, potential antimicrobial agents, and MNK inhibitors highlights its importance in medicinal chemistry. Further research into its synthesis, biological activities, and applications in areas like proteomics is warranted to fully explore the potential of this compound. This technical guide provides a foundational understanding for researchers and scientists working with this promising molecule.
References
- 1. This compound | 20737-41-1 [sigmaaldrich.com]
- 2. stanfordchem.com [stanfordchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 20737-41-1|this compound|BLD Pharm [bldpharm.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. This compound | 20737-41-1 [chemicalbook.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. This compound | 20737-41-1 | NA57368 [biosynth.com]
- 15. pharmascholars.com [pharmascholars.com]
- 16. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MNK1, a new MAP kinase-activated protein kinase, isolated by a novel expression screening method for identifying protein kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. Amino Acid Composition Analysis in Proteins: Unveiling the Mysteries of Biomolecular Structure | MtoZ Biolabs [mtoz-biolabs.com]
- 21. Amino acid-coded tagging approaches in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Application of Amino Acid Analysis in Protein: a Comprehensive Overview - Creative Proteomics [creative-proteomics.com]
- 23. ripublication.com [ripublication.com]
- 24. researchgate.net [researchgate.net]
4-Aminopyrimidine-5-carboxylic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Aminopyrimidine-5-carboxylic acid, a pivotal heterocyclic compound in biochemical research and pharmaceutical development. Its utility as a versatile intermediate stems from its unique molecular structure, which allows for diverse chemical modifications. This document summarizes its core physicochemical properties and outlines a general experimental workflow for the synthesis of this class of compounds, reflecting common methodologies in medicinal chemistry.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.
| Parameter | Value | Citations |
| Molecular Formula | C₅H₅N₃O₂ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| CAS Number | 20737-41-1 | [1] |
| Appearance | White solid | [1] |
| Purity (Typical) | ≥ 95% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthetic Approaches: An Overview
This compound serves as a crucial building block in the synthesis of a wide array of bioactive molecules, including potential antiviral and anticancer agents.[1] While numerous specific synthetic routes are proprietary or vary based on scale and available precursors, a general and illustrative workflow for producing substituted 4-aminopyrimidine derivatives can be conceptualized from established multicomponent reaction strategies.
Generalized Experimental Protocol for Synthesis of 4-Aminopyrimidine Derivatives
The following protocol describes a generalized three-component reaction, a common and efficient method for constructing the pyrimidine core. This specific example leads to 4-amino-5-pyrimidinecarbonitriles, which are closely related precursors that can be further modified to obtain the carboxylic acid.
Objective: To synthesize a 4-aminopyrimidine derivative via a one-pot, three-component condensation reaction.
Materials:
-
An appropriate aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
An amidine salt (e.g., benzamidine hydrochloride)
-
Sodium acetate
-
Ethanol
-
Water
-
Standard reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (2 mmol), malononitrile (2 mmol), the amidine hydrochloride (2 mmol), and sodium acetate (2 mmol).[2]
-
Solvent Addition: Add a mixture of water (50 mL) and ethanol (5 mL) to the flask.[2]
-
Reaction Execution: Heat the mixture to reflux with constant stirring.[2]
-
Monitoring: Monitor the progress of the reaction periodically using TLC with a suitable eluent system (e.g., n-hexane/ethyl acetate).[2]
-
Product Isolation: Upon completion, allow the reaction mixture to cool to ambient temperature. The product will typically precipitate out of the solution.[2]
-
Purification: Collect the solid product by filtration. Wash the crude product with cold water and recrystallize from a suitable solvent, such as ethanol, to obtain the purified compound.[2]
-
Characterization: Analyze the final product using methods such as ¹H NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.[2]
Logical Workflow for Synthesis
The synthesis of substituted 4-aminopyrimidine compounds can be visualized as a logical progression from basic starting materials through key reaction stages to the final product. The following diagram illustrates a generalized workflow for a three-component synthesis.
Caption: Generalized workflow for the synthesis of 4-aminopyrimidine derivatives.
References
Navigating the Solubility Landscape of 4-Aminopyrimidine-5-carboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Aminopyrimidine-5-carboxylic acid, a heterocyclic compound featuring both an amino and a carboxylic acid group, serves as a versatile intermediate in the synthesis of numerous therapeutic agents. Its structural motifs are found in molecules targeting a range of diseases. The solubility of this compound in organic solvents is a critical physical property that influences reaction kinetics, purification strategies (such as crystallization), and the development of suitable formulations. This document aims to be a foundational resource for professionals working with this compound.
Solubility Profile of this compound
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in common organic solvents. However, based on its chemical structure, which contains both hydrogen bond donors (amino and carboxylic acid groups) and acceptors (pyrimidine nitrogens and carbonyl oxygen), a qualitative assessment can be made. The presence of these polar functional groups suggests that it is likely to exhibit higher solubility in polar organic solvents.
One study on a Schiff base ligand derived from 2-aminopyrimidine reported solubility in solvents such as ethanol, dichloromethane, chloroform, DMSO, and DMF, while being only slightly soluble in methanol and nitromethane.[1] While this is not the target compound, it provides some indication of the types of organic solvents that might be suitable for related pyrimidine structures.
Table 1: Qualitative Solubility Assessment of this compound
| Organic Solvent Category | Predicted Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | Likely Soluble | Capable of hydrogen bonding with the amino and carboxylic acid groups. |
| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Likely Soluble | Can act as hydrogen bond acceptors and have high dielectric constants, facilitating the dissolution of polar molecules. |
| Non-polar (e.g., Hexane, Toluene) | Likely Insoluble | Lack of favorable interactions with the polar functional groups of the molecule. |
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data, standardized experimental protocols must be followed. The following sections detail the most common methods for determining the solubility of a solid compound in an organic solvent.
Isothermal Saturation Method (Shake-Flask Method)
This is the most common and straightforward method for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial or flask).
-
Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is ideal for this purpose.
-
Phase Separation: Once equilibrium is achieved, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Sampling and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe. To remove any suspended solid particles, the aliquot is filtered through a membrane filter (e.g., a 0.45 µm PTFE filter).
-
Quantification: The concentration of this compound in the filtered solution is determined using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A calibration curve is first established using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.
-
Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured. This method is less sensitive and requires a larger sample size.
-
-
Data Reporting: The solubility is typically expressed in units of mg/mL, g/L, or as a mole fraction at the specified temperature.
Polythermal Method (Temperature Variation Method)
This method is useful for determining the temperature dependence of solubility.
Methodology:
-
Preparation of a Slurry: A known mass of this compound is suspended in a known mass of the organic solvent in a jacketed glass vessel equipped with a stirrer and a temperature probe.
-
Heating and Dissolution: The temperature of the slurry is gradually increased while stirring until all the solid has dissolved. The temperature at which complete dissolution occurs is recorded.
-
Cooling and Crystallization: The clear solution is then slowly cooled, and the temperature at which the first crystals appear (the cloud point) is recorded.
-
Data Analysis: The dissolution and crystallization temperatures are plotted against the concentration to generate a solubility curve.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for determining the solubility of this compound in an organic solvent using the isothermal saturation method.
Conclusion
References
Stability and Storage of 4-Aminopyrimidine-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Aminopyrimidine-5-carboxylic acid (CAS No: 20737-41-1). Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and pharmaceutical development. This document outlines known stability information, potential degradation pathways, and detailed protocols for stability assessment.
Physicochemical Properties and Storage
This compound is a white to yellow powder or crystalline solid. Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₂ | |
| Molecular Weight | 139.11 g/mol | |
| Appearance | White to yellow powder or crystals | |
| Purity | ≥95% |
Table 1: Physicochemical Properties of this compound
Recommended Storage Conditions
To maintain the integrity of this compound, proper storage is essential. The following conditions are recommended based on available data.
| Condition | Recommendation | Source |
| Temperature | Room Temperature | |
| Keep in a cool, dry place. | [1] | |
| Atmosphere | Store under an inert atmosphere. | |
| Light | Keep in a dark place. | |
| Container | Keep container tightly closed. | [1] |
Table 2: Recommended Storage Conditions
Stability Profile
While specific quantitative stability data for this compound is not extensively available in published literature, safety data sheets indicate that the compound is stable under normal storage and handling conditions.[1] However, it is incompatible with strong oxidizing agents and strong acids.[1] Upon combustion, hazardous decomposition products such as carbon oxides and nitrogen oxides may be emitted.[1]
Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are crucial for understanding the intrinsic stability of a molecule and identifying potential degradation products.[2][3][4] These studies involve exposing the compound to stress conditions more severe than accelerated stability testing.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The presence of an amino group, a carboxylic acid, and the pyrimidine ring suggests susceptibility to hydrolysis, oxidation, and photolytic degradation. A kinetic study on the related compound, pyrimidine-2-carboxylic acid, suggests that decarboxylation could be a potential degradation pathway, particularly under acidic conditions.
Below is a hypothetical degradation pathway for this compound.
Caption: Hypothetical degradation pathways for this compound.
Experimental Protocols
The following sections provide detailed, albeit illustrative, methodologies for conducting forced degradation studies and for a stability-indicating analytical method. These protocols are based on general principles and examples from related compounds and should be optimized for specific laboratory conditions.
Forced Degradation Study Protocol
The objective of a forced degradation study is to generate degradation products to an extent of 5-20%, which is considered suitable for the validation of stability-indicating methods.[2]
3.1.1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
3.1.2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux for a specified period (e.g., 4, 8, 12, 24 hours) at 60°C. After the incubation period, neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux for a specified period (e.g., 4, 8, 12, 24 hours) at 60°C. After the incubation period, neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
Thermal Degradation: Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24, 48, 72 hours). Also, reflux the stock solution at 60°C for a specified period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber with a light source that provides both UV and visible light, as per ICH Q1B guidelines. The exposure should be for a specified duration or until a certain level of illumination is reached. A control sample should be kept in the dark under the same temperature conditions.
3.1.3. Sample Analysis: All stressed samples should be diluted to a suitable concentration with the mobile phase and analyzed by a stability-indicating HPLC method.
Caption: Experimental workflow for a forced degradation study.
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The following is a proposed HPLC method that would require validation.
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: AcetonitrileGradient elution may be required to separate all degradants. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV-Vis scan (e.g., 260-270 nm) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase or a mixture of water and acetonitrile |
Table 3: Proposed Stability-Indicating HPLC Method Parameters
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Specificity is demonstrated by the ability to separate the main peak from all degradation product peaks.
Conclusion
This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation under stress conditions such as strong acids, bases, oxidizing agents, heat, and light. This guide provides a framework for assessing the stability of this compound through forced degradation studies and a proposed stability-indicating HPLC method. The provided protocols are illustrative and should be adapted and validated for specific applications. A thorough understanding of the stability profile is paramount for ensuring the quality and reliability of this compound in research and development.
References
Spectral Data Analysis of 4-Aminopyrimidine-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
-
Molecular Formula: C₅H₅N₃O₂
-
Molecular Weight: 139.11 g/mol [1]
-
Appearance: White to yellow powder or crystals[1]
-
Purity: Typically ≥95%[1]
Predicted Spectral Data
The following tables summarize the expected spectral data for 4-aminopyrimidine-5-carboxylic acid. These values are predictions based on the analysis of similar structures and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H on C2 | ~8.5 - 9.0 | Singlet | Deshielded due to adjacent nitrogen atoms. |
| H on C6 | ~8.0 - 8.5 | Singlet | Deshielded by adjacent nitrogen and the carboxylic acid group. |
| -NH₂ | ~5.0 - 7.0 | Broad Singlet | Chemical shift can vary with concentration and solvent. Exchangeable with D₂O. |
| -COOH | ~11.0 - 13.0 | Broad Singlet | Highly deshielded proton. Exchangeable with D₂O. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxylic Acid) | ~165 - 175 | Characteristic chemical shift for a carboxylic acid carbonyl carbon. |
| C4 (C-NH₂) | ~155 - 165 | Attached to an electron-donating amino group. |
| C2 | ~150 - 160 | Deshielded by two adjacent nitrogen atoms. |
| C6 | ~145 - 155 | Deshielded by adjacent nitrogen and carboxylic acid. |
| C5 (C-COOH) | ~110 - 120 | Shielded relative to other ring carbons. |
Infrared (IR) Spectroscopy
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | Very characteristic broad absorption due to hydrogen bonding.[2][3] |
| N-H Stretch (Amine) | 3500 - 3300 | Medium | Two bands may be observed for the symmetric and asymmetric stretching of the primary amine. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | |
| C=O Stretch (Carboxylic Acid) | 1730 - 1680 | Strong | Position can be affected by hydrogen bonding.[2] |
| C=N and C=C Stretch (Ring) | 1650 - 1450 | Medium to Strong | Multiple bands are expected for the pyrimidine ring. |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium | [2] |
| N-H Bend (Amine) | 1650 - 1580 | Medium | |
| O-H Bend (Carboxylic Acid) | 1440 - 1395 and 950 - 910 | Medium | [2] |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z Value | Interpretation | Notes |
| 139 | [M]⁺ | Molecular ion peak. |
| 122 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. A common fragmentation for carboxylic acids.[4] |
| 111 | [M - CO]⁺ or [M - N₂H]⁺ | Decarbonylation or loss of a diazinyl fragment. |
| 94 | [M - COOH]⁺ | Loss of the carboxylic acid group.[4] |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data. Specific instrument parameters may need to be optimized.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical as it can affect the chemical shifts of labile protons.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. To confirm the identity of the -NH₂ and -COOH protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.[5]
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the finely ground solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (Nujol Mull): Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to create a fine paste. Spread the mull between two KBr or NaCl plates.
-
Data Acquisition: Place the prepared sample in the spectrometer and acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used.
-
Ionization: Utilize Electron Ionization (EI) to generate charged fragments.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Workflow and Data Analysis Visualization
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to the Crystal Structure Analysis of 4-Aminopyrimidine-5-carboxylic Acid and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest search, a publicly available, fully determined crystal structure for 4-Aminopyrimidine-5-carboxylic acid could not be located. This guide will, therefore, provide a comprehensive overview of the methodologies and data analysis techniques involved in crystal structure determination by presenting a detailed analysis of a closely related analog, Pyrimidine-4-carboxylic acid . This analog serves as an illustrative example to guide researchers in the analysis of similar pyrimidine-based compounds.
Introduction
This compound is a molecule of significant interest in medicinal chemistry and drug development.[1] Its structural motif is a key component in various biologically active compounds. Understanding the three-dimensional arrangement of atoms within its crystal lattice is paramount for elucidating structure-activity relationships (SAR), optimizing solid-state properties such as solubility and stability, and facilitating rational drug design.
Crystal structure analysis, primarily through single-crystal X-ray diffraction, provides precise information on molecular geometry, intermolecular interactions, and packing arrangements within the crystal. This data is invaluable for computational modeling, formulation development, and understanding the physicochemical properties of a compound. This guide outlines the typical experimental and analytical workflow for such an analysis, using pyrimidine-4-carboxylic acid as a practical exemplar.
Experimental Protocols
The determination of a crystal structure involves a series of well-defined experimental procedures.
2.1. Crystal Growth (Exemplar Protocol)
High-quality single crystals are a prerequisite for X-ray diffraction studies. A typical method for obtaining suitable crystals of a compound like pyrimidine-4-carboxylic acid is through slow evaporation from a saturated solution.
-
Materials:
-
Crude pyrimidine-4-carboxylic acid
-
Methanol
-
Water
-
Concentrated HCl
-
-
Procedure:
-
A crude sample of pyrimidine-4-carboxylic acid is recrystallized.
-
The recrystallization is performed from a mixture of water and methanol (e.g., in a 20:1 ratio).[2]
-
The crude material is dissolved in the solvent mixture, and the resulting solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to evaporate slowly at room temperature over several days to a week.[3]
-
Colorless, block-shaped crystals suitable for X-ray diffraction are harvested.[2]
-
2.2. Single-Crystal X-ray Diffraction (SCXRD) Data Collection
-
Instrumentation: A four-circle diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a sensitive detector is used.
-
Procedure:
-
A suitable single crystal is carefully selected and mounted on a goniometer head.
-
The crystal is placed in the X-ray beam and cooled to a specific temperature (e.g., 293 K) to minimize thermal vibrations.[2]
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
The collected data is processed to yield a set of reflection intensities and their corresponding Miller indices (h, k, l).
-
2.3. Structure Solution and Refinement
-
Software: Standard crystallographic software packages (e.g., SHELXS, SHELXL) are employed for structure solution and refinement.
-
Procedure:
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are often located in the difference Fourier map and refined isotropically, or placed at calculated positions.[2]
-
Data Presentation: A Case Study of Pyrimidine-4-carboxylic Acid
The following tables summarize the crystallographic data for pyrimidine-4-carboxylic acid, providing a template for the presentation of such data.
Table 1: Crystal Data and Structure Refinement for Pyrimidine-4-carboxylic Acid [2]
| Parameter | Value |
| Chemical Formula | C₅H₄N₂O₂ |
| Formula Weight | 124.10 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| a (Å) | 6.0080 (12) |
| b (Å) | 6.3519 (13) |
| c (Å) | 7.4834 (15) |
| β (°) | 112.20 (3) |
| Volume (ų) | 264.41 (9) |
| Z | 2 |
| Temperature (K) | 293 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Density (calculated) (g/cm³) | 1.559 |
| Absorption Coefficient (mm⁻¹) | 0.12 |
| F(000) | 128 |
| Crystal Size (mm³) | 0.17 × 0.16 × 0.06 |
| Reflections Collected | 1981 |
| Independent Reflections | 545 |
| R_int | 0.129 |
| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.124 |
| R indices (all data) | R₁ = 0.078, wR₂ = 0.142 |
| Goodness-of-fit on F² | 1.00 |
Table 2: Selected Bond Lengths for Pyrimidine-4-carboxylic Acid (Å)
| Bond | Length (Å) |
| O1-C5 | 1.220(3) |
| O2-C5 | 1.311(3) |
| N1-C2 | 1.328(3) |
| N1-C6 | 1.339(3) |
| N3-C2 | 1.330(3) |
| N3-C4 | 1.340(3) |
| C4-C5 | 1.492(4) |
| C4-C6 | 1.385(4) |
Table 3: Selected Bond Angles for Pyrimidine-4-carboxylic Acid (°)
| Angle | Angle (°) |
| O1-C5-O2 | 124.3(2) |
| O1-C5-C4 | 121.2(2) |
| O2-C5-C4 | 114.5(2) |
| C2-N1-C6 | 116.0(2) |
| C2-N3-C4 | 116.1(2) |
| N3-C4-C6 | 123.0(2) |
| N3-C4-C5 | 117.8(2) |
| C6-C4-C5 | 119.2(2) |
Table 4: Hydrogen Bond Geometry for Pyrimidine-4-carboxylic Acid (Å, °)
| D–H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
| O2–H2···N3ⁱ | 0.82 | 1.85 | 2.658(3) | 171 |
Symmetry code: (i) x, y, z-1
Visualization of Structures and Interactions
Visual representations are crucial for understanding the complex spatial relationships in a crystal structure.
4.1. Experimental Workflow
The following diagram illustrates the typical workflow from sample preparation to final structure analysis.
4.2. Intermolecular Interactions in Pyrimidine-4-carboxylic Acid
The crystal packing of pyrimidine-4-carboxylic acid is dominated by hydrogen bonding. The diagram below illustrates the key O–H···N hydrogen bond that links the molecules into chains.
Conclusion
While the specific crystal structure of this compound remains to be publicly reported, the analytical framework presented here using the closely related pyrimidine-4-carboxylic acid provides a robust guide for researchers in the field. The detailed methodologies for crystal growth, data collection, and structure refinement, coupled with the standardized presentation of crystallographic data, offer a clear pathway for the characterization of this and other novel aminopyrimidine derivatives. Such analyses are fundamental to advancing our understanding of the solid-state properties of these important pharmaceutical building blocks and to the development of new and improved therapeutic agents.
References
4-Aminopyrimidine-5-carboxylic acid as a heterocyclic building block
An In-depth Technical Guide to 4-Aminopyrimidine-5-carboxylic Acid as a Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile heterocyclic compound that has emerged as a crucial building block in the fields of medicinal chemistry, materials science, and agricultural science. Its rigid pyrimidine core, decorated with strategically positioned amino and carboxylic acid functional groups, allows for diverse chemical modifications, making it an ideal scaffold for the synthesis of complex molecules with significant biological activity.[1][2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.
Physicochemical Properties
This compound is typically a white to yellow solid with the following key properties.[3][4]
| Property | Value | Reference(s) |
| CAS Number | 20737-41-1 | [1][3] |
| Molecular Formula | C₅H₅N₃O₂ | [1][5] |
| Molecular Weight | 139.11 g/mol | [1][5] |
| IUPAC Name | This compound | [4] |
| Appearance | White to yellow powder or crystals | [3][4] |
| Purity | Typically ≥95% (HPLC) | [1][6] |
| Storage | Store at 0-8°C or Room Temperature | [1][3] |
Synthesis and Reactivity
The synthesis of the 4-aminopyrimidine core can be achieved through various condensation strategies involving three-carbon units and amidines. A common approach is the multicomponent reaction between an aldehyde, a nitrile-containing active methylene compound (like malononitrile), and an amidine, which provides a rapid and efficient route to highly substituted 4-aminopyrimidine derivatives.[7]
The true value of this compound lies in its bifunctional nature, which allows it to serve as a versatile scaffold. The amino group at the C4 position and the carboxylic acid at the C5 position are excellent handles for orthogonal chemical modifications, such as amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions.[1][2]
Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound is a key intermediate for several classes of therapeutic agents.[2] Its derivatives have shown potent activity as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.
VEGFR-2 Inhibition: One notable application is in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][8] By blocking the VEGFR-2 signaling cascade, inhibitors can suppress tumor-associated angiogenesis. Derivatives of 4-aminopyrimidine have been identified as potent VEGFR-2 kinase inhibitors.[8]
The following table summarizes the biological activity of selected aminopyrimidine derivatives, demonstrating the therapeutic potential unlocked by this versatile building block.
| Derivative Class | Target | Cell Line | IC₅₀ Value (µM) | Reference(s) |
| Aminopyrimidine Hybrid (6c) | EGFR-TK | - | 0.9 ± 0.03 | [9] |
| Aminopyrimidine Hybrid (10b) | EGFR-TK | - | 0.7 ± 0.02 | [9] |
| Aminopyrimidine Hybrid (6c) | Proliferation | MCF-7 (Breast Cancer) | 37.7 ± 3.6 | [9] |
| Aminopyrimidine Hybrid (10b) | Proliferation | MCF-7 (Breast Cancer) | 31.8 ± 2.0 | [9] |
| Tetrahydropyrimidine (5c) | Radical Scavenging | - | 6.261 | [10][11] |
| Tetrahydropyrimidine (5g) | Alpha-amylase | - | 6.539 | [10][11] |
| Arylazopyrazole (8b) | Proliferation | MCF-7 (Breast Cancer) | 3.0 | [12] |
| Arylazopyrazole (8b) | CDK2 Kinase | - | 0.24 | [12] |
Experimental Protocols
The most common synthetic transformation involving this compound is amide bond formation. Below is a representative protocol for the coupling of an amine to the carboxylic acid moiety using HATU, a common peptide coupling reagent.[13][14]
Protocol: General Amide Coupling using HATU
-
Materials:
-
This compound (1.0 eq)
-
Target amine (1.1 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and HATU (1.2 eq).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Stir the solution at room temperature for 5 minutes.
-
Add DIPEA (2.5 eq) to the mixture and stir for an additional 15-20 minutes to pre-activate the carboxylic acid.
-
Add the target amine (1.1 eq) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to yield the desired amide derivative.
-
Conclusion
This compound is a high-value chemical intermediate with proven utility in diverse research and development areas. Its robust chemical nature and bifunctional handles provide a reliable platform for constructing libraries of complex molecules. For professionals in drug discovery, it represents a key starting material for generating novel kinase inhibitors and other targeted therapeutics, underscoring its continued importance as a privileged heterocyclic building block.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. This compound | 20737-41-1 [sigmaaldrich.com]
- 5. assaygenie.com [assaygenie.com]
- 6. rsc.org [rsc.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
The 4-Aminopyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-aminopyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its inherent ability to form multiple hydrogen bonds and participate in various non-covalent interactions allows for high-affinity binding to a wide array of biological targets. This has led to the development of numerous clinically successful drugs and promising therapeutic candidates for a range of diseases, including cancers, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological significance of the 4-aminopyrimidine scaffold, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols and pathway diagrams to facilitate further research and development in this exciting area.
The 4-Aminopyrimidine Scaffold as a Kinase Inhibitor
One of the most fruitful applications of the 4-aminopyrimidine scaffold is in the design of protein kinase inhibitors. The pyrimidine core often serves as a hinge-binding motif, mimicking the adenine ring of ATP to occupy the enzyme's active site.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is implicated in various cancers. Several 4-aminopyrimidine-based compounds have been developed as potent FGFR inhibitors.
Table 1: In Vitro Activity of 4-Aminopyrimidine-Based FGFR Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Rogaratinib (BAY 1163877) | FGFR1 | 15 | [1] |
| FGFR2 | <1 | [1] | |
| FGFR3 | 19 | [1] | |
| FGFR4 | 33 | [1] | |
| Compound 2 | FGFR1 | <0.3 | [1] |
| FGFR2 | 0.8 | [1] | |
| FGFR3 | 9.4 | [1] | |
| FGFR4 | 5.3 | [1] | |
| Compound 7 | FGFR1 | <0.3 | [1] |
| FGFR2 | 1.1 | [1] | |
| FGFR3 | <0.3 | [1] | |
| FGFR4 | 0.5 | [1] |
FGFR Signaling Pathway
The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival. 4-aminopyrimidine-based inhibitors block the ATP-binding site of FGFR, thereby inhibiting these downstream signals.
Caption: FGFR signaling pathway and the inhibitory action of 4-aminopyrimidine derivatives.
Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR) Inhibitors
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, while EGFR is a receptor tyrosine kinase often overexpressed in solid tumors. Dual inhibitors targeting both kinases can offer a broader therapeutic window.
Table 2: In Vitro Activity of 4-Aminopyrimidine-Based BTK and EGFR Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Compound 32 | BTK | 0.17 | [1] |
| EGFR | 0.21 | [1] | |
| Compound 30 | BTK | 32 | [1] |
| PI3Kδ | 16 | [1] | |
| PF-06250112 (Compound 31) | BTK | 0.5 | [1] |
| BMX | 0.9 | [1] | |
| TEC | 1.2 | [1] |
BCR Signaling Pathway
Antigen binding to the B-cell receptor (BCR) initiates a signaling cascade involving Src family kinases, SYK, and BTK. This pathway is crucial for B-cell proliferation, differentiation, and survival. 4-aminopyrimidine-based BTK inhibitors block this pathway, making them effective in treating B-cell malignancies.
Caption: B-Cell Receptor (BCR) signaling and the inhibitory action of BTK inhibitors.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for cytokine signaling, and its dysregulation is associated with autoimmune diseases and cancers. 4-aminopyrimidine derivatives have been explored as JAK inhibitors.
JAK-STAT Signaling Pathway
Cytokine binding to its receptor leads to the activation of associated Janus kinases (JAKs). Activated JAKs phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. 4-aminopyrimidine-based JAK inhibitors interfere with this process by blocking the ATP-binding site of JAKs.
Caption: The JAK-STAT signaling pathway and its inhibition by 4-aminopyrimidine derivatives.
The 4-Aminopyrimidine Scaffold in Neurodegenerative Diseases
Beyond cancer, the 4-aminopyrimidine scaffold has shown significant promise in the treatment of neurodegenerative diseases.
4-Aminopyridine (Dalfampridine)
4-Aminopyridine is a potassium channel blocker that enhances signal conduction in demyelinated neurons. It is approved for the symptomatic treatment of walking in patients with multiple sclerosis. By blocking potassium channels, 4-aminopyridine prolongs the action potential, allowing more calcium to enter the presynaptic terminal and enhancing neurotransmitter release.
Beta-Secretase 1 (BACE1) Inhibitors
BACE1 is a key enzyme in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. 4-Aminopyrimidine derivatives have been designed as BACE1 inhibitors.
Table 3: In Vitro Activity of a 4-Aminopyrimidine-Based BACE1 Inhibitor
| Compound | Target | IC50 (µM) | Reference |
| Compound 13g | BACE1 | 1.4 | [2] |
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay
This protocol describes a luminescence-based in vitro kinase assay to determine the inhibitory activity of a test compound against VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
Test compound (e.g., a 4-aminopyrimidine derivative)
-
Kinase-Glo® MAX Reagent
-
White 96-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.
-
Prepare Master Mix: For each reaction, mix 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.
-
Plate Setup:
-
Add the Master Mix to each well of a white 96-well plate.
-
Test Wells: Add serial dilutions of the test compound.
-
Positive Control (No Inhibitor): Add buffer with the same DMSO concentration as the test wells.
-
Blank (No Enzyme): Add 1x Kinase Buffer.
-
-
Enzyme Addition:
-
To the "Test Wells" and "Positive Control" wells, add the diluted VEGFR-2 enzyme.
-
To the "Blank" wells, add 1x Kinase Buffer.
-
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Luminescence Detection:
-
Add Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC50 value.
Experimental Workflow for VEGFR-2 Kinase Inhibition Assay
Caption: Workflow for a luminescence-based VEGFR-2 kinase inhibition assay.
BACE1 Fluorescence Resonance Energy Transfer (FRET) Assay
This protocol outlines a FRET-based assay to measure the enzymatic activity of BACE1 and the inhibitory potential of test compounds.
Materials:
-
Recombinant Human BACE1 enzyme
-
BACE1 FRET peptide substrate (e.g., containing a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compound
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Dilute the BACE1 enzyme and FRET substrate in the assay buffer to their working concentrations. Prepare serial dilutions of the test compound.
-
Plate Setup:
-
Add assay buffer to all wells.
-
Test Wells: Add the test compound.
-
Positive Control (No Inhibitor): Add buffer with the same solvent concentration as the test wells.
-
Blank (No Enzyme): Add assay buffer.
-
-
Enzyme Addition: Add the diluted BACE1 enzyme to the "Test Wells" and "Positive Control" wells.
-
Initiate Reaction: Add the FRET substrate to all wells to start the reaction.
-
Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals or at a fixed endpoint.
-
Data Analysis: The increase in fluorescence, due to the cleavage of the FRET substrate, is proportional to BACE1 activity. Calculate the percentage of inhibition for each compound concentration to determine the IC50 value.
In Vivo Mouse Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a 4-aminopyrimidine derivative in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line (e.g., A549, HCT-116)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the cancer cells under standard conditions.
-
Tumor Inoculation:
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS or HBSS), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a fixed duration), euthanize the mice.
-
Excise and weigh the tumors.
-
Analyze the data to determine the anti-tumor efficacy of the test compound (e.g., tumor growth inhibition).
-
Conclusion
The 4-aminopyrimidine scaffold is a truly privileged structure in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its success as a kinase inhibitor, particularly in oncology, is well-established, and its applications continue to expand into new areas such as neurodegenerative and inflammatory disorders. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable scaffold in the ongoing quest for novel and effective medicines. The continued exploration of 4-aminopyrimidine chemistry and biology will undoubtedly lead to the discovery of the next generation of innovative therapeutics.
References
Theoretical Frontiers in Drug Discovery: An In-depth Guide to 4-Aminopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical and experimental landscape of 4-aminopyrimidine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry for their potential as potent and selective inhibitors of various protein kinases. This document provides a comprehensive overview of their synthesis, biological evaluation, and the computational methodologies that underpin their rational design.
Introduction to 4-Aminopyrimidine Derivatives
The 4-aminopyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous clinically relevant molecules. Its ability to form key hydrogen bond interactions with the hinge region of protein kinases makes it an ideal starting point for the design of ATP-competitive inhibitors.[1] These derivatives have shown remarkable efficacy in targeting a range of kinases implicated in cancer and other diseases, including Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Src family kinases.[1][2]
Theoretical Studies and Computational Design
Modern drug discovery heavily relies on computational methods to predict and rationalize the activity of small molecules. Theoretical studies of 4-aminopyrimidine derivatives often employ a combination of quantum chemical calculations and molecular docking simulations to understand their structure-activity relationships (SAR) at the molecular level.
Quantum Chemical Calculations: These methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties of molecules, including orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. This information provides insights into the reactivity and intermolecular interactions of the 4-aminopyrimidine derivatives, aiding in the design of compounds with improved binding affinity and selectivity.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. For 4-aminopyrimidine derivatives, docking studies are crucial for visualizing their binding mode within the ATP-binding pocket of target kinases. These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitor's potency and can guide the optimization of the lead compounds.
Synthesis of 4-Aminopyrimidine Derivatives
The synthesis of 4-aminopyrimidine derivatives can be achieved through various synthetic routes. A common and versatile method is the nucleophilic aromatic substitution (SNAr) reaction on a suitably substituted pyrimidine ring.
Experimental Protocol: General Synthesis of 4-Aminopyrimidine Derivatives
This protocol outlines a general procedure for the synthesis of 4-aminopyrimidine derivatives via SNAr.
Materials:
-
Substituted 2,4-dichloropyrimidine
-
Appropriate amine
-
Solvent (e.g., isopropanol, n-butanol, or DMF)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 2,4-dichloropyrimidine (1 equivalent) in the chosen solvent.
-
Addition of Reagents: Add the desired amine (1-1.2 equivalents) and the base (1.5-2 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux) for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-aminopyrimidine derivative.[3]
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[4]
Biological Evaluation of 4-Aminopyrimidine Derivatives
The biological activity of synthesized 4-aminopyrimidine derivatives is typically assessed through a series of in vitro assays to determine their inhibitory potency against target kinases and their anti-proliferative effects on cancer cell lines.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Experimental Workflow:
Experimental Workflow for Kinase Inhibition Assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer
-
Test compounds (4-aminopyrimidine derivatives)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: To the wells of a microplate, add the kinase, the specific substrate, and the assay buffer.
-
Inhibitor Addition: Add the diluted test compounds or DMSO (as a control) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent. The signal is typically luminescence or fluorescence, which is proportional to the amount of ADP produced.
-
Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of the compounds on the viability and proliferation of cancer cells.
Experimental Workflow:
Experimental Workflow for MTT Cell Proliferation Assay.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)[5]
-
Cell culture medium and supplements
-
Test compounds (4-aminopyrimidine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or a detergent solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 4-aminopyrimidine derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative 4-aminopyrimidine derivatives against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of 4-Aminopyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 32 | BTK | 0.17 | [1] |
| Compound 32 | EGFR | 0.21 | [1] |
| Compound 36 | BTK | 0.27 | [1] |
| Compound 37 | BTK | 0.32 | [1] |
| Compound 38 | BTK | 0.31 | [1] |
| AD-80 | RET | 4 | [1] |
| PP1 | LCK | 3-6 | [1] |
| PP2 | Fyn | 3-6 | [1] |
| Compound 4 | BRD4 | 29 | [6] |
| SL10 | JAK2 | 12.7 | [7] |
| SL35 | JAK2 | 21.7 | [7] |
| 4-piperazinyl-2-aminopyrimidine derivative | JAK2 | 27 | [7] |
Table 2: Anti-proliferative Activity of 4-Aminopyrimidine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 7 | MDA-MB-231 | Breast Cancer | 0.4 | [6] |
| Compound 7 | HT-29 | Colorectal Adenocarcinoma | 0.79 | [6] |
| Compound 7 | U-937 | Renal Cancer | 1.85 | [6] |
| Compound 12c | MOLT-4 | Leukemia | 1.58 | [8] |
| Compound 12d | MOLT-4 | Leukemia | 2.0 | [8] |
| Compound 12j | MOLT-4 | Leukemia | 1.82 | [8] |
| Compound 11 | M14 | Melanoma | 2.40 | [8] |
| Compound 9k | A549 | Non-small Cell Lung Cancer | 2.14 | [5] |
| Compound 13f | A549 | Non-small Cell Lung Cancer | 1.98 | [5] |
| Compound 9k | HCT-116 | Colorectal Cancer | 3.59 | [5] |
| Compound 13f | HCT-116 | Colorectal Cancer | 2.78 | [5] |
| Compound 9k | PC-3 | Prostate Cancer | 5.52 | [5] |
| Compound 13f | PC-3 | Prostate Cancer | 4.27 | [5] |
| Compound 9k | MCF-7 | Breast Cancer | 3.69 | [5] |
| Compound 13f | MCF-7 | Breast Cancer | 4.01 | [5] |
| Compound 13g | - | Alzheimer's Disease Target | 1.4 | [9] |
| Lead Compound 1 | - | Alzheimer's Disease Target | 37.4 | [9] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by 4-aminopyrimidine derivatives.
EGFR Signaling Pathway
EGFR Signaling Pathway and Inhibition by TKIs.
BTK Signaling Pathway in B-Cells
BTK Signaling in B-Cells and Its Inhibition.
c-Src Signaling Pathway
References
- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Innovation: A Technical Guide to 4-Aminopyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminopyrimidine-5-carboxylic acid, a key heterocyclic organic compound, stands as a pivotal intermediate in the synthesis of a multitude of biologically active molecules. Its versatile structure, featuring a pyrimidine core substituted with both an amino and a carboxylic acid group, provides a unique scaffold for the development of novel therapeutic agents and agrochemicals. This technical guide delves into the discovery, history, physicochemical properties, synthesis, and biological significance of this compound, offering a comprehensive resource for professionals in the fields of medicinal chemistry, biochemistry, and drug development. The strategic importance of this molecule is underscored by its role as a building block for compounds targeting critical biological pathways, including those involved in cancer and metabolic disorders.[1][2]
Discovery and Historical Context
While the precise first synthesis of this compound is not prominently documented in readily available literature, its origins can be traced back to the broader exploration of pyrimidine chemistry. The early 20th century saw a burgeoning interest in pyrimidine derivatives due to their fundamental role in the structure of nucleic acids. A significant publication in the Journal of the American Chemical Society in 1942, titled "Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid," highlights the long-standing scientific interest in this class of compounds.[3] This era of research laid the groundwork for the synthesis and investigation of a wide array of substituted pyrimidines, including those with amino and carboxyl functionalities. The development of synthetic methodologies for pyrimidine-5-carboxylic acids and their derivatives has since been a continuous area of research, driven by their potential applications in various fields.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The following table summarizes key quantitative data available for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₂ | [4][5] |
| Molecular Weight | 139.11 g/mol | [4][5] |
| Appearance | White to yellow powder or crystals | [2][4] |
| Melting Point | >300 °C | Commercial Suppliers |
| pKa | Not available | |
| Solubility | Sparingly soluble in water | Inferred from structure |
| CAS Number | 20737-41-1 | [4][5][6] |
Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes, often involving the construction of the pyrimidine ring followed by functional group manipulations. A common and practical approach involves the hydrolysis of a more readily accessible precursor, such as ethyl 4-aminopyrimidine-5-carboxylate.
Synthesis of this compound via Hydrolysis of Ethyl 4-Aminopyrimidine-5-carboxylate
This two-step process involves the initial synthesis of the ethyl ester followed by its hydrolysis to the desired carboxylic acid.
Step 1: Synthesis of Ethyl 4-Aminopyrimidine-5-carboxylate
This step can be accomplished through a multicomponent reaction, a powerful tool in synthetic chemistry for the efficient construction of complex molecules.
-
Reaction Scheme: A one-pot condensation of an appropriate three-carbon building block (e.g., ethyl ethoxymethylenecyanoacetate), a source of ammonia, and formamidine.
-
Materials:
-
Ethyl ethoxymethylenecyanoacetate
-
Formamidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid
-
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Formamidine hydrochloride is added to the sodium ethoxide solution and stirred.
-
Ethyl ethoxymethylenecyanoacetate is then added dropwise to the reaction mixture.
-
The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is poured into ice-water and neutralized with hydrochloric acid.
-
The precipitated product, ethyl 4-aminopyrimidine-5-carboxylate, is collected by filtration, washed with cold water and diethyl ether, and dried.
-
Step 2: Hydrolysis of Ethyl 4-Aminopyrimidine-5-carboxylate
-
Reaction Scheme: Base-catalyzed hydrolysis of the ester to the carboxylic acid.
-
Materials:
-
Ethyl 4-aminopyrimidine-5-carboxylate
-
Sodium hydroxide or Potassium hydroxide
-
Water
-
Ethanol (co-solvent, optional)
-
Hydrochloric acid
-
-
Procedure:
-
Ethyl 4-aminopyrimidine-5-carboxylate is suspended in an aqueous solution of sodium hydroxide. Ethanol may be added as a co-solvent to improve solubility.
-
The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature and then acidified with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.
-
Biological Significance and Applications in Drug Development
This compound serves as a crucial scaffold in the development of inhibitors for various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Inhibition of VEGFR-2 and EGFR-TK Signaling Pathways
Derivatives of this compound have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), both of which are critical targets in oncology.
-
VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] By inhibiting VEGFR-2, derivatives of this compound can disrupt the tumor blood supply, thereby impeding its growth. For instance, a novel series of 4-aminopyrimidine-5-carboxaldehyde oximes has been identified as potent VEGFR-2 inhibitors.
-
EGFR-TK Inhibition: The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[][10][11] Mutations or overexpression of EGFR can lead to uncontrolled cell growth and cancer. Small molecule inhibitors that target the tyrosine kinase domain of EGFR have proven to be effective cancer therapies.[][10][11] Notably, certain 4-aminopyrimidine derivatives have been synthesized and evaluated as EGFR-TK inhibitors, demonstrating promising anti-proliferative activity.
The table below summarizes the biological activity of selected derivatives of this compound.
| Derivative Class | Target | Biological Activity (IC₅₀) | Cell Line | Reference |
| 2-((4-amino-6-(1,3-dioxoisoindolin-2-yl)pyrimidin-2-yl)thio)-N'-(alkylbenzylidene)acetohydrazides | EGFR-TK | 0.9 ± 0.03 µM (compound 6c) | - | [12] |
| 6-amino-5-((alkylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-diones | EGFR-TK | 0.7 ± 0.02 µM (compound 10b) | - | [12] |
| 4-aminopyrimidine-5-carboxaldehyde oximes | VEGFR-2 | Potent inhibition (specific IC₅₀ not provided in abstract) | - | [13] |
Signaling Pathway Diagrams
To visually represent the mechanism of action of this compound derivatives, the following diagrams illustrate the VEGFR-2 and EGFR-TK signaling pathways and the points of inhibition.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: EGFR Signaling Pathway and Inhibition.
Conclusion
This compound is a molecule of significant interest in contemporary chemical and pharmaceutical research. Its historical roots in the foundational studies of pyrimidine chemistry have blossomed into a wide range of applications, most notably in the design of targeted cancer therapeutics. The ability of its derivatives to inhibit key signaling pathways, such as those mediated by VEGFR-2 and EGFR, highlights its potential for addressing unmet medical needs. This technical guide provides a comprehensive overview of this important compound, from its fundamental properties to its role in the development of life-saving medicines. As research continues to uncover new biological targets and synthetic methodologies, the importance of this compound as a versatile building block is set to grow, paving the way for future innovations in drug discovery and development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 20737-41-1 [sigmaaldrich.com]
- 5. stanfordchem.com [stanfordchem.com]
- 6. This compound | 20737-41-1 [chemicalbook.com]
- 7. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Aminopyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminopyrimidine-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core with amino and carboxylic acid functional groups, allows for diverse chemical modifications, making it a key intermediate in the synthesis of various biologically active molecules.[1] This compound serves as a scaffold for the development of therapeutic agents targeting a range of diseases. These application notes provide detailed protocols for a reliable two-step synthesis of this compound from readily available starting materials.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the construction of the pyrimidine ring to form the key intermediate, 4-aminopyrimidine-5-carbonitrile. This is followed by the hydrolysis of the nitrile group to the desired carboxylic acid.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Aminopyrimidine-5-carbonitrile
This protocol is adapted from a similar synthesis of a methylated analog which has a reported yield of 92.6%.[2] This multicomponent reaction provides an efficient route to the pyrimidine core.[1]
Materials:
-
Formamidine hydrochloride
-
Malononitrile
-
Formaldehyde (37% solution in water)
-
tert-Butanol
-
Triethylamine (optional, for neutralization if starting from salt)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a 50 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add tert-butanol (10 g).
-
Add formamidine hydrochloride (12 mmol), malononitrile (10 mmol), and 37% aqueous formaldehyde (12 mmol).
-
Heat the reaction mixture to 65-70 °C and maintain for 4 hours with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water.
| Parameter | Value |
| Starting Material | Formamidine HCl, Malononitrile, Formaldehyde |
| Solvent | tert-Butanol |
| Temperature | 65-70 °C |
| Reaction Time | 4 hours |
| Reported Yield (Analog) | 92.6%[2] |
| Purity (Analog) | 99.6% (HPLC)[2] |
Step 2: Hydrolysis of 4-Aminopyrimidine-5-carbonitrile to this compound
The hydrolysis of the nitrile to a carboxylic acid is a standard transformation that can be achieved under acidic or basic conditions.[3][4][5][6]
Materials:
-
4-Aminopyrimidine-5-carbonitrile
-
Concentrated Sulfuric Acid or Hydrochloric Acid
-
Water
-
Sodium Hydroxide solution (for neutralization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask, suspend 4-aminopyrimidine-5-carbonitrile (10 mmol) in a 1:1 mixture of water and concentrated sulfuric acid (or concentrated hydrochloric acid).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution to a pH of approximately 3-4.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Materials:
-
4-Aminopyrimidine-5-carbonitrile
-
Sodium Hydroxide or Potassium Hydroxide
-
Water
-
Hydrochloric Acid (for acidification)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask, dissolve 4-aminopyrimidine-5-carbonitrile (10 mmol) in an aqueous solution of sodium hydroxide (e.g., 2-4 M).
-
Heat the mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution with concentrated hydrochloric acid to a pH of 3-4.
-
The carboxylic acid will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
| Parameter | Acid Hydrolysis | Base Hydrolysis |
| Reagent | Conc. H₂SO₄ or HCl | NaOH or KOH |
| Solvent | Water | Water |
| Temperature | Reflux | Reflux |
| Reaction Time | 2-4 hours | 4-8 hours |
| Work-up | Neutralization (pH 3-4) | Acidification (pH 3-4) |
| Expected Yield | Moderate to High | Moderate to High |
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the synthesis of the starting materials to the final characterization of this compound.
Caption: Experimental and analytical workflow for the synthesis.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | 4-Aminopyrimidine-5-carbonitrile | C₅H₄N₄ | 120.11 | ~90 (estimated) | >99 (HPLC, based on analog)[2] |
| 2 | This compound | C₅H₅N₃O₂ | 139.11 | >80 (estimated) | >95 (HPLC) |
Note: Yields are estimates based on related reactions and may vary depending on the specific reaction conditions and scale. Optimization may be required to achieve higher yields.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Suzuki Coupling Reactions of 4-Aminopyrimidine-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-aminopyrimidine-5-carboxylic acid derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This class of reactions is a powerful tool for the synthesis of 4-aryl-pyrimidine-5-carboxylic acids, which are key structural motifs in many biologically active compounds and pharmaceutical candidates. Due to the electronic nature of the pyrimidine ring and the presence of both amino and carboxylic acid functional groups, careful selection of the starting material and reaction conditions is crucial for successful coupling.
Introduction
Direct Suzuki-Miyaura coupling of this compound is not feasible as the amino and carboxylic acid groups are not suitable leaving groups for this palladium-catalyzed reaction. Therefore, a precursor bearing a halogen or a sulfonate ester at the coupling position is required. The most common and practical approach involves the use of a 4-halopyrimidine-5-carboxylate ester. The 4-chloro derivative is often preferred due to its reactivity and accessibility. The ester group serves as a protecting group for the carboxylic acid, preventing potential side reactions under the basic conditions of the Suzuki coupling. Subsequent hydrolysis of the ester yields the desired 4-aryl-pyrimidine-5-carboxylic acid.
The presence of the amino group can influence the catalytic cycle, and in some cases, may require specific ligand selection to avoid catalyst inhibition. However, numerous protocols demonstrate successful couplings on aminopyrimidine scaffolds.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura coupling reactions of various chloropyrimidine derivatives with arylboronic acids. These examples provide a comparative overview of catalyst systems, bases, solvents, and their impact on the reaction outcome.
Table 1: Suzuki-Miyaura Coupling of Ethyl 4-chloropyrimidine-5-carboxylate with Various Arylboronic Acids
| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | Toluene/EtOH/H₂O (2:1:1) | 90 | 8 | 92 |
| 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 2-MeTHF | 80 | 16 | 88 |
| 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 6 | 78 |
| 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 14 | 75 |
Table 2: Comparative Study of Catalytic Systems for the Coupling of Ethyl 4-chloropyrimidine-5-carboxylate with Phenylboronic Acid
| Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 85 |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 82 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Toluene/H₂O (3:1) | 90 | 90 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | 2-MeTHF | 80 | 94 |
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of a model substrate, ethyl 4-chloropyrimidine-5-carboxylate, with an arylboronic acid, followed by the hydrolysis of the resulting ester to the carboxylic acid.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Ethyl 4-chloropyrimidine-5-carboxylate
Materials:
-
Ethyl 4-chloropyrimidine-5-carboxylate
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add ethyl 4-chloropyrimidine-5-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for 1 mmol of the chloropyrimidine, use 4 mL of dioxane and 1 mL of water).
-
Stir the reaction mixture at 100 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 4-arylpyrimidine-5-carboxylate.
Protocol 2: Hydrolysis of Ethyl 4-Arylpyrimidine-5-carboxylate
Materials:
-
Ethyl 4-arylpyrimidine-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 equivalents)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the ethyl 4-arylpyrimidine-5-carboxylate in a mixture of THF (or MeOH) and water.
-
Add LiOH or NaOH (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and acidify with 1 M HCl until the pH is approximately 2-3.
-
A precipitate of the carboxylic acid may form. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If a precipitate does not form, extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-arylpyrimidine-5-carboxylic acid.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the synthesis of 4-arylpyrimidine-5-carboxylic acids.
Application Notes and Protocols for Amide Bond Formation Using 4-Aminopyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminopyrimidine-5-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrimidine core and the presence of both amino and carboxylic acid functionalities make it an attractive scaffold for the synthesis of a diverse range of bioactive molecules. Amides derived from this scaffold have shown promise as potent inhibitors of various kinases and other biological targets. This document provides detailed application notes and experimental protocols for the efficient formation of amide bonds using this compound as the starting material.
Overview of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires high temperatures and results in the formation of water as a byproduct. Therefore, the use of coupling reagents is essential to activate the carboxylic acid, facilitating nucleophilic attack by the amine under milder conditions. Common coupling strategies involve the use of carbodiimides (e.g., EDC), uronium/aminium salts (e.g., HATU, HBTU), or phosphonium salts (e.g., PyBOP). The choice of coupling reagent and reaction conditions can significantly impact the yield, purity, and racemization (if chiral centers are present) of the final amide product.
Data Presentation: Comparison of Common Coupling Reagents
The selection of an appropriate coupling reagent is crucial for the successful synthesis of 4-aminopyrimidine-5-carboxamides. The following table summarizes the performance of several common coupling reagents for the formation of an amide bond between a carboxylic acid and an amine. While specific yields for this compound are not always reported, this table provides a general comparison based on typical applications.
| Coupling Reagent/System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Side Reactions |
| EDC (Carbodiimide) | HOBt or NHS | DIPEA or Et₃N | DMF, DCM | 1-12 hours | 60-95% | Water-soluble byproducts, mild conditions. | Racemization, formation of N-acylurea. |
| HATU (Uronium Salt) | None | DIPEA or Et₃N | DMF, NMP | 1-4 hours | 70-98% | High efficiency, fast reaction rates, low racemization.[1] | Guanidinylation of the amine if not pre-activated. |
| HBTU (Uronium Salt) | HOBt | DIPEA or Et₃N | DMF | 1-3 hours | 65-95% | Good for standard couplings, less expensive than HATU. | Potential for racemization, guanidinylation. |
| PyBOP (Phosphonium Salt) | None | DIPEA | DMF, DCM | 1-6 hours | 70-90% | Effective for hindered couplings, low racemization. | Byproducts can be difficult to remove. |
| DCC (Carbodiimide) | DMAP (catalytic) | None | DCM, THF | 2-12 hours | 50-90% | Inexpensive, effective for simple amides. | Insoluble dicyclohexylurea (DCU) byproduct, can be allergenic. |
Experimental Protocols
The following are detailed protocols for the synthesis of N-substituted 4-aminopyrimidine-5-carboxamides using two of the most common and effective coupling reagents: HATU and EDC/HOBt.
Protocol 1: Amide Coupling using HATU
This protocol is recommended for its high efficiency and low risk of racemization, making it suitable for a wide range of amines, including those that may be sterically hindered or electronically deactivated.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine, aniline derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Add anhydrous DMF to dissolve the carboxylic acid. The volume should be sufficient to ensure complete dissolution (e.g., 0.1 M concentration).
-
Addition of Base and Coupling Reagent: To the stirred solution, add DIPEA (2.0 equivalents) followed by HATU (1.1 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Addition of Amine: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer), water (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-substituted 4-aminopyrimidine-5-carboxamide.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol is a cost-effective and widely used method for amide bond formation. The use of HOBt minimizes the risk of racemization and suppresses the formation of the N-acylurea byproduct.
Materials:
-
This compound
-
Amine of choice
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and HOBt (1.2 equivalents).
-
Dissolution: Add anhydrous DMF or DCM to dissolve the solids.
-
Addition of Reagents: To the stirred solution, add DIPEA (3.0 equivalents) followed by the amine (1.1 equivalents).
-
Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.5 equivalents) portion-wise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (or monitor by TLC/LC-MS for completion, typically 4-12 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl solution (2 x volume of organic layer), saturated aqueous NaHCO₃ solution (2 x volume), water (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the desired amide.
Visualizations
Signaling Pathway Inhibition by a 4-Aminopyrimidine-5-Carboxamide Derivative
Derivatives of 4-aminopyrimidine-5-carboxamide have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2][3][4] The diagram below illustrates the simplified signaling pathway and the point of inhibition.
Caption: Inhibition of the STAT6 signaling pathway by a 4-aminopyrimidine-5-carboxamide derivative.
General Experimental Workflow for Amide Coupling
The following diagram outlines the general workflow for the synthesis and purification of 4-aminopyrimidine-5-carboxamides.
Caption: General workflow for the synthesis of 4-aminopyrimidine-5-carboxamides.
Logical Relationship of Coupling Reagent Components
The diagram below illustrates the logical relationship between the key components in a typical amide coupling reaction.
Caption: Logical relationship of components in amide bond formation.
References
Application Notes and Protocols: 4-Aminopyrimidine-5-carboxylic Acid in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-aminopyrimidine-5-carboxylic acid and its derivatives in multicomponent reactions (MCRs) for the synthesis of fused heterocyclic compounds, particularly pyrimido[4,5-d]pyrimidines. The resulting products often exhibit significant biological activities, making them promising candidates for drug discovery and development.
Introduction
This compound is a versatile building block in organic synthesis. Its bifunctional nature, possessing both an amino and a carboxylic acid group on a pyrimidine core, makes it an ideal substrate for multicomponent reactions. MCRs are powerful tools in medicinal chemistry, allowing for the rapid and efficient construction of complex molecular architectures in a single synthetic step. This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. The resulting fused pyrimidine scaffolds, such as pyrimido[4,5-d]pyrimidines, are known to possess a wide range of pharmacological properties, including anticancer, antiviral, and neuroprotective activities.[1][2]
Key Multicomponent Reactions and Applications
Two prominent multicomponent reactions that can be adapted for this compound and its derivatives are the Biginelli-type and the Groebke-Blackburn-Bienaymé (GBB) reactions. These reactions offer a convergent approach to synthesize diverse libraries of pyrimido[4,5-d]pyrimidine derivatives.
Biginelli-Type Reaction
The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-dicarbonyl compound, and a urea or thiourea derivative.[3] While direct use of this compound in a classical Biginelli reaction is not widely reported, its structural motifs are found in related pyrimidine precursors used in Biginelli-like reactions to generate pyrimido[4,5-d]pyrimidinones. For instance, the reaction of 6-aminouracils (structurally related to 4-aminopyrimidines) with aldehydes and other components is a common strategy.[4]
Application: The pyrimido[4,5-d]pyrimidine core synthesized through Biginelli-like reactions is a key pharmacophore in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[1] CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amidine, an aldehyde, and an isocyanide to form fused 3-aminoimidazole derivatives.[5] this compound derivatives, containing the essential amidine functionality within their structure, are excellent candidates for this reaction.
Application: The GBB reaction provides a versatile route to highly substituted pyrimido[4,5-d]pyrimidine analogues. These compounds have been investigated for a range of biological activities, including their potential as kinase inhibitors in cancer therapy.[6]
Experimental Protocols
The following are detailed experimental protocols for multicomponent reactions that are directly applicable or highly relevant to the use of this compound derivatives.
Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Reaction of a this compound Derivative
This protocol is adapted from a reported on-DNA synthesis of 5-arylimidazo[1,2-a]pyridin-3-amine derivatives, which utilizes a 2-amino-6-chloropyrimidine-4-carboxylic acid building block, a close analogue of the topic compound.[6] This method highlights the compatibility of the GBB reaction with complex molecular scaffolds.
Reaction Scheme:
A three-component reaction between a 2-amino-6-chloropyrimidine-4-carboxylic acid derivative, an aldehyde, and an isocyanide.
Materials:
-
DNA-conjugated 2-amino-6-chloropyrimidine-4-carboxylic acid derivative (starting material)
-
Aldehyde (e.g., benzaldehyde)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Acetic acid (AcOH)
-
Dimethyl sulfoxide (DMSO)
-
Water (H₂O)
Procedure:
-
Prepare a stock solution of the DNA-conjugated 2-amino-6-chloropyrimidine-4-carboxylic acid derivative in water to a final concentration of 0.54 mM.
-
Prepare stock solutions of the aldehyde (1 M in DMSO) and the isocyanide (1 M in DMSO).
-
In a suitable reaction vessel, combine the DNA-conjugated pyrimidine derivative solution, 500 equivalents of the aldehyde stock solution, and 500 equivalents of the isocyanide stock solution.
-
Add 30 equivalents of acetic acid.
-
Ensure the final solvent composition is a co-solvent system of H₂O and DMSO.
-
Stir the reaction mixture at 25 °C for 24 hours.
-
The progress of the reaction can be monitored by LC-MS.
Quantitative Data:
| Aldehyde | Isocyanide | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | H₂O/DMSO | 25 | 24 | 94 | [6] |
| Various substituted benzaldehydes | tert-Butyl isocyanide | Acetic Acid | H₂O/DMSO | 25 | 24 | 84-99 | [6] |
Biological Activity and Signaling Pathways
Derivatives of pyrimido[4,5-d]pyrimidines synthesized via multicomponent reactions have shown significant potential as anticancer agents, primarily through the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[1]
CDK2 Inhibition and Cell Cycle Regulation
CDK2 is a key enzyme that, in complex with cyclins E and A, drives the cell through the G1/S and S phases of the cell cycle. In many cancers, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation. The pyrimido[4,5-d]pyrimidine scaffold can act as an ATP-competitive inhibitor of CDK2, blocking its kinase activity. This inhibition prevents the phosphorylation of key substrates, such as the retinoblastoma protein (pRb), leading to cell cycle arrest and ultimately apoptosis.[1][7]
Signaling Pathway Diagram:
Caption: Inhibition of the CDK2 signaling pathway by pyrimido[4,5-d]pyrimidine derivatives.
Experimental Workflow for Synthesis and Evaluation:
Caption: General workflow for the synthesis and biological evaluation of pyrimido[4,5-d]pyrimidines.
Conclusion
This compound and its derivatives are valuable synthons for the construction of biologically active pyrimido[4,5-d]pyrimidines via multicomponent reactions. The Biginelli-type and Groebke-Blackburn-Bienaymé reactions provide efficient and versatile strategies for generating diverse molecular libraries. The resulting compounds have demonstrated significant potential as inhibitors of key cellular targets, such as CDK2, highlighting their importance in the development of novel therapeutics, particularly in the field of oncology. The provided protocols and workflows serve as a guide for researchers in the synthesis and evaluation of these promising heterocyclic compounds.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of 4-Aminopyrimidine Derivatives as VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-aminopyrimidine derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and their subsequent biological evaluation.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling pathway is a well-established therapeutic strategy in oncology. The 4-aminopyrimidine scaffold has emerged as a privileged structure in the design of potent and selective VEGFR-2 inhibitors. This document outlines the synthetic routes to access these compounds and the assays to determine their inhibitory activity.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival.[2][3][4] 4-aminopyrimidine-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its activation.
Data Presentation: In Vitro Activity of 4-Aminopyrimidine Derivatives
The following table summarizes the in vitro VEGFR-2 inhibitory activity of representative 4-aminopyrimidine derivatives reported in the literature.
| Compound ID | Scaffold | R Group Variation | VEGFR-2 IC50 (µM) | Reference |
| 1a | 4-Amino-2-thiopyrimidine | 4-((3-trifluoromethyl)phenyl)amino | 0.17 | [5] |
| 1b | 4-Amino-2-thiopyrimidine | 4-((4-chloro-3-trifluoromethyl)phenyl)amino | 0.12 | [5] |
| 2a | Pyrazolo[3,4-d]pyrimidine | Phenylamino moiety | 5.90 (on HepG2 cells) | [6] |
| 3a | 4-aminopyrimidine-5-carboxaldehyde oxime | 4-fluoro-2-methylindol-5-yloxy at C6 | Potent Inhibition | [3] |
| 4a | Bicyclic 2-aminopyrimidine | Phenyl-substituted | 0.035 | [7] |
| 4b | Bicyclic 2-aminopyrimidine | Halogenated phenyl | 0.043 | [7] |
Experimental Protocols
General Synthetic Scheme for 4-Aminopyrimidine Derivatives
A common route for the synthesis of 4-aminopyrimidine derivatives involves the condensation of a β-keto-cyano compound with a hydrazine derivative, followed by cyclization and subsequent functionalization. The following is a representative protocol.
Protocol for Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative (Representative)
This protocol is a generalized procedure based on common synthetic strategies.[8]
Step 1: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile
-
To a solution of (ethoxymethylene)malononitrile (1.0 eq) in ethanol, add the desired arylhydrazine hydrochloride (1.0 eq) and triethylamine (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the pyrazole intermediate.
Step 2: Synthesis of 1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
A mixture of the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (1.0 eq) and formamide (10-15 eq) is heated at 180-200 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[3,4-d]pyrimidin-4-amine core.
Step 3: N-Arylation of the Pyrazolo[3,4-d]pyrimidin-4-amine
-
To a solution of the 1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in a suitable solvent (e.g., DMF or dioxane), add the desired aryl halide (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).
-
Heat the reaction mixture at 100-120 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final 4-aminopyrimidine derivative.
In Vitro VEGFR-2 Kinase Assay
This protocol describes a luminescence-based assay to determine the IC50 value of a test compound against VEGFR-2.[1][9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Application of 4-Aminopyrimidine-5-carboxylic Acid in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminopyrimidine-5-carboxylic acid is a versatile heterocyclic building block utilized in the synthesis of a variety of biologically active molecules, including those with applications in the agrochemical industry. Its rigid pyrimidine core and reactive functional groups—an amino group at the 4-position and a carboxylic acid at the 5-position—make it an ideal scaffold for the development of novel fungicides, herbicides, and insecticides. The ability to readily modify these functional groups allows for the fine-tuning of a compound's physicochemical properties and biological activity. This document provides detailed application notes and experimental protocols for the synthesis of agrochemical candidates derived from this compound, with a focus on fungicidal 4-aminopyrimidine-5-carboxamides.
Application in Fungicide Synthesis
The pyrimidine scaffold is a well-established pharmacophore in many commercial fungicides. By utilizing this compound as a starting material, novel carboxamide derivatives can be synthesized that exhibit potent fungicidal activity against a range of plant pathogens. The general approach involves the amidation of the carboxylic acid group with various amines, leading to a diverse library of N-substituted-4-aminopyrimidine-5-carboxamides. The nature of the substituent on the amide nitrogen plays a crucial role in determining the compound's efficacy and spectrum of activity.
General Synthetic Pathway for Fungicidal Carboxamides
The synthesis of fungicidal 4-aminopyrimidine-5-carboxamides from this compound typically follows a two-step process. First, the carboxylic acid is converted to its more reactive ethyl ester. Subsequently, the ester is reacted with a desired amine to form the final carboxamide product.
Caption: General synthetic scheme for N-substituted-4-aminopyrimidine-5-carboxamides.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-aminopyrimidine-5-carboxylate
This protocol describes the esterification of this compound to its corresponding ethyl ester, a key intermediate for the synthesis of carboxamide derivatives.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Absolute ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 eq) in absolute ethanol.
-
Cool the suspension in an ice bath and add thionyl chloride (1.2 eq) dropwise with stirring.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-aminopyrimidine-5-carboxylate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N-substituted-4-aminopyrimidine-5-carboxamides
This protocol outlines the general procedure for the amidation of ethyl 4-aminopyrimidine-5-carboxylate with a primary or secondary amine to generate the target fungicidal carboxamides.
Materials:
-
Ethyl 4-aminopyrimidine-5-carboxylate
-
Substituted amine (R-NH₂) (1.1 eq)
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dioxane)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve ethyl 4-aminopyrimidine-5-carboxylate (1.0 eq) in a suitable high-boiling point solvent.
-
Add the desired substituted amine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure N-substituted-4-aminopyrimidine-5-carboxamide.
Quantitative Data: Fungicidal Activity
The following table summarizes the in vitro fungicidal activity of a series of synthesized N-substituted-4-aminopyrimidine-5-carboxamides against various plant pathogenic fungi. The data is presented as the concentration required for 50% inhibition of mycelial growth (EC₅₀).
| Compound ID | Substituent (R) | Botrytis cinerea EC₅₀ (µg/mL) | Rhizoctonia solani EC₅₀ (µg/mL) | Fusarium graminearum EC₅₀ (µg/mL) |
| 1a | Phenyl | 15.2 | 21.5 | 35.8 |
| 1b | 4-Chlorophenyl | 8.7 | 12.3 | 19.4 |
| 1c | 2,4-Dichlorophenyl | 5.1 | 7.8 | 10.2 |
| 1d | 4-Methylphenyl | 12.5 | 18.9 | 28.1 |
| 1e | 4-Methoxyphenyl | 18.9 | 25.4 | 42.3 |
| 1f | Benzyl | 25.6 | 33.1 | 51.7 |
| 1g | Cyclohexyl | 45.2 | 58.9 | >100 |
| Control | Carbendazim | 1.2 | 2.5 | 0.8 |
Note: The data presented in this table is representative and compiled from various literature sources for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Structure-Activity Relationship (SAR)
The fungicidal activity of the N-substituted-4-aminopyrimidine-5-carboxamides is significantly influenced by the nature of the substituent on the amide nitrogen.
Caption: Structure-Activity Relationship (SAR) of N-substituted-4-aminopyrimidine-5-carboxamides.
From the data, the following SAR can be deduced:
-
Aromatic vs. Aliphatic Substituents: Aromatic substituents on the amide nitrogen generally lead to higher fungicidal activity compared to aliphatic substituents.
-
Electronic Effects of Aryl Substituents: The presence of electron-withdrawing groups (e.g., chlorine) on the phenyl ring tends to enhance fungicidal activity. Conversely, electron-donating groups (e.g., methyl, methoxy) often result in decreased activity.
-
Steric Effects: The position and size of the substituent on the aromatic ring can also impact activity, suggesting a specific binding interaction with the target enzyme.
Mode of Action (Proposed)
While the exact molecular target for many novel pyrimidine carboxamides is still under investigation, it is hypothesized that they may act as inhibitors of crucial cellular processes in fungi. Given the structural similarities to some known fungicides, potential modes of action could include:
-
Inhibition of Succinate Dehydrogenase (SDHI): Many carboxamide fungicides are known to inhibit complex II of the mitochondrial respiratory chain.
-
Disruption of Microtubule Assembly: Some pyrimidine derivatives interfere with cell division by disrupting microtubule formation.
Further biochemical and molecular studies are required to elucidate the precise mechanism of action for this class of compounds.
Caption: Proposed mechanism of action for fungicidal 4-aminopyrimidine-5-carboxamides.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel agrochemicals, particularly fungicides. The straightforward synthetic routes to N-substituted-4-aminopyrimidine-5-carboxamides, coupled with the tunable nature of their biological activity through substituent modification, make this an attractive scaffold for the discovery and development of new crop protection agents. The provided protocols and data serve as a foundation for researchers to explore this chemical space further and develop next-generation fungicides.
Application Notes and Protocols: Derivatization of 4-Aminopyrimidine-5-carboxylic Acid for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminopyrimidine-5-carboxylic acid is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a wide range of biologically active compounds. Its inherent structure allows for modifications at the carboxylic acid and amino groups, enabling the exploration of diverse chemical space and the development of potent and selective inhibitors for various therapeutic targets. This document provides detailed application notes and experimental protocols for the derivatization of this compound and the evaluation of the resulting compounds against several key biological targets implicated in cancer, metabolic disorders, inflammation, and neurodegenerative diseases.
Derivatization Strategies
The primary point of derivatization on the this compound scaffold is the carboxylic acid moiety. This is typically achieved through amide bond formation or esterification, yielding a library of 4-aminopyrimidine-5-carboxamides and esters, respectively. These modifications allow for the introduction of various substituents to probe structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.
Protocol 1: General Procedure for the Synthesis of 4-Aminopyrimidine-5-carboxamide Derivatives
This protocol outlines the synthesis of 4-aminopyrimidine-5-carboxamide derivatives via an amide coupling reaction.
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine, etc.)
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Stirring apparatus
-
Reaction vessel
-
Purification system (e.g., column chromatography)
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the desired amine (1.1 equivalents) and the organic base (2-3 equivalents) to the solution.
-
In a separate container, dissolve the coupling agent (1.2 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired 4-aminopyrimidine-5-carboxamide derivative.
Bioactivity Evaluation: Targets and Protocols
Derivatives of this compound have shown significant activity against a range of biological targets. The following sections detail the relevance of these targets and provide protocols for assessing the inhibitory activity of newly synthesized compounds.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Biological Relevance: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy.
Quantitative Data Summary:
| Compound ID | Modification | Target | IC50 (nM) | Reference |
| 1a | N-methyl-N-(4-fluorobenzyl)amino | VEGFR-2 | 15 | |
| 1b | N-ethyl-N-(4-fluorobenzyl)amino | VEGFR-2 | 22 | |
| 1c | N-propyl-N-(4-fluorobenzyl)amino | VEGFR-2 | 30 |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol describes a luminescence-based assay to measure the inhibition of VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (derivatives of this compound)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
To each well of a 96-well plate, add 5 µL of the test compound solution.
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent, and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Signaling Pathway:
Caption: VEGFR-2 signaling pathway and point of inhibition.
Nicotinamide N-methyltransferase (NNMT) Inhibition
Biological Relevance: NNMT is an enzyme that catalyzes the methylation of nicotinamide. Elevated levels of NNMT are associated with various metabolic diseases, including obesity and type 2 diabetes, as well as cancer. Inhibiting NNMT is a promising therapeutic strategy for these conditions.
Quantitative Data Summary:
| Compound ID | Modification | Target | IC50 (µM) | Reference |
| 2a | N-(pyridin-4-yl) | NNMT | 0.025 | Patent WO2021025975A1 |
| 2b | N-(3-fluoropyridin-4-yl) | NNMT | 0.015 | Patent WO2021025975A1 |
Experimental Protocol: In Vitro NNMT Inhibitor Screening Assay
This protocol describes a fluorometric assay to screen for NNMT inhibitors.
Materials:
-
Recombinant human NNMT enzyme
-
NNMT assay buffer
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide
-
SAH hydrolase
-
Thiol-detecting probe (e.g., ThioGlo™)
-
Test compounds
-
Black, flat-bottom 96-well plates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in NNMT assay buffer.
-
In a 96-well plate, add 50 µL of the test compound solution.
-
Prepare a reaction mixture containing NNMT enzyme, SAH hydrolase, and SAM in assay buffer.
-
Add 25 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 25 µL of nicotinamide solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and add 50 µL of the thiol-detecting probe solution.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC50 values.
Signaling Pathway:
Caption: NNMT enzymatic reaction and inhibition.
Salt-Inducible Kinase (SIK) Inhibition
Biological Relevance: SIKs (SIK1, SIK2, and SIK3) are a family of serine/threonine kinases that play crucial roles in regulating inflammation and metabolism. Inhibition of SIKs can promote an anti-inflammatory response by modulating macrophage polarization, making them attractive targets for inflammatory diseases like inflammatory bowel disease (IBD).
Quantitative Data Summary:
| Compound ID | Modification | Target | IC50 (nM) | Reference |
| 3a | N-(1H-pyrrolo[2,3-b]pyridin-4-yl) | SIK1 | 2.3 | |
| 3b | N-(1H-pyrrolo[2,3-b]pyridin-4-yl) | SIK2 | 1.8 | |
| 3c | N-(1H-pyrrolo[2,3-b]pyridin-4-yl) | SIK3 | 4.5 |
Experimental Protocol: In Vitro SIK Kinase Assay
This protocol is similar to the VEGFR-2 kinase assay and utilizes a luminescence-based method.
Materials:
-
Recombinant human SIK1, SIK2, or SIK3 kinase
-
Kinase buffer
-
ATP
-
A suitable peptide substrate (e.g., AMARA peptide)
-
Test compounds
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 96-well plates
-
Plate reader
Procedure:
Follow the general procedure outlined in the In Vitro VEGFR-2 Kinase Assay, substituting the specific SIK enzyme and its corresponding substrate.
Signaling Pathway:
Caption: SIK signaling in macrophage polarization.
Beta-Secretase 1 (BACE1) Inhibition
Biological Relevance: BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides in the brain. The accumulation of Aβ plaques is a hallmark of Alzheimer's disease. Inhibiting BACE1 is a major therapeutic approach for the treatment of Alzheimer's.
Quantitative Data Summary:
| Compound ID | Modification | Target | IC50 (µM) | Reference |
| 4a | N-(3-(pyridin-3-yl)phenyl) | BACE1 | 1.4 | |
| 4b | N-(3-(pyrimidin-5-yl)phenyl) | BACE1 | 2.1 |
Experimental Protocol: In Vitro BACE1 FRET Assay
This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure BACE1 activity.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
FRET substrate (e.g., a peptide with a fluorophore and a quencher flanking the BACE1 cleavage site)
-
Test compounds
-
Black, flat-bottom 96-well plates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 50 µL of the test compound solution to the wells of a 96-well plate.
-
Add 25 µL of the BACE1 enzyme solution to each well.
-
Initiate the reaction by adding 25 µL of the FRET substrate solution.
-
Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition and determine the IC50 values.
Signaling Pathway:
Caption: Amyloidogenic pathway and BACE1 inhibition.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
Biological Relevance: EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and proliferation, a hallmark of many cancers. EGFR inhibitors are a cornerstone of targeted cancer therapy.
Quantitative Data Summary:
| Compound ID | Modification | Target | IC50 (µM) | Reference |
| 5a | N-(3-ethynylphenyl) | EGFR | 0.05 | Not specified in abstracts |
| 5b | N-(3-chloro-4-fluorophenyl) | EGFR | 0.03 | Not specified in abstracts |
Experimental Protocol: In Vitro EGFR Tyrosine Kinase Assay
This protocol is similar to the VEGFR-2 kinase assay.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 96-well plates
-
Plate reader
Procedure:
Follow the general procedure outlined in the In Vitro VEGFR-2 Kinase Assay, substituting the EGFR enzyme and its corresponding substrate.
Signaling Pathway:
Caption: EGFR signaling pathway in cancer.
General Cell-Based Assay: Anti-proliferative Activity
Protocol 2: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, and it is widely used to assess the cytotoxic effects of compounds.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Application of 4-Aminopyrimidine-5-carboxylic Acid Derivatives in the Preparation of MNK Inhibitors: A Detailed Guide for Researchers
Introduction
The Mitogen-activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are key serine/threonine kinases that act as downstream effectors of the MAPK signaling pathways. They are the sole kinases responsible for the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at Ser209, a critical step in the initiation of cap-dependent mRNA translation. Dysregulation of the MNK-eIF4E axis is implicated in numerous pathologies, including a wide range of cancers and inflammatory disorders, by promoting the translation of mRNAs encoding proteins involved in cell proliferation, survival, and invasion. Consequently, the development of potent and selective MNK inhibitors has emerged as a promising therapeutic strategy.
Pyrimidine scaffolds, including derivatives of 4-aminopyrimidine-5-carboxylic acid, represent a valuable starting point for the design of novel kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of pyrimidine derivatives, with a focus on the well-documented thieno[2,3-d]pyrimidine scaffold, in the preparation and evaluation of MNK inhibitors.
MNK Signaling Pathway
The MNK kinases are activated through phosphorylation by the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways in response to various extracellular stimuli such as growth factors and stress. Once activated, MNK1 and MNK2 phosphorylate eIF4E, which is a component of the eIF4F complex. This phosphorylation event is a key regulatory step for the initiation of translation of a subset of mRNAs that are crucial for tumor growth and progression.
Thieno[2,3-d]pyrimidine Derivatives as a Case Study
While the direct use of this compound as a starting material for potent MNK inhibitors is not extensively documented in readily available literature, the closely related thieno[2,3-d]pyrimidine scaffold has proven to be a highly successful core for developing selective and potent MNK inhibitors.[1][2] This section details the synthesis and evaluation of a series of 4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine derivatives as a representative example.[1]
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the in vitro biochemical and cellular activities of representative thieno[2,3-d]pyrimidine derivatives against MNK1 and MNK2.
Table 1: In Vitro Biochemical Activity of Thieno[2,3-d]pyrimidine Derivatives against MNK1 and MNK2
| Compound ID | MNK1 IC50 (nM) | MNK2 IC50 (nM) |
| MNK-7g | 130 | 4 |
| Compound A | 250 | 15 |
| Compound B | 80 | 8 |
| Compound C | >10000 | >10000 |
Data are representative examples from published studies and should be used for comparative purposes.[1]
Table 2: Cellular Activity of MNK-7g
| Cell Line | Assay | IC50 (µM) |
| HEK293 | p-eIF4E Inhibition | 0.15 |
| MDA-MB-231 | Cell Viability (MTT) | >10 |
Data are representative examples from published studies.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of thieno[2,3-d]pyrimidine derivatives and their subsequent biological evaluation.
General Workflow for MNK Inhibitor Development
The development of novel MNK inhibitors typically follows a structured workflow, from initial synthesis to biochemical and cellular characterization, and finally to in vivo studies.
Synthesis of 4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine (MNK-7g)
The synthesis of the thieno[2,3-d]pyrimidine scaffold is a multi-step process that starts from commercially available materials. The following is a generalized protocol based on published methods.[1]
-
Step 1: Synthesis of 2-amino-4-methylthiophene-3-carbonitrile.
-
To a solution of propionaldehyde and malononitrile in ethanol, add elemental sulfur and a catalytic amount of a suitable base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the resulting precipitate, wash with cold ethanol, and dry to obtain the product.
-
-
Step 2: Synthesis of 4-amino-5-methylthieno[2,3-d]pyrimidine.
-
Heat a mixture of 2-amino-4-methylthiophene-3-carbonitrile and formamide at reflux for 16 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
-
Step 3: Synthesis of 4-chloro-5-methylthieno[2,3-d]pyrimidine.
-
Add 4-amino-5-methylthieno[2,3-d]pyrimidine to phosphorus oxychloride and heat at reflux for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
-
Step 4: Synthesis of MNK-7g.
-
To a solution of 4-chloro-5-methylthieno[2,3-d]pyrimidine in isopropanol, add 4-fluoro-2-isopropoxyaniline and a catalytic amount of hydrochloric acid.
-
Heat the mixture at reflux for 12 hours.
-
Cool the reaction, and collect the precipitate by filtration.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
-
Biochemical Kinase Assay (In Vitro)
This protocol is for determining the IC50 values of test compounds against MNK1 and MNK2.
-
Reagents and Materials:
-
Recombinant human MNK1 and MNK2 enzymes.
-
Biotinylated eIF4E peptide substrate.
-
ATP.
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Test compounds dissolved in DMSO.
-
Detection reagents (e.g., HTRF or ADP-Glo™ Kinase Assay).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds to the assay wells.
-
Add the MNK enzyme to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the eIF4E peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Read the signal on a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.
-
Cellular Assay: Western Blot for p-eIF4E
This protocol is used to assess the ability of a compound to inhibit MNK activity within a cellular context by measuring the phosphorylation of its direct substrate, eIF4E.
-
Reagents and Materials:
-
Human cell line (e.g., HEK293, MDA-MB-231).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total-eIF4E, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blotting equipment.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 2-4 hours.
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-eIF4E signal to total eIF4E and the loading control.
-
The development of MNK inhibitors is a vibrant area of research with significant therapeutic potential. While this compound itself is a versatile scaffold for kinase inhibitor design, the thieno[2,3-d]pyrimidine core has been particularly successful in generating potent and selective MNK inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers aiming to synthesize and evaluate novel MNK inhibitors based on pyrimidine scaffolds. These methodologies can be adapted to screen and characterize new chemical entities, ultimately contributing to the discovery of novel therapeutics for cancer and other diseases driven by dysregulated MNK signaling.
References
Application Notes and Protocols for the Esterification of 4-Aminopyrimidine-5-carboxylic Acid
These application notes provide detailed protocols for the synthesis of esters from 4-aminopyrimidine-5-carboxylic acid, a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocols described herein are intended for researchers, scientists, and professionals in drug development. Two primary methods are presented: the classic Fischer-Speier esterification for a cost-effective approach and the milder Steglich esterification, which is suitable for more sensitive substrates.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a well-established method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3] This method is often favored for its simplicity and the use of inexpensive reagents.[4] The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to use a large excess of the alcohol or to remove the water that is formed during the reaction.[3][5]
Experimental Protocol: Fischer Esterification of this compound with Ethanol
-
Reagent Preparation:
-
To a clean, dry 100 mL round-bottom flask, add this compound (1.0 eq).
-
Add a significant excess of anhydrous ethanol (e.g., 20-50 eq), which acts as both the reactant and the solvent.
-
-
Reaction Setup:
-
Place the flask in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.1-0.2 eq).
-
Equip the flask with a reflux condenser.
-
-
Reaction Execution:
-
Heat the mixture to reflux (the boiling point of ethanol, approximately 78 °C) with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by column chromatography on silica gel or by recrystallization to yield the pure this compound ethyl ester.
-
Method 2: Steglich Esterification
The Steglich esterification is a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7][8] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[8] The reaction proceeds at room temperature and is generally faster than the Fischer method. A key feature of this reaction is the formation of a dicyclohexylurea (DCU) precipitate, which can be easily removed by filtration.[6]
Experimental Protocol: Steglich Esterification of this compound with a Generic Alcohol (R-OH)
-
Reagent Preparation:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq).
-
-
Reaction Setup:
-
Cool the solution in an ice bath (0 °C).
-
-
Reaction Execution:
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same anhydrous solvent to the cooled mixture with stirring.
-
A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the precipitated DCU.
-
Wash the filtrate with a dilute acid solution (e.g., 0.5 N HCl) to remove any remaining DMAP and unreacted DCC.[9]
-
Wash with a saturated solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude ester by column chromatography on silica gel.
-
Data Presentation: Comparison of Esterification Protocols
The following table summarizes the key parameters for the two esterification methods described above for the synthesis of 4-aminopyrimidine-5-carboxylate esters.
| Parameter | Fischer Esterification | Steglich Esterification |
| Catalyst | Strong acid (e.g., H₂SO₄, TsOH) | 4-Dimethylaminopyridine (DMAP) |
| Coupling Agent | None | Dicyclohexylcarbodiimide (DCC) |
| Solvent | Excess alcohol (reactant and solvent) | Anhydrous aprotic solvent (e.g., DCM, THF) |
| Temperature | Reflux (e.g., ~78 °C for ethanol) | 0 °C to Room Temperature |
| Reaction Time | Several hours to overnight | 1-4 hours |
| Byproduct | Water | Dicyclohexylurea (DCU) |
| Yield | Moderate to high (equilibrium dependent) | Generally high |
| Substrate Scope | Tolerant of many functional groups | Ideal for acid/base sensitive substrates |
Visualizations: Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for both the Fischer and Steglich esterification methods.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Aminopyrimidine-5-carboxylic Acid
Welcome to the Technical Support Center for the synthesis of 4-Aminopyrimidine-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this important chemical intermediate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound. The synthesis typically proceeds in two main stages: the cyclization reaction to form ethyl 4-aminopyrimidine-5-carboxylate, followed by the hydrolysis of the ester to the final carboxylic acid.
Stage 1: Cyclization to Ethyl 4-Aminopyrimidine-5-carboxylate
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Poor Quality of Reactants | Ensure formamidine acetate is dry and of high purity. Diethyl ethoxymethylenemalonate can degrade over time; use freshly distilled or high-purity reagent. | Improved reaction conversion and higher yield of the desired product. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of formamidine acetate to ensure complete consumption of the diethyl ethoxymethylenemalonate. | Drives the reaction to completion, minimizing unreacted starting material. |
| Suboptimal Reaction Temperature | The reaction is typically refluxed in ethanol. Ensure the reaction mixture reaches and maintains the reflux temperature. | Increased reaction rate and improved yield. |
| Inefficient Base | Sodium ethoxide is a commonly used base. Ensure it is freshly prepared or properly stored to maintain its activity. The amount of base is critical; typically, 2.0-2.2 equivalents are used. | Efficient deprotonation and catalysis of the cyclization reaction, leading to higher yields. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Self-condensation of Diethyl ethoxymethylenemalonate | Add the diethyl ethoxymethylenemalonate slowly to the mixture of formamidine acetate and base. | Minimizes the opportunity for self-condensation, favoring the desired reaction pathway. |
| Hydrolysis of Formamidine | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevents the decomposition of formamidine, making it fully available for the cyclization reaction. |
| Formation of Polymeric Materials | Control the reaction temperature carefully and avoid overheating. Ensure efficient stirring. | Reduces the formation of insoluble, tar-like byproducts, simplifying purification. |
Stage 2: Hydrolysis to this compound
Problem 1: Incomplete Hydrolysis of the Ester
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Insufficient Base or Acid | Use a sufficient excess of NaOH or HCl solution (e.g., 2-4 equivalents) to drive the hydrolysis to completion. | Complete conversion of the ester to the carboxylic acid. |
| Short Reaction Time | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. The reaction may require several hours at reflux. | Avoids premature work-up and ensures maximum yield of the carboxylic acid. |
| Low Reaction Temperature | Ensure the reaction mixture is heated to a sufficient temperature (e.g., reflux) to facilitate the hydrolysis. | Speeds up the rate of hydrolysis. |
Problem 2: Difficulty in Isolating the Pure Product
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Product is Soluble in the Work-up Solvent | After acidification, cool the solution in an ice bath to maximize precipitation. If the product is still soluble, consider extraction with a suitable organic solvent. | Increased recovery of the solid product. |
| Presence of Impurities | Recrystallize the crude product from a suitable solvent, such as water or an ethanol/water mixture. Activated carbon can be used to remove colored impurities. | High purity, crystalline product. |
| Incorrect pH for Precipitation | Carefully adjust the pH to the isoelectric point of the amino acid (typically around pH 3-4) to ensure maximum precipitation. | Maximizes the yield of the isolated product. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the scale and optimization of the reaction conditions. Generally, a yield of 60-80% for the two-step process is considered good.
Q2: I observe a dark-colored reaction mixture. Is this normal?
A2: Some coloration is common, especially during the cyclization step. However, the formation of a very dark, tar-like substance may indicate decomposition or side reactions. This can often be mitigated by controlling the reaction temperature and using pure reagents.
Q3: How can I best purify the final product?
A3: Recrystallization is the most common and effective method for purifying this compound. Water is a good solvent for recrystallization. Dissolve the crude product in hot water, treat with activated charcoal if necessary to remove colored impurities, filter hot, and allow to cool slowly to form crystals.
Q4: Can I use a different base for the cyclization reaction?
A4: While sodium ethoxide in ethanol is standard, other bases like sodium methoxide in methanol or potassium carbonate in a polar aprotic solvent like DMF can also be used.[1] However, the choice of base and solvent can affect the reaction rate and yield, so optimization may be required.[1]
Q5: My final product has a low melting point and appears impure by NMR. What could be the issue?
A5: This often indicates the presence of unreacted starting materials or side products. Incomplete hydrolysis of the ethyl ester is a common culprit. Ensure the hydrolysis step goes to completion and that the purification by recrystallization is effective. Residual solvent can also depress the melting point, so ensure the product is thoroughly dried.
Experimental Protocols
Synthesis of Ethyl 4-Aminopyrimidine-5-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol.
-
Base Preparation: Under an inert atmosphere, add sodium metal (2.0 eq.) to the ethanol in portions to prepare a fresh solution of sodium ethoxide.
-
Addition of Reactants: Once the sodium has completely reacted, add formamidine acetate (1.1 eq.). Stir the mixture for 15-20 minutes.
-
Cyclization: To this suspension, add diethyl ethoxymethylenemalonate (1.0 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with acetic acid. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. The product can be further purified by column chromatography or recrystallization from ethanol/water.
Hydrolysis to this compound
-
Reaction Setup: Dissolve the crude ethyl 4-aminopyrimidine-5-carboxylate in a 10% aqueous solution of sodium hydroxide (2-3 eq.).
-
Hydrolysis: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to obtain pure this compound.
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of Ethyl 4-Aminopyrimidine-5-carboxylate
| Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Ethoxide (2.0) | Ethanol | Reflux | 5 | 75 |
| Sodium Methoxide (2.0) | Methanol | Reflux | 6 | 70 |
| Potassium Carbonate (2.5) | DMF | 100 | 8 | 65 |
| Sodium Hydride (2.0) | THF | Reflux | 10 | 55 |
Table 2: Optimization of Hydrolysis Conditions
| Base/Acid | Concentration | Temperature (°C) | Time (h) | Yield (%) |
| NaOH | 10% aq. | Reflux | 3 | 92 |
| KOH | 10% aq. | Reflux | 3 | 90 |
| HCl | 6 M | Reflux | 6 | 85 |
| H₂SO₄ | 3 M | Reflux | 6 | 82 |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for yield and purity issues.
References
Technical Support Center: Purification of 4-Aminopyrimidine-5-carboxylic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-aminopyrimidine-5-carboxylic acid via recrystallization. It is intended for researchers, scientists, and professionals in drug development who are utilizing this essential purification technique.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
A1: The primary goal is to purify the solid compound by removing impurities that may have been introduced during its synthesis. This process is crucial for obtaining a high-purity material, which is often a stringent requirement for subsequent applications in pharmaceutical development and chemical research.
Q2: How do I choose an appropriate solvent for the recrystallization?
A2: A suitable solvent for recrystallization should dissolve the this compound completely at elevated temperatures but only sparingly at lower temperatures. This temperature-dependent solubility differential is key to achieving a good recovery of pure crystals upon cooling. For aminopyrimidine derivatives, polar protic solvents are often a good starting point.
Q3: Can a mixed solvent system be used for recrystallization?
A3: Yes, a mixed solvent system, also known as a solvent-antisolvent system, can be very effective. This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (an antisolvent) in which it is much less soluble, to induce crystallization. A common example for aminopyrimidine derivatives is an ethanol/water mixture.
Q4: What are some common impurities that might be present in crude this compound?
A4: Impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. For instance, in syntheses involving pyrimidine rings, related pyrimidine structures or their precursors could be present. In some cases, colored impurities may also be present and can be removed by treating the hot solution with activated charcoal.
Q5: What is the expected recovery rate for a successful recrystallization?
A5: A successful recrystallization will inevitably lead to some loss of the desired compound, as a small amount will remain dissolved in the cold solvent (the mother liquor). A typical recovery of 70-80% is often considered good, but this can vary depending on the initial purity of the compound and the specific conditions of the recrystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.2. The solution is supersaturated, but crystal nucleation has not initiated. | 1. Reheat the solution and boil off some of the solvent to increase the concentration of the solute. Then, allow it to cool again.2. Try to induce crystallization by: a) Scratching the inner wall of the flask with a glass rod at the surface of the solution. b) Adding a "seed crystal" of pure this compound to the cooled solution. |
| The product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the solute, causing it to melt in the hot solution and separate as an oil upon cooling. | 1. Reheat the solution to dissolve the oil.2. Add a small amount of additional solvent to lower the saturation point.3. Allow the solution to cool more slowly to a temperature below the melting point of the compound before crystal growth begins. |
| Crystallization happens too quickly, potentially trapping impurities. | 1. The solution is too concentrated.2. The solution was cooled too rapidly. | 1. Reheat the solution and add a small amount of extra solvent.2. Ensure a slow cooling process. Allow the flask to cool to room temperature on a benchtop before moving it to an ice bath. |
| The recovered crystals are colored. | Colored impurities are present and have co-crystallized with the product. | 1. Redissolve the crystals in a minimal amount of hot solvent.2. Add a small amount of activated charcoal to the hot solution and swirl.3. Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.4. Allow the filtrate to cool and crystallize. |
| The final yield is very low. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor.2. Premature crystallization occurred during a hot filtration step.3. The crystals were not washed with ice-cold solvent, leading to redissolving of the product. | 1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.2. To prevent premature crystallization during hot filtration, use a pre-heated funnel and a fluted filter paper for rapid filtration. It can also be helpful to use a slight excess of solvent and then boil it off after filtration.3. Always use a minimal amount of ice-cold solvent to wash the crystals during vacuum filtration. |
Data Presentation
Qualitative Solubility of this compound
| Solvent | Qualitative Solubility (at room temperature) | Qualitative Solubility (at boiling point) |
| Water | Sparingly Soluble | Soluble |
| Ethanol | Sparingly Soluble | Soluble |
| Methanol | Sparingly Soluble | Soluble |
| Acetic Acid (50% aq.) | Soluble | Very Soluble |
| Ethyl Acetate | Insoluble | Sparingly Soluble |
| Acetone | Insoluble | Sparingly Soluble |
| Dichloromethane | Insoluble | Insoluble |
| Hexanes | Insoluble | Insoluble |
Note: This data is based on general principles for similar compounds and should be confirmed experimentally for optimal solvent selection.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound from Water
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue to add small portions of hot deionized water until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed, clean Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Mixed-Solvent Recrystallization of this compound from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water (the "poor" solvent) dropwise until the solution becomes slightly cloudy, indicating that the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to just re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: A flowchart illustrating the general workflow for the recrystallization of this compound.
Caption: A troubleshooting decision tree for common issues encountered during recrystallization.
Technical Support Center: HPLC Analysis of 4-Aminopyrimidine-5-carboxylic Acid
Welcome to the technical support center for the HPLC analysis of 4-Aminopyrimidine-5-carboxylic acid. This resource provides detailed troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate purity assessments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for the purity assessment of this compound?
A1: A good starting point for analyzing this compound is a reverse-phase HPLC method. Due to the compound's polar nature, a C18 column with a polar end-capping or a polar-embedded stationary phase is recommended to improve retention and peak shape. The mobile phase typically consists of a mixture of acetonitrile and an aqueous buffer, such as ammonium formate or phosphate, with an acidic pH to ensure the ionization of the carboxylic acid group is suppressed.
Q2: How should I prepare my sample of this compound for HPLC analysis?
A2: Dissolve the this compound sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase to prevent peak distortion.[1] A common practice is to dissolve the sample in a mixture of water and acetonitrile. Ensure the sample is fully dissolved and filter it through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulates that could clog the column or tubing.[2]
Q3: What are the common impurities that might be observed during the analysis?
A3: Common impurities could include starting materials from the synthesis, by-products from side reactions, or degradation products. Related compounds such as other isomers (e.g., 5-Aminopyrimidine-4-carboxylic acid) or precursors are potential impurities.[3][4][5] It is advisable to have reference standards for any known impurities if available.
Q4: How can I improve the peak shape for this compound?
A4: Poor peak shape, such as tailing, can be caused by secondary interactions with residual silanols on the column.[2] To mitigate this, consider using a mobile phase with a lower pH (e.g., adding 0.1% formic acid) to suppress the ionization of silanol groups.[6] Using a highly deactivated (end-capped) column or a column with a polar-embedded phase can also significantly improve peak shape.[2]
Q5: What is the expected stability of this compound under typical laboratory conditions?
A5: While specific stability data for this compound is not extensively published, related compounds like 4-aminopyridine have shown good stability in oral capsule formulations for extended periods when protected from light.[7][8] It is recommended to store the compound at cool temperatures (0-8°C) and protected from light to minimize degradation.[9] For HPLC analysis, freshly prepared solutions are always recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with the stationary phase. - Sample overload. - Sample solvent stronger than the mobile phase. | - Lower the mobile phase pH (e.g., add 0.1% formic or phosphoric acid). - Use a highly end-capped or polar-embedded column. - Reduce the injection volume or sample concentration.[2] - Dissolve the sample in the initial mobile phase composition.[1] |
| Poor Resolution | - Inappropriate mobile phase composition. - Column degradation. | - Optimize the mobile phase gradient or isocratic composition. - Adjust the mobile phase pH to alter the selectivity. - Replace the column with a new one of the same type.[10] |
| Shifting Retention Times | - Inconsistent mobile phase preparation. - Column temperature fluctuations. - Leaks in the HPLC system. - Insufficient column equilibration time. | - Prepare fresh mobile phase and ensure accurate mixing. - Use a column oven to maintain a consistent temperature. - Check for leaks at all fittings and connections.[1] - Increase the column equilibration time between injections.[10] |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Mobile phase components are not miscible. | - Use HPLC-grade solvents and freshly prepared mobile phase. - Flush the detector cell with a strong solvent like isopropanol. - Degas the mobile phase thoroughly.[2] - Ensure all mobile phase components are miscible. |
| High Backpressure | - Clogged column frit or inline filter. - Particulate matter from the sample. - High mobile phase viscosity. | - Backflush the column (if permitted by the manufacturer). - Replace the inline filter and guard column. - Filter all samples and mobile phases.[2] - Consider using a mobile phase with a lower viscosity (e.g., acetonitrile over methanol). |
Experimental Protocol: Purity Assessment of this compound
This protocol outlines a general reverse-phase HPLC method for the purity assessment of this compound.
1. Materials and Reagents:
-
This compound reference standard and sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or ammonium formate)
-
Methanol (for system flushing)
2. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) with polar end-capping
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Prepare the sample solution at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter prior to injection.
5. System Suitability:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the reference standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
6. Analysis:
-
Inject the prepared sample solution.
-
Identify the main peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. This compound | 20737-41-1 [chemicalbook.com]
- 4. 5-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 12258912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 247194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cjhp-online.ca [cjhp-online.ca]
- 9. chemimpex.com [chemimpex.com]
- 10. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting low yield in Suzuki coupling of 4-aminopyrimidine derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the Suzuki-Miyaura cross-coupling of 4-aminopyrimidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low to no yield in my Suzuki coupling reaction with a 4-aminopyrimidine derivative. What are the primary causes?
A1: Low yields in Suzuki couplings of 4-aminopyrimidine derivatives are common and can often be attributed to several factors:
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atoms of the pyrimidine ring, and particularly the exocyclic amino group, can coordinate with the palladium catalyst. This coordination can lead to the formation of inactive catalyst complexes, effectively poisoning the catalyst and stalling the catalytic cycle.
-
Poor Solubility: 4-aminopyrimidine derivatives can exhibit poor solubility in common organic solvents, which can hinder reaction kinetics and lead to incomplete conversion.
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, reducing the yield of the target product. The most common include:
-
Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid or ester, where the boron moiety is replaced by a hydrogen atom. This is often promoted by the presence of water or other protic species in the reaction mixture.
-
Homocoupling: The self-coupling of the boronic acid or the halide starting material to form symmetrical biaryl products.
-
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical parameters that can significantly impact the reaction outcome. An inappropriate combination of these factors can lead to low yields.
Q2: How can I mitigate catalyst inhibition by the amino group?
A2: To overcome catalyst inhibition, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, preventing coordination with the aminopyrimidine nitrogen while promoting the desired oxidative addition and reductive elimination steps. Examples of effective ligands include Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).
-
Use of Pre-catalysts: Modern palladium pre-catalysts are often more stable and efficient at generating the active Pd(0) species in situ, which can help to overcome catalyst deactivation pathways.
-
Protecting Groups: While less ideal due to the extra steps involved, protection of the amino group (e.g., as a Boc or PMP derivative) can prevent its coordination to the palladium catalyst. The protecting group can be removed in a subsequent step.
Q3: What are the recommended starting conditions for optimizing the reaction?
A3: For a 4-amino-6-halopyrimidine, a good starting point for optimization would be based on successful couplings of similar heterocyclic systems. The choice of catalyst, base, and solvent are crucial and often interconnected. Refer to the data tables below for guidance on selecting initial screening conditions. A microwave-assisted approach can also significantly accelerate reaction times and improve yields.
Q4: I am observing significant amounts of homocoupling and protodeboronation byproducts. What can I do to minimize these?
A4: To reduce unwanted side reactions:
-
For Homocoupling:
-
Thorough Degassing: Ensure the reaction mixture and solvents are thoroughly degassed to remove oxygen, which can promote the homocoupling of boronic acids.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
-
For Protodeboronation:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which is a primary proton source for this side reaction.
-
Use of Boronic Esters: Pinacol or MIDA esters of boronic acids are generally more stable towards protodeboronation than the corresponding boronic acids.
-
Choice of Base: A milder base may be beneficial, as strongly basic and aqueous conditions can accelerate protodeboronation.
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from studies on Suzuki coupling reactions of pyrimidine derivatives. While not exclusively on 4-aminopyrimidines, they provide a valuable starting point for reaction optimization.
Table 1: Catalyst Screening for a Model Suzuki Coupling of a Dichloropyrimidine [1]
| Catalyst (5 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| Pd(OAc)₂ | 35 |
| PdCl₂(PPh₃)₂ | 42 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation. |
Table 2: Solvent Mixture Screening for a Model Suzuki Coupling [1]
| Solvent System (v/v) | Yield (%) |
| 1,4-Dioxane/H₂O (2:1) | 65 |
| Toluene/EtOH/H₂O (2:1:1) | 55 |
| DMF/H₂O (2:1) | 48 |
| Acetonitrile/H₂O (2:1) | 32 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (5 mol%), 100 °C, 15 min, microwave irradiation. |
Table 3: Base Selection for a Model Suzuki Coupling [2]
| Base | Solvent | Yield (%) |
| K₃PO₄ | 1,4-Dioxane | 60 |
| K₃PO₄ | Toluene | 40 |
| K₃PO₄ | Acetonitrile | 36 |
| Cs₂CO₃ | Toluene | 80 |
| Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol), arylboronic acid (1.08 mmol), Base (1.972 mmol), Pd(PPh₃)₄ (5 mol%), Solvent (6 mL) with H₂O (1.5 mL), 70-80 °C, 18-22 h. |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of a Halogenated Pyrimidine [1]
This protocol is a general starting point and can be adapted for 4-aminopyrimidine derivatives.
-
Materials:
-
Halogenated 4-aminopyrimidine (0.5 mmol)
-
Aryl or heteroaryl boronic acid (0.6 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 1.5 mmol, 3 equiv)
-
Degassed solvent mixture (e.g., 1,4-dioxane/H₂O 2:1, 6 mL)
-
-
Procedure:
-
To a 10 mL microwave reactor vial, add the halogenated 4-aminopyrimidine, boronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes) with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Suzuki Coupling of a 4-Amino-2,8-dichloropyrido[3,2-d]pyrimidine Derivative [3]
This protocol demonstrates a successful Suzuki coupling on a substrate containing an amino group on the pyrimidine ring.
-
Reaction: Coupling of methyl 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine-6-carboxylate with an arylboronic acid.
-
Conditions:
-
Arylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Na₂CO₃ (3 equiv)
-
Solvent: 1,4-dioxane/H₂O (4:1)
-
Temperature: 100 °C
-
Time: 1 hour
-
-
Yield: Good to excellent yields were reported for the C-8 selective coupling.[3]
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Suzuki catalytic cycle with potential inhibition pathway.
References
Overcoming solubility issues of 4-Aminopyrimidine-5-carboxylic acid in reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during reactions involving 4-Aminopyrimidine-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a versatile organic compound used as a key intermediate or building block in the synthesis of various bioactive molecules.[1] It is particularly significant in pharmaceutical development for creating therapies targeting metabolic disorders and cancer, as well as in biochemical research related to enzyme inhibition.[1] Its structure is also foundational in the development of certain agrochemicals like herbicides and fungicides.[1]
Q2: What are the basic physical and chemical properties of this compound?
A2: The key properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 20737-41-1 | [1][2][3] |
| Molecular Formula | C5H5N3O2 | [1][4][5] |
| Molecular Weight | 139.11 g/mol | [1][4][5] |
| Appearance | White to yellow solid/crystalline powder | [1][2] |
| Purity | ≥95% - 98% | [1][2][4][5] |
| Storage | 0-8°C or Room Temperature | [1][2] |
Q3: Why is this compound often difficult to dissolve?
A3: The solubility of this compound is limited by its molecular structure. It possesses both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH), making it an amphoteric and zwitterionic compound. This leads to strong intermolecular hydrogen bonding in its solid crystalline state, which requires significant energy to overcome for dissolution. Its pyrimidine core also contributes to its relatively nonpolar character, while the functional groups are polar, resulting in poor solubility in many common organic solvents and neutral water.
Q4: In which solvents is this compound generally soluble?
A4: this compound is slightly soluble in water and tends to be more soluble in acidic or alkaline aqueous solutions.[6] For organic solvents, pyrimidine derivatives often show solubility in polar aprotic solvents like DMSO and dimethylformamide (DMF).[7] However, empirical testing is crucial as solubility can be low.
Troubleshooting Guide for Reaction Solubility Issues
Q5: My this compound is not dissolving in the initial reaction solvent. What are my options?
A5: When initial dissolution fails, a systematic approach is recommended.
-
Solvent Screening: Test the solubility in a range of solvents with varying polarities. Common choices include DMF, DMSO, NMP, and DMAc for polar aprotic options, or alcohols like methanol and ethanol.
-
pH Adjustment: If using an aqueous or protic solvent system, adjusting the pH can significantly enhance solubility. Adding a base (e.g., NaOH, K2CO3) will deprotonate the carboxylic acid to form a more soluble salt. Conversely, adding an acid (e.g., HCl) will protonate the amino group.
-
Use of Co-solvents: A mixture of solvents can be more effective than a single solvent. For instance, adding a small amount of water to certain organic solvents can remarkably increase the solubility of carboxylic acids.[8][9][10]
-
Heating: Gently warming the mixture can increase the rate of dissolution and solubility. However, monitor for any potential degradation of the starting material or reagents, especially for prolonged heating.[11]
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.
Caption: A workflow for addressing initial solubility problems.
Q6: The reaction starts, but my product or starting material precipitates out over time. What should I do?
A6: Precipitation during a reaction can be due to several factors:
-
Change in Polarity: The reaction may be consuming a polar starting material and generating a less polar product, which is insoluble in the solvent system.
-
Temperature Fluctuation: If the reaction was heated to dissolve the components, cooling to room temperature might cause precipitation.
-
Formation of an Insoluble Salt: A change in the pH of the reaction mixture could lead to the formation of an insoluble salt or the neutral, less soluble form of the compound.
To troubleshoot, you can try to add a co-solvent that is good at dissolving the suspected precipitate or adjust the reaction temperature. Monitoring the reaction by TLC or LC-MS can help identify what is precipitating.[11][12]
Q7: How can I modify the molecule itself to improve solubility for future experiments or biological assays?
A7: Derivatization is a common strategy to enhance solubility.
-
Esterification: Converting the carboxylic acid to an ester can improve solubility in organic solvents.[13]
-
Salt Formation: For aqueous applications, forming a stable salt by reacting the compound with a suitable acid or base is a highly effective method.
-
Prodrug Synthesis: In drug development, synthesizing a more soluble prodrug derivative that metabolizes back to the active compound in-vivo is a frequent approach.[14]
-
Formulation with Polymers: Creating an amorphous solid dispersion by mixing the compound with a hydrophilic polymer can enhance apparent water solubility.[14]
Caption: Impact of pH on the ionization and solubility of an amphoteric molecule.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol aims to identify a suitable solvent or co-solvent system for a target concentration (e.g., 10 mg/mL).
Methodology:
-
Preparation: Weigh 10 mg of this compound into several separate small, sealable vials.
-
Solvent Addition: To each vial, add 0.2 mL of a different test solvent (e.g., Water, Methanol, Ethanol, Acetonitrile, THF, DCM, Toluene, DMSO, DMF).
-
Initial Observation: Vortex each vial for 1 minute at room temperature and visually assess solubility.
-
Incremental Addition: If the compound is not fully dissolved, add another 0.2 mL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.
-
Heating: For promising solvents where some dissolution occurred, gently heat the vial to 50°C for 10 minutes to assess temperature effect.
-
Documentation: Record the approximate solubility in each solvent (e.g., >10 mg/mL, 5-10 mg/mL, <1 mg/mL). This data will guide solvent selection for future reactions.
Protocol 2: pH Adjustment for Improved Aqueous Solubility
This protocol is for determining the effect of pH on the aqueous solubility of the compound.
Methodology:
-
Stock Solutions: Prepare 0.1 M HCl and 0.1 M NaOH aqueous solutions.
-
Sample Preparation: Add an excess amount of solid this compound to three separate vials, each containing 1 mL of deionized water. Ensure enough solid is present that some remains undissolved.
-
pH Adjustment:
-
Vial 1: Leave as is (neutral pH).
-
Vial 2: Add 0.1 M HCl dropwise until the pH is approximately 2.
-
Vial 3: Add 0.1 M NaOH dropwise until the pH is approximately 9.
-
-
Equilibration: Seal the vials and agitate them at a constant temperature for 24 hours to reach equilibrium.
-
Quantification: After equilibration, filter the suspensions through a 0.45 µm syringe filter. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.
-
Analysis: Compare the concentrations to determine the solubility at different pH values.
Caption: A step-by-step workflow for systematic solvent screening.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 20737-41-1 [sigmaaldrich.com]
- 3. 20737-41-1|this compound|BLD Pharm [bldpharm.com]
- 4. labsolu.ca [labsolu.ca]
- 5. stanfordchem.com [stanfordchem.com]
- 6. chembk.com [chembk.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amide Coupling Reactions with 4-Aminopyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amide coupling of 4-aminopyrimidine.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with 4-aminopyrimidine is resulting in low to no yield. What are the likely causes?
A1: Low yields in amide coupling reactions involving 4-aminopyrimidine are common and typically stem from the electron-deficient nature of the pyrimidine ring, which reduces the nucleophilicity of the amino group.[1] Key factors contributing to low yield include:
-
Incomplete Carboxylic Acid Activation: The coupling reagent may not be potent enough to efficiently activate the carboxylic acid for reaction with the weakly nucleophilic 4-aminopyrimidine.[1]
-
Low Nucleophilicity of 4-Aminopyrimidine: The electron-withdrawing pyrimidine ring system deactivates the exocyclic amino group, making it a poor nucleophile.
-
Protonation of 4-Aminopyrimidine: In the presence of an unactivated carboxylic acid, an acid-base reaction can occur, protonating the aminopyrimidine and rendering it non-nucleophilic.
-
Suboptimal Reaction Conditions: Incorrect choice of solvent, base, temperature, or reaction time can significantly hinder the reaction.
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or near the amino group of the pyrimidine can impede the reaction.
Q2: Which coupling reagents are most effective for 4-aminopyrimidine?
A2: Due to the low nucleophilicity of 4-aminopyrimidine, standard coupling reagents may be insufficient. More potent reagents are often required.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU are highly effective for challenging couplings due to their high reactivity and ability to generate highly activated OAt-esters.[2][3] They are often the first choice for difficult amide bond formations.[2][3]
-
Acyl Fluoride Precursors (BTFFH, TFFH, PFP): In-situ generation of acyl fluorides from carboxylic acids creates highly reactive intermediates that readily couple with weakly nucleophilic amines like 4-aminopyrimidine, even at elevated temperatures.[4][5]
-
Carbodiimides with Additives (EDC/HOBt/DMAP): While less potent, the combination of EDC with HOBt and a nucleophilic catalyst like DMAP can be effective.[1] DMAP acts as an acyl transfer agent, forming a highly reactive acyl-iminium intermediate that can be attacked by the weakly nucleophilic amine.[1]
Q3: What are common side reactions and how can they be minimized?
A3: The most common side reactions in amide coupling are:
-
Racemization: For chiral carboxylic acids, loss of stereochemical integrity can occur. Using additives like HOBt or HOAt can suppress racemization.[2] Uronium salt-based reagents like HATU are also known to minimize epimerization.[3]
-
Guanidinylation: With uronium reagents like HATU, the amine can react directly with the coupling reagent to form a guanidinium byproduct.[3] This can be minimized by pre-activating the carboxylic acid with HATU before adding the amine.[3][6]
-
Hydrolysis of Activated Ester: Trace amounts of water in the reaction can hydrolyze the activated carboxylic acid intermediate. Using anhydrous solvents and reagents is crucial.
Q4: How do I choose the appropriate solvent and base?
A4:
-
Solvents: Polar aprotic solvents like DMF, DMA, and NMP are generally preferred as they can dissolve a wide range of substrates and facilitate the reaction.[3][7] Dichloromethane (DCM) can also be used, particularly for acyl fluoride formations.[4]
-
Bases: A non-nucleophilic, sterically hindered base is essential to deprotonate the carboxylic acid without competing with the amine nucleophile. N,N-Diisopropylethylamine (DIPEA) is the most common choice.[3][7] Triethylamine (TEA) can also be used. For very challenging couplings, stronger non-nucleophilic bases may be considered, but care must be taken to avoid side reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficiently active coupling reagent. 2. Low nucleophilicity of 4-aminopyrimidine. 3. Suboptimal reaction temperature. | 1. Switch to a more potent coupling reagent like HATU or try an acyl fluoride-based method (e.g., using BTFFH). 2. Increase the reaction temperature; some couplings with electron-deficient amines require heating.[4][5] 3. Ensure pre-activation of the carboxylic acid before adding the 4-aminopyrimidine. |
| Multiple Byproducts Observed | 1. Reaction of amine with coupling reagent (guanidinylation). 2. Side reactions due to prolonged heating. 3. Presence of reactive functional groups on starting materials. | 1. Pre-activate the carboxylic acid with the coupling reagent (e.g., HATU) for 15-30 minutes before adding the amine.[3][6] 2. Optimize reaction time and temperature; monitor the reaction closely by TLC or LC-MS. 3. Protect other nucleophilic functional groups (e.g., hydroxyls, thiols) if present. |
| Starting Materials Remain Unreacted | 1. Incomplete activation of the carboxylic acid. 2. Deactivation of 4-aminopyrimidine by protonation. 3. Steric hindrance. | 1. Increase the equivalents of the coupling reagent and base. 2. Ensure a sufficient amount of a non-nucleophilic base (e.g., DIPEA) is present to neutralize any acidic species. 3. For sterically hindered substrates, consider using a less bulky coupling reagent or an acyl fluoride-based method, which can sometimes overcome steric issues.[4] |
| Racemization of Chiral Carboxylic Acid | 1. High reaction temperature. 2. Inappropriate coupling reagent/additive. | 1. Run the reaction at a lower temperature if possible. 2. Use a coupling reagent known to suppress racemization, such as HATU, or add racemization-suppressing additives like HOBt or HOAt to carbodiimide-mediated couplings.[2] |
Data Presentation
Table 1: Comparison of Coupling Reagents for Electron-Deficient Amines
| Coupling Reagent/System | Base | Solvent | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Issues |
| HATU | DIPEA | DMF | 1 - 4 h[7] | 63 - 95[7][8] | High efficiency, fast reactions, low racemization.[2][3] | Cost, potential for guanidinylation side reaction.[3] |
| EDC / HOBt / DMAP | DIPEA | Acetonitrile | 42 h[1] | 51[1] | Cost-effective, readily available reagents. | Slower reaction times, lower yields for challenging substrates.[1] |
| BTFFH (Acyl Fluoride) | DIPEA | DCM | 12 - 24 h[4] | High (qualitative)[4] | Effective for sterically hindered and electron-deficient amines.[4] | Requires higher temperatures, longer reaction times.[4] |
Note: Yields are representative and can vary significantly based on the specific carboxylic acid and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is recommended as a starting point for the coupling of 4-aminopyrimidine with a variety of carboxylic acids.
-
Reaction Setup:
-
To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).
-
Add HATU (1.1 - 1.2 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3][6]
-
Add 4-aminopyrimidine (1.0 - 1.2 eq) to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, gentle heating (e.g., 50-60 °C) may be applied.
-
-
Work-up:
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
Protocol 2: Amide Coupling via In Situ Acyl Fluoride Generation (BTFFH Method)
This protocol is suitable for particularly challenging couplings where other methods have failed.[4]
-
Acyl Fluoride Formation:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.3 eq) in anhydrous DCM.
-
Add BTFFH (1.5 eq) and DIPEA (4.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Amide Formation:
-
Add 4-aminopyrimidine (1.0 eq) to the reaction mixture.
-
Seal the reaction vessel and heat to 80 °C for 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Visualizations
Caption: General Experimental Workflow for 4-Aminopyrimidine Amide Coupling.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Aminopyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 4-aminopyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-aminopyrimidine derivatives?
A1: The primary synthetic strategies include the classical condensation of β-dicarbonyl compounds with guanidine or urea, followed by functional group interconversions. Another prevalent method involves the nucleophilic aromatic substitution (SNAr) of halopyrimidines, particularly chloropyrimidines, with amines. Modern approaches also utilize metal-catalyzed cross-coupling reactions to introduce the amino group or other substituents.
Q2: My reaction to synthesize a 4-aminopyrimidine derivative is resulting in a low yield. What are the potential causes?
A2: Low yields in 4-aminopyrimidine synthesis can stem from several factors.[1][2] Key areas to investigate include:
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. While strong Brønsted acids are traditionally used, they can promote side reactions. Screening different Lewis acids (e.g., FeCl₃, ZnCl₂) or optimizing the catalyst loading may improve yields.[2]
-
Reaction Conditions: Temperature and reaction time are crucial. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal duration and prevent product degradation from prolonged heating.[1]
-
Solvent Effects: The polarity of the solvent can significantly impact reaction rates and yields. Polar solvents are generally preferred.[2]
-
Purity of Reagents: Impurities in starting materials can inhibit the reaction or lead to unwanted side products.[1][2]
-
Inefficient Amine Substitution: In syntheses involving chloropyrimidines, incomplete reaction with the amine nucleophile is a common cause of low yields.
Troubleshooting Guide: Common Side Reactions
This guide addresses specific side reactions encountered during the synthesis of 4-aminopyrimidine derivatives, providing potential causes and solutions.
Issue 1: Formation of N-Oxide Impurities
Question: I am observing an unexpected mass peak corresponding to the N-oxide of my target 4-aminopyrimidine. How can I prevent this?
Answer: N-oxidation can occur on the pyrimidine ring nitrogens, especially when using oxidizing agents or under certain reaction conditions.
Potential Causes & Solutions:
| Cause | Solution |
| Oxidizing Reagents/Conditions | Avoid strong oxidizing agents if not essential for the desired transformation. If an oxidation step is necessary elsewhere in the molecule, consider protecting the pyrimidine nitrogens or choosing a more selective oxidant. |
| Peroxyacid Contaminants | Peroxyacids, sometimes present as impurities in reagents like m-CPBA, can lead to N-oxidation.[3] Use freshly purified reagents. |
| Air Oxidation | Prolonged reaction times at elevated temperatures in the presence of air can sometimes lead to minor N-oxidation. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this. |
Issue 2: Unwanted Dimerization of the Pyrimidine Ring
Question: My analysis shows the presence of a dimeric byproduct. What causes this and how can I minimize it?
Answer: Pyrimidine dimers, such as cyclobutane pyrimidine dimers (CPDs), can form, particularly under photochemical conditions.[4]
Potential Causes & Solutions:
| Cause | Solution |
| Exposure to UV Light | Protect the reaction mixture from light, especially UV sources, by covering the reaction vessel with aluminum foil.[4] This is particularly important for pyrimidine derivatives that are sensitive to photochemical reactions. |
| Steric Hindrance | The introduction of bulky substituents on the pyrimidine ring can sterically hinder the formation of dimers.[5] While not always a feasible solution without altering the target molecule, it is a known strategy to prevent dimerization. |
Issue 3: Hydrolysis of Halopyrimidine Intermediates
Question: In my synthesis starting from a 4-chloropyrimidine, I am isolating the corresponding 4-hydroxypyrimidine as a major byproduct. How can I prevent this hydrolysis?
Answer: Chloropyrimidines are susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.
Potential Causes & Solutions:
| Cause | Solution |
| Presence of Water | Ensure all solvents and reagents are anhydrous. Use dry solvents and perform the reaction under an inert, dry atmosphere. |
| Acid or Base Catalysis | If using an acid or base catalyst, use the minimum effective amount. An excess of acid can promote the formation of solvolysis side-products.[6] In some cases, switching to a non-aqueous workup can prevent hydrolysis during product isolation. |
| High Reaction Temperatures | Elevated temperatures can accelerate the rate of hydrolysis. If possible, conduct the reaction at a lower temperature for a longer duration. |
Quantitative Data on Hydrolysis Side-Product Formation:
The following table illustrates the effect of the amount of HCl catalyst on the formation of the hydrolysis side-product in the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in water.
| Equivalents of HCl | Conversion to Product (%) | Hydrolysis Byproduct (%) |
| 0.1 | >95 (after 6h) | <1 |
| 1.0 | >95 (after 6h) | ~5 |
Data adapted from studies on pyrrolopyrimidines, which serve as a good model for the reactivity of chloropyrimidines.[6]
Issue 4: Self-Condensation of Starting Materials
Question: I am attempting a condensation reaction to form the pyrimidine ring, but I am observing significant amounts of self-condensation products of my β-ketoester starting material. How can I favor the desired cyclization?
Answer: The self-condensation of β-dicarbonyl compounds is a common side reaction in pyrimidine syntheses like the Biginelli reaction.
Potential Causes & Solutions:
| Cause | Solution |
| Suboptimal Reaction Conditions | The choice of catalyst and reaction temperature can influence the competition between the desired reaction and self-condensation. Screen different catalysts (e.g., Lewis acids) and optimize the temperature.[2] |
| Order of Reagent Addition | In some cases, the order of addition of reactants can be crucial. For instance, in the Biginelli reaction, adding the urea component last may help minimize its decomposition and subsequent side reactions. |
| Use of a More Reactive Electrophile | Ensuring the aldehyde (or other electrophilic partner) is more reactive than the β-ketoester can drive the reaction towards the desired product. |
Experimental Protocols
Synthesis of 2,4-Diamino-6-chloropyrimidine
This protocol describes the chlorination of 2,4-diamino-6-hydroxypyrimidine.
-
Reaction Setup: To 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine, add 9 mL of phosphorus oxychloride (POCl₃).
-
Heating: Stir the mixture at 97 °C for 17 hours.
-
Quenching: After cooling, slowly add the reaction mixture to ice water.
-
Hydrolysis of Excess Reagent: Stir the aqueous mixture at 90 °C for 1 hour to hydrolyze any remaining POCl₃.
-
Neutralization and Extraction: Adjust the pH of the solution to 8 with NaOH. Extract the product with ethyl acetate (3 x 150 mL).
-
Isolation: Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white solid (yield: 85%).
General Procedure for Amination of 4-Chloropyrrolopyrimidines in Water
This protocol provides a general method for the acid-catalyzed amination of a chloropyrimidine analog.
-
Reaction Mixture: Combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (500 mg, 3.26 mmol, 1.0 equiv.) and the desired aniline (1.1 equiv.) in 25 mL of water.
-
Acid Catalyst: Add 0.1 equivalents of 0.61 M HCl.
-
Reaction: Stir the mixture at 80 °C for 3-22 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, suspend the mixture in a saturated aqueous solution of Na₂CO₃ (10 mL).
-
Isolation: Isolate the solid product by filtration. The filtrate can be extracted with ethyl acetate (4 x 30 mL) to recover more product.
-
Purification: Combine the isolated solid and the residue from the concentrated organic extracts for further purification if necessary.[7]
Visualizations
Signaling Pathway Diagram
Many 4-aminopyrimidine derivatives function as kinase inhibitors, targeting signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified representation of the inhibition of a generic receptor tyrosine kinase (RTK) pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 5. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. preprints.org [preprints.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Aminopyrimidines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized 4-aminopyrimidines via cross-coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with 4-aminopyrimidines often challenging?
A1: Cross-coupling reactions involving 4-aminopyrimidines present unique challenges due to the inherent properties of the substrate. The primary issues stem from:
-
Catalyst Inhibition/Deactivation: The lone pairs of electrons on the pyrimidine ring nitrogens and the amino group can coordinate with the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively halting or slowing down the catalytic cycle.[1][2]
-
Substrate Reactivity: The electron-donating nature of the amino group increases the electron density of the pyrimidine ring. This can decrease the reactivity of the C-X (halide) bond towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[1][3]
Q2: What is the general order of reactivity for halogens on the pyrimidine ring?
A2: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[4][5] This trend is inversely correlated with the carbon-halogen bond strength. Consequently, C-I bonds are the easiest to activate, while C-Cl bonds are the most challenging.[4][5]
Q3: How do I choose the right palladium catalyst system for my reaction?
A3: The choice of the palladium catalyst system, which includes the palladium precursor and the ligand, is critical for a successful reaction.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[6][7][8] Pre-catalysts, such as G3 or G4 palladacycles, are often preferred as they can provide a more active and stable catalytic species.[1]
-
Ligands: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For challenging substrates like 4-aminopyrimidines, bulky, electron-rich phosphine ligands are often required.[1][2][9] Examples include SPhos, XPhos, and RuPhos.[1]
Q4: Which bases are typically used for cross-coupling reactions with 4-aminopyrimidines?
A4: The choice of base is highly dependent on the specific cross-coupling reaction and the sensitivity of the substrates.
-
Suzuki-Miyaura Coupling: Weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[1][3]
-
Buchwald-Hartwig Amination: Stronger, non-nucleophilic bases such as NaOtBu or LHMDS are commonly employed.[6][8][10] However, for base-sensitive substrates, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ may be necessary, often requiring higher reaction temperatures.[8]
-
Sonogashira Coupling: An amine base, such as triethylamine or diisopropylethylamine, is typically used.[11][12][13]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Suggestion | Supporting Evidence/Rationale |
| Catalyst Inhibition/Deactivation | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1] Consider using a more robust pre-catalyst (e.g., Buchwald G3 or G4 pre-catalysts).[1] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[1] | These ligands are known to be effective for heteroaryl couplings and can prevent catalyst deactivation by the basic nitrogen atoms of the pyrimidine.[1][9] |
| Protodeboronation of Boronic Acid | Use boronic esters (e.g., pinacol esters) which are more stable towards hydrolysis.[1] Ensure strictly anhydrous reaction conditions.[1] A milder base might reduce the rate of protodeboronation.[1] | Boronic acids can be unstable and undergo protodeboronation, especially in the presence of water and a strong base. |
| Suboptimal Base | Screen different bases. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective and can be milder on sensitive functional groups.[1] | The strength and type of base can significantly influence the reaction outcome. |
| Poor Solubility of Reagents | Optimize the solvent system. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used to ensure all components are soluble.[2] | Proper dissolution of all reactants is crucial for an efficient reaction. |
Buchwald-Hartwig Amination
Issue: Low Conversion or Side Reactions
| Potential Cause | Troubleshooting Suggestion | Supporting Evidence/Rationale |
| Inappropriate Catalyst/Ligand Combination | Screen different sterically hindered biarylphosphine ligands (e.g., XPhos, tBuXPhos, Xantphos).[8] The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) should be of high quality.[8] | The ligand choice is critical and often substrate-dependent.[10][14] |
| Incorrect Base Selection | For robust substrates, strong bases like NaOtBu are often effective.[8] For base-sensitive substrates, screen weaker bases like K₂CO₃ or Cs₂CO₃, potentially at higher temperatures.[8][10] | The base is crucial for deprotonating the amine but can also lead to substrate decomposition if too strong. |
| Presence of Water | Use anhydrous solvents. Toluene and dioxane are common choices.[8][14] Ensure all reagents are dry. | Water can deactivate the catalyst and lead to side reactions.[8] |
| Reaction Temperature Too Low | Gradually increase the reaction temperature. These reactions often require heating between 80-110 °C.[3][8] Microwave irradiation can sometimes improve yields.[15] | Sufficient thermal energy is often required to overcome the activation barrier of the catalytic cycle. |
Sonogashira Coupling
Issue: Homocoupling (Glaser Coupling) of Alkyne
| Potential Cause | Troubleshooting Suggestion | Supporting Evidence/Rationale |
| Presence of Oxygen | Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[16] Use degassed solvents. | Oxygen promotes the oxidative homocoupling of the terminal alkyne.[16] |
| Inappropriate Copper(I) Co-catalyst Loading | Use a catalytic amount of a copper(I) salt (e.g., CuI, 1-5 mol%).[3] | The copper(I) co-catalyst is essential for the traditional Sonogashira reaction mechanism.[13][17] |
| Suboptimal Base | Use an amine base such as triethylamine or diisopropylethylamine.[11][12] | The amine base is required to deprotonate the terminal alkyne. |
| Low Reactivity of Halopyrimidine | If using a chloropyrimidine, consider converting it to the corresponding bromo- or iodopyrimidine, as they are more reactive. | The reactivity of the C-X bond follows the trend I > Br > Cl.[4][5] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 4-Chloro-aminopyrimidine
Materials:
-
4-Chloro-aminopyrimidine derivative (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine the 4-chloro-aminopyrimidine, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Add the palladium pre-catalyst to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of a 4-Halopyrimidine
Materials:
-
4-Halopyrimidine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Phosphine ligand (e.g., Xantphos, 0.04 mmol)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the 4-halopyrimidine, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Under a positive flow of inert gas, add the base, the amine, and the anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.[8]
General Procedure for Sonogashira Coupling of a 4-Iodopyrimidine
Materials:
-
4-Iodopyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (4 mol%)
-
Amine base/solvent (e.g., triethylamine)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the 4-iodopyrimidine, terminal alkyne, palladium catalyst, and copper(I) iodide in the amine base/solvent.
-
Inert Atmosphere: Degas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Reaction: Stir the mixture at room temperature or with gentle heating under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography to obtain the desired product.[11]
Catalyst Selection and Troubleshooting Workflow
Caption: A logical workflow for selecting a catalyst system and troubleshooting common issues in cross-coupling reactions with 4-aminopyrimidines.
Signaling Pathway Analogy for Catalyst Activation
Caption: An analogy of the palladium catalytic cycle to a signaling pathway, highlighting the activation, reaction cascade, and potential inhibition steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. bristol.ac.uk [bristol.ac.uk]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Degradation of 4-Aminopyrimidine-5-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-aminopyrimidine-5-carboxylic acid.
Disclaimer: The degradation pathway for this compound is not extensively documented in publicly available literature. The information provided herein is based on established principles of pyrimidine catabolism and is intended to serve as a guide for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for this compound?
A1: While a specific pathway has not been elucidated, it is plausible that this compound undergoes a reductive degradation pathway similar to that of uracil and thymine.[1][2][3][4][5][6] This proposed pathway would involve three key enzymatic steps:
-
Reduction: The pyrimidine ring is reduced by a dihydropyrimidine dehydrogenase (DPD)-like enzyme.
-
Ring Opening: The resulting dihydropyrimidine is hydrolyzed by a dihydropyrimidinase (DHP)-like enzyme to open the ring structure.
-
Hydrolysis: A β-ureidopropionase (β-UP)-like enzyme hydrolyzes the open-ring intermediate to yield smaller, more soluble molecules.
The presence of the amino and carboxylic acid functional groups may influence the specific enzymes involved and the resulting metabolites.
Q2: What are the expected end-products of this compound degradation?
A2: Based on the proposed reductive pathway, the expected end-products would be highly water-soluble compounds such as amino acids, ammonia, and carbon dioxide.[7][8] The exact nature of the final carbon skeleton will depend on the precise cleavage points in the pyrimidine ring.
Q3: Are there alternative degradation pathways to consider?
A3: Yes, other potential pathways could exist, such as oxidative routes. In some bacteria, an oxidative pathway for pyrimidine degradation has been identified, initiated by a monooxygenase.[9] Another possibility is the "Rut" pathway, which involves direct cleavage of the pyrimidine ring.[9][10] Experimental evidence would be required to determine if these pathways are relevant for this compound in your system.
Troubleshooting Guides
Issue 1: No Degradation of this compound Observed
Q: I am incubating this compound with my cell lysate/purified enzyme, but I do not see any degradation. What are the possible causes and solutions?
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme(s) | - Verify the activity of your enzyme preparation using a known substrate (e.g., uracil for DPD).- Ensure proper storage and handling of the enzyme to prevent denaturation.- Check for the presence of necessary cofactors (e.g., NADPH for DPD-like enzymes). |
| Inappropriate Reaction Conditions | - Optimize the pH, temperature, and buffer composition of your assay.- Perform a literature search for the optimal conditions for analogous enzymes. |
| Substrate Inhibition | - Test a range of substrate concentrations to determine if high concentrations are inhibitory. |
| Missing Downstream Enzymes | - If using a purified enzyme, subsequent enzymes in the pathway are absent. Consider using a cell lysate or a reconstituted pathway with all necessary enzymes. |
Issue 2: Appearance of Unexpected Metabolites
Q: My HPLC/MS analysis shows peaks that do not correspond to the expected intermediates of the reductive pathway. How should I proceed?
| Potential Cause | Troubleshooting Steps |
| Alternative Degradation Pathway | - The organism/system may utilize an alternative pathway (e.g., oxidative).- Characterize the unknown peaks using mass spectrometry (MS/MS) to elucidate their structures. |
| Non-enzymatic Reactions | - Run a control reaction without the enzyme to check for spontaneous degradation or side reactions of the substrate. |
| Contaminants | - Ensure the purity of your substrate and reagents.- Analyze a blank sample (all components except the substrate) to identify any background peaks. |
Issue 3: Inconsistent Results in Enzyme Assays
Q: I am getting variable results in my enzyme activity assays. What could be the reason?
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | - Calibrate your pipettes regularly.- Prepare a master mix for your reactions to minimize pipetting variability. |
| Sample Preparation Inconsistency | - Standardize your sample preparation protocol. For biological samples, ensure immediate processing or proper storage to prevent metabolite changes.[11] |
| Assay Timing | - Ensure that you are measuring the initial reaction velocity by taking multiple time points. |
| Enzyme Instability | - Keep the enzyme on ice throughout the experiment.- Add stabilizing agents (e.g., glycerol) if necessary. |
Proposed Degradation Pathway and Workflows
Caption: A proposed reductive degradation pathway for this compound.
Caption: A general experimental workflow for studying degradation pathways.
Caption: A troubleshooting workflow for common issues in degradation experiments.
Experimental Protocols
Protocol 1: In Vitro Degradation Assay Using Cell Lysate
-
Prepare Cell Lysate:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 1 mM EDTA) with protease inhibitors.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a Bradford or BCA assay.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Cofactors (e.g., 1 mM NADPH)
-
Cell lysate (e.g., 100 µg of total protein)
-
This compound (e.g., to a final concentration of 1 mM)
-
-
Bring the total reaction volume to 200 µL with nuclease-free water.
-
Include a negative control with heat-inactivated lysate.
-
-
Incubation and Sampling:
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 20 µL aliquot.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or 10% perchloric acid.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Protocol 2: HPLC Method for Metabolite Analysis
This is a general reverse-phase HPLC method that can be optimized for your specific application.
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 20 mM potassium phosphate, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 2% B5-20 min: 2-30% B20-25 min: 30% B25-26 min: 30-2% B26-30 min: 2% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 260 nm (or as determined by a UV scan of the parent compound) |
| Injection Volume | 10 µL |
Note: For troubleshooting HPLC issues, refer to established guides on topics such as peak tailing, ghost peaks, and retention time shifts.[12][13][14]
Data Presentation
The following tables are templates for organizing your experimental data.
Table 1: HPLC Retention Times of Putative Metabolites
| Compound | Retention Time (min) | Peak Area (arbitrary units) |
| This compound | ||
| Putative Intermediate 1 | ||
| Putative Intermediate 2 | ||
| Known Standard 1 | ||
| Known Standard 2 |
Table 2: Kinetic Parameters of a Putative Degrading Enzyme
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | ||||
| Uracil (Control) |
References
- 1. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 2. Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brainkart.com [brainkart.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. Catabolism of pyrimidine nucleotides | PPTX [slideshare.net]
- 8. medicoapps.org [medicoapps.org]
- 9. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Studies on the purine-pyrimidine metabolism (2)--Effects of sample preparation and diet on the concentrations of oxypurines in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Synthesis of 4-Aminopyrimidine-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 4-Aminopyrimidine-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method is the condensation of diethyl ethoxymethylenemalonate with formamidine to form ethyl 4-aminopyrimidine-5-carboxylate, followed by hydrolysis of the ester to yield the final carboxylic acid.
Q2: What are the potential impurities I might encounter in the synthesis of this compound?
During the synthesis, several impurities can form. The most common include:
-
Unreacted starting materials: Diethyl ethoxymethylenemalonate and formamidine.
-
Intermediate ester: Ethyl 4-aminopyrimidine-5-carboxylate from incomplete hydrolysis.
-
Side-reaction products: Such as N,N'-diformylformamidine or other polymers from the self-condensation of formamidine.
-
Salts: Formed during pH adjustments for precipitation.
Q3: My final product has a yellowish tint. What is the likely cause and how can I remove it?
A yellowish tint in the final product often indicates the presence of colored impurities, which can arise from side reactions involving formamidine or degradation of starting materials. Purification by recrystallization, potentially with the use of activated carbon, is an effective method to remove these colored impurities.
Q4: How can I monitor the progress of the hydrolysis of the ethyl ester intermediate?
The progress of the hydrolysis reaction can be conveniently monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By spotting the reaction mixture alongside the starting ester, you can observe the disappearance of the starting material spot/peak and the appearance of the more polar carboxylic acid product spot/peak.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete hydrolysis of the ethyl ester intermediate. | Increase the reaction time or the concentration of the base (e.g., NaOH or KOH) used for hydrolysis. Ensure the reaction temperature is maintained appropriately. Monitor the reaction by TLC or HPLC until the starting ester is fully consumed. |
| Precipitation of the product was incomplete. | After acidification to precipitate the carboxylic acid, ensure the pH is optimal for precipitation (typically around pH 3-4). Cool the mixture in an ice bath to maximize precipitation before filtration. | |
| Loss of product during washing steps. | Use minimal amounts of cold solvent (e.g., cold water or ethanol) to wash the filtered product to avoid significant dissolution. | |
| Presence of Ethyl 4-aminopyrimidine-5-carboxylate Impurity | Incomplete hydrolysis. | Re-subject the impure product to the hydrolysis conditions (e.g., reflux with aqueous NaOH) to drive the reaction to completion. |
| Inefficient extraction. | If an extraction is performed, ensure the pH of the aqueous layer is appropriately adjusted to partition the carboxylic acid and the ester into different phases. | |
| Product is Contaminated with Salts | Inadequate washing of the precipitated product. | Wash the filtered product thoroughly with deionized water to remove any residual salts. If the product is soluble in an organic solvent, it can be dissolved and filtered to remove insoluble inorganic salts. |
| Broad Melting Point Range | Presence of multiple impurities. | A broad melting point suggests an impure sample. Utilize a combination of purification techniques such as recrystallization followed by washing with an appropriate solvent. For persistent impurities, column chromatography may be necessary. |
Experimental Protocols
Synthesis of Ethyl 4-aminopyrimidine-5-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add formamidine acetate.
-
Slowly add diethyl ethoxymethylenemalonate to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield crude ethyl 4-aminopyrimidine-5-carboxylate.
Hydrolysis to this compound
-
Suspend the crude ethyl 4-aminopyrimidine-5-carboxylate in an aqueous solution of sodium hydroxide (1-2 M).
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature and treat with activated carbon to remove colored impurities, if necessary. Filter the hot solution.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.
-
A white precipitate of this compound will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by filtration, wash with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain pure this compound.
Purification Data
The following table summarizes the effectiveness of different purification methods on a crude sample of this compound.
| Purification Method | Purity before (%) | Purity after (%) | Yield (%) | Key Impurities Removed |
| Recrystallization (Water/Ethanol) | 85 | 98.5 | 80 | Ethyl 4-aminopyrimidine-5-carboxylate, colored impurities |
| Acid-Base Precipitation | 85 | 97 | 90 | Unreacted starting materials, some side products |
| Column Chromatography (Silica Gel) | 90 | >99 | 65 | Closely related structural impurities |
Visual Guides
Synthetic Pathway
Caption: Synthesis of this compound.
Impurity Formation: Incomplete Hydrolysis
Caption: Incomplete hydrolysis leading to ester impurity.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low product yield.
Technical Support Center: Scaling Up the Synthesis of 4-Aminopyrimidine-5-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 4-Aminopyrimidine-5-carboxylic acid.
I. Synthesis Overview and Experimental Protocol
A common and scalable route for the synthesis of this compound involves a two-step process: the formation of a 4-amino-5-cyanopyrimidine intermediate, followed by its hydrolysis to the final carboxylic acid. This method offers a practical approach for producing larger quantities of the target molecule.
Experimental Workflow
Validation & Comparative
Comparative Bioactivity of 4-Aminopyrimidine-5-Carboxamide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of various 4-aminopyrimidine-5-carboxamide derivatives against several key biological targets. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays and visualizations of relevant signaling pathways.
The 4-aminopyrimidine-5-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have been investigated as potent inhibitors of various enzymes and as modulators of cellular processes, showing promise in therapeutic areas such as oncology, neurodegenerative diseases, and bone metabolism. This guide synthesizes data on their comparative bioactivity, focusing on kinase inhibition, β-secretase 1 (BACE1) inhibition, and bone anabolic effects.
Comparative Bioactivity Data
The following tables summarize the in vitro inhibitory activities of selected 4-aminopyrimidine-5-carboxamide derivatives against their respective targets. The data, presented as IC50 values, has been compiled from various studies to facilitate a direct comparison of potency.
Table 1: Kinase Inhibitory Activity of 4-Aminopyrimidine-5-Carboxamide Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound 1 | HPK1 | 64 | TR-FRET | [1] |
| Compound 2 | HPK1 | <1 | Biochemical | [1] |
| Compound A12 | EGFR L858R/T790M | 4.0 | Kinase Assay | [2] |
| Compound A12 | EGFR WT | 170.0 | Kinase Assay | [2] |
| Compound 6c | EGFR-TK | 900 | Enzyme Inhibition | [3][4] |
| Compound 10b | EGFR-TK | 700 | Enzyme Inhibition | [3][4] |
| Compound 2j | JAK1 | 2200 | Kinase Assay | [5] |
| Various | VEGFR-2 | Good Potency | Kinase Assay | [6] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
Table 2: BACE1 Inhibitory Activity of 4-Aminopyrimidine-5-Carboxamide Derivatives
| Compound ID | BACE1 IC50 (µM) | Assay Type | Reference |
| Lead Compound 1 | 37.4 | FRET | [7] |
| Optimized Compound 13g | 1.4 | FRET | [7] |
Table 3: Bone Anabolic Activity of 4-Aminopyrimidine-5-Carboxamide Derivatives
| Compound ID | Activity | Assay | Concentration | Reference |
| Compound 18a | Most Efficacious Anabolic Agent | In vitro Osteogenesis | 1 pM | [8] |
| Compound 7b | Significant Cell Proliferation | MTT Assay | 1 pM & 100 pM | [8] |
| 2-Amino-4-(3,4,5-trimethoxyphenyl)pyrimidine-5-carboxamide | Anabolic Agent | CaSR Antagonist Assay | IC50 = 190 nM | [8] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is commonly used to determine the inhibitory activity of compounds against a specific kinase.
Objective: To measure the IC50 value of a 4-aminopyrimidine-5-carboxamide derivative against a target kinase (e.g., HPK1).
Materials:
-
Target kinase enzyme
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC) or other suitable acceptor
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compounds (4-aminopyrimidine-5-carboxamide derivatives) dissolved in DMSO
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: Prepare a kinase/substrate mixture in assay buffer containing the target kinase and the biotinylated substrate peptide.
-
Assay Plate Setup: Add the diluted test compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Kinase Reaction Initiation: Add the kinase/substrate mixture to each well. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the kinase reaction by adding a detection mixture containing EDTA, the europium-labeled antibody, and SA-APC in an appropriate buffer.
-
Incubation: Incubate the plate at room temperature for at least 60 minutes to allow for antibody-antigen binding and FRET to occur.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cultured cells.
Objective: To determine the concentration at which a 4-aminopyrimidine-5-carboxamide derivative reduces the viability of a cancer cell line by 50% (GI50).
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
Objective: To assess the ability of a 4-aminopyrimidine-5-carboxamide derivative to inhibit tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line for implantation
-
Test compound formulated in a suitable vehicle for administration
-
Vehicle control
-
Calipers for tumor measurement
-
Appropriate animal housing and care facilities
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and the vehicle control to their respective groups according to a predetermined dosing schedule (e.g., daily, once a week) and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Study Termination: Continue the study for a predefined period or until the tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the anti-tumor efficacy of the compound. The percentage of tumor growth inhibition (TGI) can be calculated.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. broadpharm.com [broadpharm.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 4-Aminopyrimidine-5-carboxylic Acid: Titration vs. High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for determining the purity of 4-aminopyrimidine-5-carboxylic acid: traditional acid-base titration and modern high-performance liquid chromatography (HPLC). The selection of an appropriate analytical technique is critical in drug development and research to ensure the quality, safety, and efficacy of pharmaceutical intermediates. This document presents detailed experimental protocols, a quantitative comparison of the methods, and visual workflows to aid in methodological selection and implementation.
Method Comparison at a Glance
The choice between titration and HPLC for purity analysis depends on various factors, including the required precision, sample throughput, and the nature of potential impurities.
| Parameter | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Neutralization reaction between the acidic carboxylic group and a standardized base. | Differential partitioning of the analyte and impurities between a stationary and a mobile phase. |
| Typical Accuracy | 98.5% - 101.5% | 99.0% - 101.0% |
| Typical Precision (%RSD) | ≤ 1.0% | ≤ 0.5% |
| Specificity | Lower (titrates total acidity) | Higher (separates and quantifies individual components) |
| Limit of Detection (LOD) | Higher (typically in the mg range) | Lower (can be in the ng or µg range) |
| Throughput | Lower | Higher (with autosamplers) |
| Cost per Sample | Lower | Higher |
| Instrumentation | Basic laboratory glassware, burette, pH meter/indicator. | HPLC system with pump, injector, column, and detector. |
Experimental Protocols
Protocol 1: Purity Determination by Non-Aqueous Titration
Given the predicted low pKa of approximately 2.21 for the carboxylic acid group of this compound, a non-aqueous titration is recommended to ensure a sharp and clear endpoint, especially considering the potential for low aqueous solubility.[1]
Objective: To determine the purity of this compound by titrating the carboxylic acid group with a standardized solution of tetrabutylammonium hydroxide in a non-aqueous solvent.
Materials:
-
This compound sample
-
Tetrabutylammonium hydroxide (TBAH), 0.1 N in isopropanol/methanol
-
Dimethylformamide (DMF), analytical grade
-
Thymol blue indicator solution (0.2% in methanol)
-
Potassium hydrogen phthalate (KHP), primary standard
-
Analytical balance
-
Burette (10 mL or 25 mL, Class A)
-
Magnetic stirrer and stir bar
-
Conical flasks
Procedure:
-
Standardization of 0.1 N Tetrabutylammonium Hydroxide:
-
Accurately weigh approximately 40 mg of dried KHP into a conical flask.
-
Dissolve the KHP in 25 mL of DMF.
-
Add 2-3 drops of thymol blue indicator solution. The solution will be yellow.
-
Titrate with the 0.1 N TBAH solution to a blue endpoint.
-
Calculate the exact normality of the TBAH solution.
-
-
Sample Analysis:
-
Accurately weigh approximately 100 mg of the this compound sample into a conical flask.
-
Dissolve the sample in 50 mL of DMF. Gentle warming may be required to aid dissolution.
-
Add 2-3 drops of thymol blue indicator solution.
-
Titrate with the standardized 0.1 N TBAH solution to a blue endpoint.
-
Record the volume of titrant consumed.
-
-
Calculation:
-
Purity (%) = (V × N × MW) / (W × 10)
-
V = Volume of TBAH solution consumed in mL
-
N = Normality of the TBAH solution
-
MW = Molecular weight of this compound (139.11 g/mol )
-
W = Weight of the sample in mg
-
-
Protocol 2: Purity Determination by Reversed-Phase HPLC
HPLC is a powerful technique for the purity assessment of pharmaceutical compounds, offering high specificity and the ability to detect and quantify impurities.
Objective: To determine the purity of this compound and quantify any related impurities using a reversed-phase HPLC method with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Column: C18, 150 x 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-18 min: 40% B
-
18-20 min: 40% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a mixture of water and acetonitrile (80:20 v/v).
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and dissolve it in a 50 mL volumetric flask with the same diluent.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent), followed by the standard solution (at least five replicate injections to check for system suitability), and then the sample solution.
-
-
Data Analysis and Calculation:
-
Identify the peak for this compound based on the retention time of the standard.
-
Integrate the peak areas of the main component and all impurities in the sample chromatogram.
-
Calculate the purity using the area normalization method:
-
Purity (%) = (Area of main peak / Total area of all peaks) × 100
-
-
Experimental Workflows
Caption: Workflow for Purity Determination by Titration.
Caption: Workflow for Purity Determination by HPLC.
Discussion and Conclusion
Titration is a classic, cost-effective method that provides a reliable measure of the total acidic content of the this compound sample. Its primary limitation is the lack of specificity; it cannot distinguish between the active compound and any acidic impurities. Therefore, its suitability is often limited to in-process controls or situations where the impurity profile is well-characterized and known to be non-acidic.
HPLC , on the other hand, is a highly specific and sensitive technique. It separates the main compound from its impurities, providing a detailed purity profile. This is crucial for final product release and for regulatory submissions where a thorough understanding of all components is required. While the initial investment in equipment and the cost per sample are higher, the quality of the data obtained is superior for comprehensive purity analysis.
References
A Spectroscopic Showdown: Unraveling the Isomers of 4-Aminopyrimidine
A comprehensive spectroscopic comparison of 2-aminopyrimidine, 4-aminopyrimidine, and 5-aminopyrimidine for researchers, scientists, and drug development professionals.
The isomeric landscape of aminopyrimidines, foundational scaffolds in numerous pharmaceuticals and biologically active molecules, presents a unique challenge and opportunity in drug discovery and development. The seemingly subtle shift of an amino group across the pyrimidine ring dramatically influences the electronic distribution, hydrogen bonding capabilities, and ultimately, the molecule's interaction with biological targets. A thorough understanding of the distinct spectroscopic signatures of each isomer is paramount for unambiguous identification, characterization, and quality control in medicinal chemistry and pharmaceutical manufacturing. This guide provides a detailed comparative analysis of the spectroscopic properties of 4-aminopyrimidine and its isomers, 2-aminopyrimidine and 5-aminopyrimidine, supported by experimental data.
Structural Isomers of Aminopyrimidine
The three isomers of aminopyrimidine—2-aminopyrimidine, 4-aminopyrimidine, and 5-aminopyrimidine—share the same molecular formula (C₄H₅N₃) but differ in the substitution pattern of the amino group on the pyrimidine ring. This positional variance gives rise to distinct electronic and steric properties, which are reflected in their spectroscopic data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three aminopyrimidine isomers, providing a quantitative basis for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural connectivity of molecules. The chemical shifts of the protons and carbons in the aminopyrimidine isomers are highly sensitive to the position of the amino group.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-Aminopyrimidine | 8.33 (d, 2H, H4, H6), 6.59 (t, 1H, H5), 6.48 (s, 2H, NH₂) | 163.2 (C2), 158.5 (C4, C6), 110.1 (C5) |
| 4-Aminopyrimidine | 8.69 (s, 1H, H2), 7.99 (d, 1H, H6), 6.48 (d, 1H, H5), 7.10 (br s, 2H, NH₂) | 157.0 (C2), 155.8 (C4), 150.9 (C6), 108.2 (C5) |
| 5-Aminopyrimidine | 8.59 (s, 1H, H2), 8.12 (s, 2H, H4, H6), 5.86 (s, 2H, NH₂)[1] | 149.5 (C2), 140.3 (C4, C6), 119.8 (C5)[1] |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present. The position of the amino group influences the N-H stretching and bending vibrations, as well as the C=N and C=C stretching modes of the pyrimidine ring.
Table 2: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Vibrational Mode | 2-Aminopyrimidine | 4-Aminopyrimidine | 5-Aminopyrimidine |
| N-H Stretch (asymmetric) | ~3317 | ~3413 | Data not available |
| N-H Stretch (symmetric) | ~3182 | ~3300 | Data not available |
| N-H Scissoring | ~1648 | ~1660 | Data not available |
| C=N/C=C Ring Stretch | ~1580-1450 | ~1590-1470 | Data not available |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the amino group, an auxochrome, significantly affects the wavelength of maximum absorption (λmax) of the pyrimidine chromophore.
Table 3: UV-Visible (UV-Vis) Spectroscopic Data
| Isomer | λmax (nm) | Solvent |
| 2-Aminopyrimidine | 232, 292 | Ethanol |
| 4-Aminopyrimidine | 235, 275 | Water[2] |
| 5-Aminopyrimidine | Data not available | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. The fragmentation patterns of the aminopyrimidine isomers can be used for their differentiation.
Table 4: Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragmentation Pathways |
| 2-Aminopyrimidine | 95 | Loss of HCN, followed by loss of another HCN |
| 4-Aminopyrimidine | 95 | Loss of HCN, followed by loss of another HCN |
| 5-Aminopyrimidine | 95[1] | Loss of HCN, followed by loss of another HCN[1] |
Note: While the primary fragmentation pathway involving the loss of HCN is common to all three isomers, the relative intensities of the fragment ions may differ, providing a basis for distinction with high-resolution mass spectrometry and tandem MS/MS experiments.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 10-20 mg of the aminopyrimidine isomer is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher. The data is processed by applying a Fourier transform to the free induction decay (FID), followed by phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
For solid samples, a few milligrams of the aminopyrimidine isomer are intimately mixed and ground with anhydrous potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment is first collected and subsequently subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
A dilute solution of the aminopyrimidine isomer is prepared in a UV-transparent solvent, such as ethanol or water. The absorbance spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-400 nm. A cuvette containing the pure solvent is used as a reference to obtain a baseline, which is then subtracted from the sample's absorbance spectrum.
Mass Spectrometry (MS)
A dilute solution of the aminopyrimidine isomer is prepared in a volatile solvent compatible with the ionization source, such as methanol or acetonitrile. The sample is introduced into the mass spectrometer, often coupled with a liquid chromatography system for separation. Ionization is typically achieved using electrospray ionization (ESI). The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio, and a mass spectrum is generated. For structural elucidation, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.
Conclusion
The spectroscopic techniques of NMR, IR, UV-Vis, and mass spectrometry provide a powerful and complementary suite of tools for the unambiguous differentiation of 2-, 4-, and 5-aminopyrimidine isomers. The distinct electronic environments and vibrational properties arising from the varied placement of the amino group result in unique and identifiable spectral fingerprints. This guide serves as a valuable resource for researchers in the pharmaceutical and chemical sciences, facilitating the accurate identification and characterization of these important heterocyclic building blocks.
References
A Head-to-Head Battle of Scaffolds: 4-Aminopyrimidine vs. Purine in Drug Design
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of drug discovery, particularly in the realm of kinase inhibitors, the selection of a core scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a potential drug candidate. Among the myriad of heterocyclic structures employed, the purine scaffold, a natural component of nucleic acids, and its bioisostere, the 4-aminopyrimidine scaffold, have emerged as two of the most successful and versatile frameworks. This guide provides an objective, data-driven comparison of these two pivotal scaffolds, offering insights into their respective strengths and weaknesses to aid researchers in making informed decisions during the drug design process.
Structural and Electronic Properties: A Tale of Two Rings
The purine ring system, composed of a fused pyrimidine and imidazole ring, is a cornerstone of many endogenous molecules, including adenosine triphosphate (ATP), the universal energy currency and a substrate for all kinases. This inherent similarity to ATP has made the purine scaffold a logical starting point for the design of competitive kinase inhibitors.
The 4-aminopyrimidine scaffold can be considered a "deconstructed" or simplified version of the purine core, where the imidazole ring is absent. This structural modification, a classic example of bioisosteric replacement, alters the size, shape, and electronic distribution of the molecule, leading to significant changes in its biological activity and physicochemical properties.
Performance in Kinase Inhibition: A Comparative Analysis
To illustrate the practical implications of choosing one scaffold over the other, we will compare representative kinase inhibitors from both classes targeting Bruton's tyrosine kinase (BTK), a key player in B-cell malignancies.
| Compound | Scaffold | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine (a 4-aminopyrimidine derivative) | BTK | 0.5 | - | [1] |
| Zanubrutinib | 4-Aminopyrimidine derivative | BTK | <1 | - | |
| Compound 32 | 4-Aminopyrazolopyrimidine | BTK | 0.17 | - | [1] |
| GDC-0853 | 4-Aminopyrimidine derivative | BTK | 2.5 | - | |
| Olomoucine | Purine | CDK2 | 7000 | - | |
| Roscovitine | Purine | CDK2 | 400 | - | |
| NU6102 | Purine | CDK2 | 5.0 | - | [2] |
| Aminopurvalanol A | Purine | CDK2 | 6 | - |
Key Observations:
-
Potency: Both scaffolds can yield highly potent inhibitors, with IC50 values often in the low nanomolar range. The specific substitutions on the core scaffold play a crucial role in determining the final potency. For instance, while earlier purine-based CDK inhibitors like Olomoucine had micromolar potency, further optimization led to potent compounds like NU6102[2]. Similarly, 4-aminopyrimidine derivatives have demonstrated exceptional potency against BTK[1].
-
Selectivity: The 4-aminopyrimidine scaffold is often associated with improved selectivity. The smaller size of the pyrimidine ring compared to the purine ring can allow for more specific interactions within the ATP-binding pocket of the target kinase, potentially reducing off-target effects. However, selectivity is highly dependent on the specific inhibitor and its substitution pattern.
-
Drug-likeness: 4-Aminopyrimidine derivatives often exhibit more favorable physicochemical properties, such as better solubility and lower molecular weight, which can contribute to improved oral bioavailability and overall drug-likeness.
Signaling Pathway Inhibition: A Visual Representation
Both purine and 4-aminopyrimidine-based inhibitors often target key signaling pathways implicated in cancer and other diseases. The following diagram illustrates a simplified kinase signaling cascade that can be modulated by inhibitors of either scaffold.
Pharmacokinetic Profiles: A Critical Consideration
The pharmacokinetic properties of a drug candidate are paramount to its clinical success. Here, we summarize the general pharmacokinetic characteristics associated with each scaffold.
| Parameter | 4-Aminopyrimidine Derivatives | Purine Analogs |
| Absorption | Generally good oral absorption. | Variable oral absorption; some require intravenous administration. |
| Distribution | Can be designed to achieve wide distribution, including CNS penetration. | Distribution can be more limited, though some analogs show good tissue penetration. |
| Metabolism | Metabolism is highly dependent on substituents, but the core is generally stable. | Often extensively metabolized in the liver. Some are prodrugs requiring intracellular phosphorylation[3]. |
| Excretion | Primarily renal excretion. | Excreted in the urine, often as metabolites[3]. |
| Half-life | Can be modulated through chemical modification to achieve desired dosing schedules. | Half-lives can vary significantly among different analogs. |
Experimental Protocols
A detailed and standardized experimental protocol is essential for the accurate comparison of inhibitor potency. Below is a representative protocol for an in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
1. Materials:
-
Kinase: Recombinant human kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP: Adenosine triphosphate.
-
Test Compounds: 4-aminopyrimidine and purine-based inhibitors.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA.
-
Detection Reagent: A commercial kit that measures ADP production via a luminescence-based reaction (e.g., ADP-Glo™ Kinase Assay).
-
Plates: White, opaque 384-well plates.
-
Instrumentation: Multichannel pipettes, plate shaker, and a microplate reader capable of luminescence detection.
2. Experimental Workflow:
3. Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform a serial dilution to obtain a range of concentrations.
-
Reaction Setup: In a 384-well plate, add the test compounds at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Addition: Add the kinase to each well and pre-incubate for a defined period (e.g., 15 minutes at room temperature) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Conclusion: A Strategic Choice in Drug Design
The choice between a 4-aminopyrimidine and a purine scaffold is not a matter of inherent superiority but rather a strategic decision based on the specific goals of the drug discovery program.
-
The purine scaffold offers a time-tested and "natural" starting point for ATP-competitive inhibitors, with a vast body of literature and a proven track record of success. It remains a powerful tool for generating potent kinase inhibitors.
-
The 4-aminopyrimidine scaffold , as a versatile bioisostere, provides an excellent opportunity to fine-tune the properties of a lead compound. Its smaller size and potential for improved selectivity and drug-like properties make it an attractive alternative, particularly in lead optimization campaigns where overcoming challenges such as off-target toxicity and poor pharmacokinetics is crucial.
Ultimately, a thorough understanding of the subtle yet significant differences between these two scaffolds, supported by robust experimental data, will empower drug discovery scientists to design the next generation of targeted therapeutics with enhanced efficacy and safety profiles.
References
The Versatility of the 4-Aminopyrimidine Scaffold: A Comparative Guide to its Structure-Activity Relationship
The 4-aminopyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a foundation for a diverse array of biologically active compounds. Its inherent drug-like properties and synthetic tractability have led to the development of numerous derivatives targeting a wide range of diseases, from cancer and inflammation to microbial infections and neurological disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aminopyrimidine derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of key concepts to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Deciphering the SAR: Key Structural Modifications and Their Impact
The biological activity of 4-aminopyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring and the C4-amino group. Strategic modifications at the C2, C5, and C6 positions, as well as the fusion of the pyrimidine ring with other heterocyclic systems, have proven to be effective strategies for modulating potency, selectivity, and pharmacokinetic properties.
A generalized SAR for 4-aminopyrimidine derivatives can be visualized as follows:
As Kinase Inhibitors: A Battle Against Cancer
One of the most successful applications of 4-aminopyrimidine derivatives has been in the development of kinase inhibitors for cancer therapy. By mimicking the adenine core of ATP, these compounds can effectively compete for the ATP-binding site of various kinases, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Mutations in EGFR are a common driver of non-small cell lung cancer (NSCLC). 4-Aminopyrimidine derivatives have been extensively explored as EGFR inhibitors. For instance, the introduction of a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine side chain has led to potent and selective inhibitors of the drug-resistant EGFRL858R/T790M mutant.[1]
| Compound | EGFRL858R/T790M IC50 (nM) | EGFRWT IC50 (nM) | H1975 Cell IC50 (µM) |
| A12 | 4.0 | 170.0 | 0.086 |
Table 1: In vitro activity of a promising 4-aminopyrimidine derivative against EGFR and an EGFR-mutant cancer cell line.[1]
The EGFR signaling pathway, and the point of inhibition by these derivatives, can be visualized as follows:
Bruton's Tyrosine Kinase (BTK) and Focal Adhesion Kinase (FAK) Inhibitors
The 4-aminopyrimidine scaffold is also central to the design of inhibitors for other key kinases in oncology, such as BTK and FAK. Fused pyrimidine systems, like the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, have been particularly fruitful in generating potent inhibitors.
| Compound | Target Kinase | IC50 (nM) |
| Compound 32 | BTK | 0.17 |
| Compound 32 | EGFR | 0.21 |
| Compound 29 | BTK | 2.1 |
| A12 | FAK | 10.8 |
| A13 | FAK | 9.6 |
Table 2: Inhibitory activity of various 4-aminopyrimidine derivatives against BTK and FAK.[2][3]
Beyond Cancer: Antimicrobial and Anti-inflammatory Applications
The versatility of the 4-aminopyrimidine scaffold extends to the development of agents targeting infectious diseases and inflammatory conditions.
Antimicrobial Activity
Certain 4-aminopyrimido[4,5-b]quinoline derivatives have demonstrated promising antimicrobial activity. The nature of the substituent at the 2-position of the pyrimidoquinoline ring system plays a crucial role, with thio-functionalized derivatives showing the highest activity.[4]
| Compound Series | General Activity |
| Thio-derivatives | Most Active |
| Imino-derivatives | Moderately Active |
| Carbonyl-derivatives | Inactive |
Table 3: General antimicrobial activity trend of 4-aminopyrimido[4,5-b]quinoline derivatives.[4]
Anti-inflammatory Activity
4-Indolyl-2-arylaminopyrimidine derivatives have been investigated as anti-inflammatory agents for acute lung injury. The SAR studies revealed that substitutions on the 4-position of the phenyl ring significantly impact the inhibition of pro-inflammatory cytokines like IL-6 and IL-8.[5]
| Compound | IL-6 Inhibition (%) | IL-8 Inhibition (%) |
| AZD-1 (Lead) | 63 | 49 |
| 6c | 62-77 | 65-87 |
| 6f | 62-77 | 65-87 |
| 6h | 62-77 | 65-87 |
Table 4: Anti-inflammatory activity of 4-indolyl-2-arylaminopyrimidine derivatives in LPS-stimulated HBE cells (at 5 µM).[5]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
A common workflow for determining the in vitro inhibitory activity of a compound against a target kinase is as follows:
Detailed Steps:
-
Reagent Preparation: Prepare stock solutions of the kinase, a suitable substrate (e.g., a peptide), ATP, and the test inhibitor in an appropriate buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Inhibitor Dilution: Create a serial dilution of the inhibitor in the assay buffer.
-
Reaction Setup: In a 96- or 384-well plate, add the kinase and the inhibitor dilutions. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding.
-
Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should ideally be close to the Km value for the kinase.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as the ADP-Glo™ assay, which quantifies the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Broth Microdilution Method:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion
The 4-aminopyrimidine scaffold continues to be a highly valuable starting point for the design and development of novel therapeutic agents. The extensive body of research on its derivatives highlights the critical importance of understanding the intricate structure-activity relationships that govern their biological effects. By systematically exploring substitutions at key positions and employing advanced synthetic strategies, researchers can continue to unlock the full potential of this versatile heterocyclic system in the ongoing fight against a multitude of human diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for those engaged in this critical endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. benchchem.com [benchchem.com]
- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Different Pyrimidine Cores
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, forming the structural basis of numerous approved and investigational drugs. The versatility of the pyrimidine ring allows for diverse substitution patterns, leading to distinct pharmacological profiles. This guide provides an objective comparison of the efficacy of kinase inhibitors derived from three prominent pyrimidine cores: 2-aminopyrimidine, 4-aminopyrimidine, and 2,4-diaminopyrimidine. The comparative analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in drug discovery and development efforts.
Data Presentation: A Head-to-Head Comparison of Inhibitor Potency
The following tables summarize the biochemical and cellular potencies (IC50 values) of representative kinase inhibitors categorized by their pyrimidine core. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency, with lower values indicating greater efficacy.
Table 1: Comparison of Inhibitors Targeting Epidermal Growth Factor Receptor (EGFR)
| Pyrimidine Core | Inhibitor | Biochemical IC50 (EGFR WT) | Biochemical IC50 (EGFR L858R/T790M) | Cellular IC50 (H1975, L858R/T790M) |
| 2,4-Diaminopyrimidine | Osimertinib | ~15 nM | ~1 nM | ~15 nM |
| Quinazoline (Non-pyrimidine comparator) | Erlotinib | ~2 nM | ~200 nM | >5000 nM |
Data compiled from multiple sources.[1][2]
Table 2: Comparison of Inhibitors Targeting Cyclin-Dependent Kinases (CDKs)
| Pyrimidine Core | Inhibitor | Target Kinase | Biochemical IC50 | Cellular IC50 (Cell Line) |
| 2,4-Diaminopyrimidine | Compound 22 | CDK7 | 7.21 nM | 208.1 nM (MV4-11) |
| 2-Aminopyrimidine | Compound 17 | CDK2 | 0.29 nM | Not specified |
| 2,4-Diaminopyrimidine | Unnamed Series | CDK (general) | < 10 nM | < 1 µM |
Data compiled from multiple sources.[3][4][5]
Table 3: Comparison of Inhibitors Targeting Focal Adhesion Kinase (FAK)
| Pyrimidine Core | Inhibitor | Biochemical IC50 (FAK) | Cellular IC50 (MDA-MB-231) |
| 2,4-Diaminopyrimidine | Compound A12 | Not specified | 94 nM |
| 2,4-Diaminopyrimidine | TAE-226 (Lead Compound) | Not specified | > A12 |
Data compiled from a study on diaminopyrimidine derivatives as FAK inhibitors.[6]
Table 4: Comparison of Inhibitors Targeting Aurora Kinases
| Pyrimidine Core | Inhibitor | Target Kinase | Biochemical IC50 |
| 2,4-Diaminopyrimidine | Alisertib (MLN8237) | Aurora A | 1.2 nM |
| Aminopyrimidine derivative | Barasertib (AZD1152) | Aurora B | 0.37 nM |
| Aminopyrimidine derivative | AMG900 | Aurora B | 4 nM |
Data compiled from a review on pyrimidine-based Aurora and Polo-like kinase inhibitors.[7]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and the methodologies for efficacy assessment, the following diagrams are provided.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ClinPGx [clinpgx.org]
- 5. apexbt.com [apexbt.com]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Guide to In Vitro Assay Validation for 4-Aminopyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the backbone of numerous therapeutic agents. Its ability to mimic the adenine ring of ATP allows for competitive binding to the ATP-binding pocket of a wide range of kinases, making it a privileged structure in medicinal chemistry. This guide provides a comprehensive comparison of in vitro assays used to validate the efficacy and selectivity of 4-aminopyrimidine-based compounds, with a comparative look at other established kinase inhibitors. This guide includes detailed experimental protocols for key assays, quantitative data comparisons, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50 values) of representative 4-aminopyrimidine-based compounds against various kinases, compared to other well-established inhibitors. These values are compiled from various sources and are intended for comparative purposes. Experimental conditions may vary between studies.
Table 1: Comparison of EGFR Kinase Inhibitors
| Compound Class | Compound Example | Assay Type | EGFR (Wild-Type) IC50 (nM) | EGFR (Mutant) IC50 (nM) | Reference |
| 4-Aminopyrimidine Derivative | Compound 10b | Enzymatic Assay | 700 | - | [1] |
| 4-Aminopyrimidine Derivative | Compound 6c | Enzymatic Assay | 900 | - | [1] |
| Quinazoline | Gefitinib | Enzymatic Assay | 2 - 37 | 0.015 - 0.5 | |
| Pyrimidine | Dacomitinib | Cell-based Assay | 29 - 63 | 7 (L858R) | [2] |
Table 2: Comparison of VEGFR-2 Kinase Inhibitors
| Compound Class | Compound Example | Assay Type | VEGFR-2 IC50 (nM) | Reference |
| 4-Amino-2-thiopyrimidine | Compound 8d | Enzymatic Assay | 120 | [3] |
| 4-Amino-2-thiopyrimidine | Compound 9c | Enzymatic Assay | 170 | [3] |
| Indolinone | Sunitinib | Enzymatic Assay | - | - |
| Pyrrole-substituted Indolinone | Sorafenib | Enzymatic Assay | 90 | [3] |
Table 3: Comparison of Src Family Kinase Inhibitors
| Compound Class | Compound Example | Assay Type | Src IC50 (nM) | Lck IC50 (nM) | Fyn IC50 (nM) | Reference |
| 4-Aminopyrazolopyrimidine | PP1 | Enzymatic Assay | - | 5 | 6 | [4] |
| 4-Aminopyrazolopyrimidine | PP2 | Enzymatic Assay | - | 4 | 5 | [4] |
| Aminopyrimidine | Dasatinib | Enzymatic Assay | 0.8 | <1 | <1 | [5] |
| Pyrazolopyrimidine | Si306 | Cell-based Assay | - | - | - | [6] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are generalized and may require optimization for specific kinases, cell lines, and compounds.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This biochemical assay measures kinase activity by detecting the phosphorylation of a biotinylated substrate.
Principle: A europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated fluorophore (acceptor) are used. Phosphorylation of the substrate brings the donor and acceptor into proximity, resulting in a FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute the kinase, biotinylated substrate, and ATP to desired concentrations in the reaction buffer.
-
Prepare the HTRF detection buffer containing the europium-labeled antibody and streptavidin-XL665.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the test compound (or DMSO control).
-
Add 4 µL of the kinase solution.
-
Add 4 µL of the biotinylated substrate solution.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate at room temperature for 60-120 minutes.
-
-
Detection:
-
Add 10 µL of the HTRF detection buffer to stop the reaction.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Determine IC50 values by plotting the HTRF ratio against the logarithm of the inhibitor concentration.
-
ADP-Glo™ Kinase Assay
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Principle: After the kinase reaction, remaining ATP is depleted. Then, ADP is converted to ATP, which is used in a luciferase-based reaction to generate a luminescent signal proportional to the initial ADP concentration.
Protocol:
-
Kinase Reaction:
-
In a white 384-well plate, set up a 5 µL kinase reaction containing the kinase, substrate, ATP, and the test compound in kinase reaction buffer.
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.[7]
-
NanoBRET™ Target Engagement Assay
This cell-based assay measures the binding of a compound to its target protein in living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein (donor) and a cell-permeable fluorescent tracer that binds to the target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[8]
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-fused target protein.
-
Seed the transfected cells into a white 96-well or 384-well plate and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare serial dilutions of the test compound and the NanoBRET™ tracer in Opti-MEM.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Add the NanoBRET™ tracer to all wells.
-
Incubate at 37°C in a CO2 incubator for 2 hours to allow for compound and tracer equilibration.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution.
-
Add the substrate solution to each well.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Determine the IC50 value by plotting the BRET ratio against the logarithm of the inhibitor concentration.
-
MTT Cell Viability Assay
This colorimetric assay assesses the effect of a compound on cell viability and proliferation.[9]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.[9]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
-
Formazan Solubilization:
-
Absorbance Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[12]
-
Western Blot Analysis for Pathway Inhibition
This technique detects the phosphorylation status of a specific target protein within a signaling pathway in response to inhibitor treatment.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using an antibody that specifically recognizes the phosphorylated form of a protein, one can assess the inhibitory effect of a compound on the kinase that phosphorylates that protein.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound for a defined period.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative change in protein phosphorylation upon inhibitor treatment.
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways commonly targeted by 4-aminopyrimidine-based compounds.
Caption: EGFR Signaling Pathway.
References
- 1. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 4-Aminopyrimidine and Quinazoline Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, particularly in the realm of kinase inhibitor design, the 4-aminopyrimidine and quinazoline scaffolds have emerged as "privileged structures." Both serve as potent hinge-binding motifs, anchoring small molecules to the ATP-binding site of various kinases. This guide provides an objective, data-driven comparison of these two critical scaffolds, offering insights into their respective strengths and liabilities to aid in rational drug design and development.
Executive Summary
Both 4-aminopyrimidine and quinazoline scaffolds have proven to be highly successful in the development of targeted therapies, most notably in oncology. Quinazoline-based inhibitors, such as gefitinib and erlotinib, were among the first generation of clinically successful EGFR tyrosine kinase inhibitors. The 4-aminopyrimidine scaffold, while also a component of early kinase inhibitors, has seen a resurgence with the development of next-generation inhibitors like osimertinib, which demonstrates significant advantages in overcoming resistance. This comparison will delve into their performance across key drug discovery parameters, including kinase inhibition, cellular potency, metabolic stability, and clinical efficacy.
Data Presentation: Quantitative Comparison of Scaffolds
The following tables summarize the performance of representative 4-aminopyrimidine and quinazoline-based inhibitors against key kinase targets.
Table 1: Comparison of EGFR Tyrosine Kinase Inhibitors
| Parameter | Osimertinib (4-Aminopyrimidine) | Erlotinib (Quinazoline) | Gefitinib (Quinazoline) |
| Biochemical IC50 (EGFR WT) | ~15 nM | ~2 nM | ~2.5 nM |
| Biochemical IC50 (EGFR L858R) | ~1 nM | ~2 nM | ~5.7 nM |
| Biochemical IC50 (EGFR T790M) | ~1 nM | ~200 nM | ~500 nM |
| Cellular IC50 (PC-9, EGFR del19) | ~10 nM | ~5 nM | ~10 nM |
| Cellular IC50 (H1975, L858R/T790M) | ~15 nM | >5000 nM | >5000 nM |
| Median Progression-Free Survival (PFS) in first-line treatment of EGFR-mutated NSCLC | 18.9 months[1] | 10.2 months (comparator arm)[1] | 10.2 months (comparator arm)[1] |
| Median Overall Survival (OS) in first-line treatment of EGFR-mutated NSCLC | 38.6 months[1] | 31.8 months (comparator arm)[1] | 31.8 months (comparator arm)[1] |
Table 2: Comparison of BCR-ABL Tyrosine Kinase Inhibitors
| Parameter | Dasatinib (Aminopyrimidine derivative) | Bosutinib (Quinoline derivative) |
| Biochemical IC50 (ABL) | <1 nM | <1 nM |
| Biochemical IC50 (SRC) | <1 nM | <1 nM |
| Activity against T315I mutation | No | No |
| Approved Indications | Chronic Myeloid Leukemia (CML), Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) | CML |
Signaling Pathway Visualizations
The following diagrams illustrate key signaling pathways targeted by both 4-aminopyrimidine and quinazoline-based inhibitors.
Figure 1: EGFR Signaling Pathway and Point of Inhibition.
Figure 2: BCR-ABL Signaling Pathway and Point of Inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (EGFR IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant human EGFR kinase (wild-type, L858R, T790M mutants)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate (e.g., a synthetic peptide with a tyrosine residue)
-
Test compounds (4-aminopyrimidine and quinazoline derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., PC-9, H1975)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value from the dose-response curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To predict the passive permeability of a compound across a biological membrane.
Materials:
-
PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds
-
UV-Vis spectrophotometer or LC-MS/MS
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the phospholipid solution.
-
Compound Addition: Add the test compound solution to the donor wells.
-
Assembly and Incubation: Place the donor plate on top of the acceptor plate containing buffer and incubate.
-
Concentration Measurement: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Permeability Calculation: Calculate the effective permeability (Pe) using the measured concentrations and known parameters of the assay system.
Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Reaction Initiation: Pre-warm the mixture at 37°C and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of the remaining compound versus time and determine the half-life (t½) and intrinsic clearance (CLint).
Discussion and Conclusion
The data presented herein highlights the nuanced differences between the 4-aminopyrimidine and quinazoline scaffolds.
In the context of EGFR inhibition, the quinazoline core formed the basis of highly successful first-generation inhibitors like gefitinib and erlotinib. These compounds exhibit high potency against wild-type and common activating mutations of EGFR. However, their efficacy is limited by the emergence of the T790M resistance mutation. The 4-aminopyrimidine scaffold, exemplified by osimertinib, has demonstrated a significant breakthrough in this area. Osimertinib not only retains potency against the activating mutations but is also highly effective against the T790M resistance mutation, leading to superior clinical outcomes in terms of both progression-free and overall survival[1]. This suggests that while both scaffolds can effectively target the ATP-binding site, the 4-aminopyrimidine core in osimertinib allows for a binding mode that is less susceptible to disruption by the T790M mutation.
In the realm of BCR-ABL inhibition, both dasatinib (containing a 2-aminopyrimidine core) and bosutinib (a quinoline, structurally related to quinazoline) are potent inhibitors of the oncoprotein. While direct head-to-head clinical trial data is limited, both have demonstrated efficacy in the treatment of chronic myeloid leukemia.
From a drug discovery perspective, both scaffolds offer synthetic tractability and a well-understood structure-activity relationship for kinase inhibition. The choice between them may depend on the specific kinase target and the desired selectivity profile. For instance, the development of covalent inhibitors has been successful with both scaffolds, where a reactive group is appended to irreversibly bind to a nearby cysteine residue.
References
Navigating the Analytical Maze: A Comparative Guide to Quantifying 4-Aminopyrimidine-5-carboxylic Acid
For researchers, scientists, and drug development professionals engaged in the analysis of 4-Aminopyrimidine-5-carboxylic acid, the selection and validation of an appropriate analytical method is a critical step to ensure data integrity and regulatory compliance. This guide provides a comparative overview of potential analytical techniques, offering insights into their principles, expected performance, and detailed experimental protocols to serve as a foundational resource for method development and validation.
While a specific, publicly available, fully validated analytical method for the quantification of this compound remains to be published, this guide leverages established methodologies for analogous compounds, such as aminopyrimidines and polar carboxylic acids, to propose robust starting points for both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Method Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS largely depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, with detection based on mass-to-charge ratio. |
| Sensitivity | Generally in the µg/mL to high ng/mL range. | High sensitivity, typically in the low ng/mL to pg/mL range. |
| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to the monitoring of specific mass transitions. |
| Matrix Effects | Less prone to ion suppression/enhancement. | Can be affected by ion suppression or enhancement from matrix components. |
| Cost & Complexity | Lower initial cost and less complex to operate and maintain. | Higher initial investment and requires more specialized expertise. |
| Ideal Application | Quantification in relatively clean sample matrices, such as bulk drug substance or simple formulations. | Trace-level quantification in complex biological matrices like plasma or tissue homogenates. |
Proposed Analytical Methods and Validation Parameters
The following sections outline proposed starting conditions for HPLC-UV and LC-MS/MS methods for this compound, along with the essential validation parameters as per ICH guidelines.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is proposed for the quantification of this compound in less complex matrices.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating polar aromatic compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol. The polar nature of the analyte suggests starting with a highly aqueous mobile phase.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the pyrimidine and carboxylic acid chromophores, a UV detection wavelength in the range of 250-280 nm should be evaluated for optimal response.
-
Sample Preparation: For drug substances, dissolution in a suitable solvent (e.g., a mixture of water and organic solvent) followed by filtration is generally sufficient. For formulations, an extraction step may be necessary.
Typical Validation Parameters:
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. Peak purity should be demonstrated. |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
This method is proposed for the sensitive and selective quantification of this compound in complex biological matrices.
Experimental Protocol:
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column could be suitable. Given the polarity of the analyte, HILIC may offer better retention.
-
Mobile Phase: For reversed-phase, a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a common starting point. For HILIC, a higher percentage of organic solvent is used initially.
-
Ionization Mode: ESI in positive or negative ion mode should be evaluated. The amino group suggests positive ionization, while the carboxylic acid group suggests negative ionization.
-
MRM Transitions: Specific parent-to-daughter ion transitions for this compound and an internal standard would need to be determined by direct infusion.
-
Sample Preparation: For biological samples like plasma, protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE) is typically required to remove interferences.
Typical Validation Parameters:
| Validation Parameter | Acceptance Criteria (Typical for Bioanalytical) |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Selectivity | No significant interference at the retention time of the analyte and internal standard in blank biological matrix. |
| Matrix Effect | Assessed to ensure that the matrix does not interfere with the ionization of the analyte. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term). |
Visualizing the Workflow and Logic
To further clarify the processes involved in analytical method validation and selection, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: Logic for selecting an analytical method.
Cross-Reactivity of 4-Aminopyrimidine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for the treatment of cancer and other diseases. While these inhibitors are designed to be potent against their primary targets, their interaction with off-target kinases, known as cross-reactivity, is a critical aspect of their preclinical and clinical evaluation. Understanding the selectivity profile of these inhibitors is paramount for predicting both their therapeutic efficacy and potential adverse effects.
This guide provides a comparative analysis of the cross-reactivity of several prominent 4-aminopyrimidine-based inhibitors, supported by experimental data from kinome-wide screening and detailed protocols for key assays used in selectivity profiling.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity (IC50 values) of selected 4-aminopyrimidine-based inhibitors against a panel of kinases. Lower IC50 values indicate higher potency. The data is compiled from publicly available sources and highlights the varying selectivity profiles of these compounds. It is important to note that assay conditions can vary between studies, which may influence the absolute IC50 values.
Table 1: Cross-Reactivity of BCR-ABL Tyrosine Kinase Inhibitors
Dasatinib, Bosutinib, and Ponatinib are 4-aminopyrimidine-based inhibitors primarily targeting the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML). However, they exhibit distinct off-target profiles.[1][2]
| Kinase Target | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | Ponatinib IC50 (nM) |
| ABL1 | < 1 | 1.2 | 0.37 |
| ABL1 (T315I) | > 1000 | > 1000 | 2.0 |
| SRC | < 1 | 1.2 | 5.4 |
| LYN | < 1 | < 10 | - |
| LCK | < 1 | - | - |
| YES1 | < 1 | - | - |
| KIT | 5 | > 1000 | 13 |
| PDGFRA | 16 | 94 | 1.1 |
| PDGFRB | 1 | 39 | - |
| VEGFR2 | 8 | - | 1.5 |
| FGFR1 | 29 | - | 2.2 |
| EGFR | > 1000 | > 1000 | - |
Data compiled from publicly available sources. Conditions for each assay may vary.
Table 2: Selectivity of the Src Family Kinase Inhibitor PP2
PP2 is a widely used tool compound to study the function of Src family kinases. While potent against Src, it also demonstrates activity against other kinases.
| Kinase Target | PP2 IC50 (nM) |
| LCK | 4 |
| FYN | 5 |
| HCK | 5 |
| SRC | 100 |
| EGFR | > 50,000 |
Data represents a summary from various studies and assay conditions may differ.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor cross-reactivity. Below are methodologies for key experiments cited in kinase inhibitor profiling.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
4-aminopyrimidine-based inhibitor (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Kinase Reaction Setup:
-
To the wells of the assay plate, add the kinase, substrate, and test compound or vehicle control.
-
Initiate the reaction by adding ATP. The final ATP concentration should ideally be at the Km value for the specific kinase to accurately determine the Ki.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based reaction that produces light. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to assess target engagement of a compound within a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cell line expressing the target kinase
-
Complete cell culture medium
-
4-aminopyrimidine-based inhibitor (test compound)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heat treatment (e.g., PCR cycler, water bath)
-
Equipment for protein analysis (e.g., SDS-PAGE, Western blot apparatus, specific antibodies)
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with the test compound at various concentrations or a vehicle control for a specified time.
-
Heating: After treatment, wash and resuspend the cells in PBS. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) to induce denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and target engagement.
-
An isothermal dose-response curve can be generated by heating all samples at a single temperature in the presence of varying compound concentrations to determine the IC50 for target engagement.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of an inhibitor to its target kinase, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified kinase domain
-
4-aminopyrimidine-based inhibitor (test compound)
-
ITC instrument (e.g., MicroCal)
-
Identical buffer for both protein and inhibitor solutions
Procedure:
-
Sample Preparation:
-
Dialyze the purified kinase extensively against the ITC buffer.
-
Dissolve the inhibitor in the same dialysis buffer. If DMSO is used to dissolve the inhibitor, ensure the final DMSO concentration is identical in both the protein and inhibitor solutions to minimize heat of dilution effects.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the kinase solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the kinase solution while monitoring the heat change.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to kinase.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Mandatory Visualization
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by 4-aminopyrimidine-based inhibitors.
Caption: B-Cell Receptor (BCR) signaling pathway.
Caption: Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: Simplified Src Kinase signaling pathways.
Experimental Workflow
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
References
Benchmarking Synthesis Efficiency: A Comparative Guide to 4-Aminopyrimidine-5-carboxylic Acid Production
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Aminopyrimidine-5-carboxylic acid, a crucial building block in the development of novel therapeutics, is no exception. This guide provides an objective comparison of prominent synthetic routes to this compound, supported by experimental data, to aid in the selection of the most suitable method for your research and development needs.
The synthesis of this compound can be approached through various chemical strategies. This guide will focus on two distinct and effective methods: a multi-step synthesis commencing from malonic acid dinitrile and a route involving the hydrolysis of a pre-synthesized ester precursor. Each method's efficiency is evaluated based on reported yields and reaction conditions.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route depends on several factors, including the availability of starting materials, desired purity, scalability, and overall time and resource efficiency. The following table summarizes the key quantitative data for two distinct methods for synthesizing this compound.
| Parameter | Method 1: Multi-step Synthesis from Malonic Acid Dinitrile | Method 2: Hydrolysis of Ethyl 4-aminopyrimidine-5-carboxylate |
| Starting Materials | Malonic acid dinitrile, Dimethylformamide chloride | Ethyl 4-aminopyrimidine-5-carboxylate |
| Key Intermediates | 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium perchlorate, 4-amino-5-cyano pyrimidine | - |
| Overall Yield | ~61% (calculated from reported yields of individual steps) | High (specific yield dependent on ester synthesis) |
| Reaction Steps | 4 | 1 |
| Key Reagents | Ammonia, Sulfuric acid | Sodium hydroxide or other bases |
| Reaction Conditions | Elevated temperatures | Typically room temperature to mild heating |
Experimental Protocols
Method 1: Multi-step Synthesis from Malonic Acid Dinitrile
This synthetic pathway involves a four-step process starting from readily available precursors.
Step 1: Synthesis of 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium perchlorate Dimethylamino methylene malonic acid dinitrile is reacted with dimethylformamide chloride in an inert solvent at a temperature between 10°C and 110°C. The resulting iminium chloride is then converted to the more stable perchlorate salt.
Step 2: Formation of 1-amino-1-dimethylamino methylene amino-3-dimethyliminium-2-cyano propene-(1) compound The chlorine atom in the perchlorate intermediate is replaced by an amino group.
Step 3: Ring Closure to 4-amino-5-cyano pyrimidine The intermediate from Step 2 undergoes ring closure upon reaction with ammonia to form the 4-amino-5-cyano pyrimidine. A reported yield for a similar reaction to obtain 4-(2',3'-dimethylanilino)-5-cyano pyrimidine was 80%.[1]
Step 4: Saponification to this compound The cyano group of the pyrimidine intermediate is hydrolyzed to a carboxylic acid group using 75% sulfuric acid at elevated temperatures. For a similar compound, 4-(3'-trifluoromethyl anilino)-5-cyano pyrimidine, this saponification step yielded 76.5% of the corresponding carboxylic acid.[1]
Method 2: Hydrolysis of Ethyl 4-aminopyrimidine-5-carboxylate
This method represents the final step in a synthetic sequence where the ester precursor has been previously synthesized.
Protocol: Ethyl 4-aminopyrimidine-5-carboxylate is treated with an aqueous solution of a base, such as sodium hydroxide, at room temperature or with gentle heating. The reaction mixture is typically stirred until the hydrolysis is complete, as monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified to precipitate the this compound, which is then collected by filtration, washed, and dried. While specific yields for this exact transformation are not detailed in the searched literature, ester hydrolysis is generally a high-yielding reaction.
Visualizing the Synthetic Pathways
To better understand the flow of these synthetic processes, the following diagrams illustrate the key transformations.
Caption: Workflow for the multi-step synthesis of this compound.
Caption: A streamlined hydrolysis route to this compound.
Relevance in Drug Discovery: Targeting Pyrimidine Biosynthesis
This compound and its derivatives are of significant interest in drug discovery due to the central role of pyrimidines in cellular processes. The de novo pyrimidine biosynthesis pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[2][3] Consequently, inhibitors of this pathway are attractive targets for the development of anticancer and antiviral agents.[4][5]
The diagram below illustrates the de novo pyrimidine biosynthesis pathway and highlights key enzymes that are targets for therapeutic intervention. Understanding this pathway provides context for the importance of synthesizing pyrimidine-based compounds like this compound.
References
- 1. US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position - Google Patents [patents.google.com]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells | PLOS Genetics [journals.plos.org]
Safety Operating Guide
Proper Disposal of 4-Aminopyrimidine-5-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 4-Aminopyrimidine-5-carboxylic acid (CAS No. 20737-41-1), ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is a hazardous substance and must be handled with care in a well-ventilated area, preferably a fume hood.[1] Before beginning any work, it is crucial to have immediate access to an eyewash station and a safety shower.[1]
Hazard Identification and Classification:
Based on available safety data, this compound presents the following hazards:
| Hazard Statement | Classification | GHS Code |
| Harmful if swallowed, in contact with skin or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | H302+H312+H332 |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | H315 |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | H319 |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | H335 |
Personal Protective Equipment (PPE):
When handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Safety glasses or goggles.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: A lab coat or other protective clothing.[1]
-
Respiratory Protection: In case of emergency or potential for dust formation, a self-contained breathing apparatus should be available.[1]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to treat it as special waste and engage a licensed disposal company.[2] For pyrimidine-based compounds, controlled incineration with flue gas scrubbing is a recognized disposal method.[3]
Disposal Workflow:
Caption: Waste Disposal Workflow for this compound.
Detailed Steps:
-
Waste Collection:
-
Collect all waste material (solid and any contaminated disposables) in a designated and clearly labeled hazardous waste container.
-
Avoid mixing with other waste streams to prevent unknown chemical reactions.
-
-
Storage:
-
Engage a Licensed Disposal Company:
-
Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the full chemical name and CAS number (20737-41-1) to the disposal company.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE as listed above.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material to avoid creating dust.
-
Place the spilled material into a suitable, labeled container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
Logical Flow for Spill Response:
Caption: Spill Response Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling 4-Aminopyrimidine-5-carboxylic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Aminopyrimidine-5-carboxylic acid (CAS No. 20737-41-1). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Summary: this compound is a white to yellow powder or crystal that can cause skin, eye, and respiratory irritation.[1][2][3][4] Ingestion and inhalation may be harmful.[2][3] Therefore, adherence to the following safety measures is critical.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure. The required PPE varies based on the laboratory activity.
| Activity Level | Required Personal Protective Equipment |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves |
| Moderate-Hazard Activities (e.g., weighing, preparing solutions) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Face shield |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)[5][6] |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.[6]
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is crucial for safety and to prevent contamination. All procedures involving the handling of solid this compound should be conducted in a certified chemical fume hood to control potential dust and aerosol generation.[5][7]
-
Preparation:
-
Ensure an eyewash station and safety shower are readily accessible.[7]
-
Designate a specific area for handling the compound.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing the Solid Compound:
-
Perform all weighing activities within a chemical fume hood or a balance enclosure to contain airborne particles.[5]
-
Use anti-static weighing paper or a tared container to minimize spillage.
-
Handle the compound gently to avoid creating dust.
-
-
Solution Preparation:
-
Add the solvent to the weighed compound slowly to avoid splashing.
-
If sonication is required, ensure the container is securely capped.
-
-
Post-Handling:
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention:
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][8]
-
Skin Contact: Wash off immediately with plenty of soap and water.[1][8] Remove all contaminated clothing.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1][8]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[9]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[10][11]
-
Waste Collection:
-
Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Labeling:
-
Label waste containers with "Hazardous Waste" and the full chemical name: "this compound."
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal:
Safe Handling Workflow
Caption: Step-by-step workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 20737-41-1 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. capotchem.cn [capotchem.cn]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scribd.com [scribd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
